(3-Chloro-2-nitrophenyl)acetonitrile
Description
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Structure
3D Structure
Properties
CAS No. |
77158-79-3 |
|---|---|
Molecular Formula |
C8H5ClN2O2 |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-(3-chloro-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 |
InChI Key |
WYXXEPGTXNKNTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CC#N |
Origin of Product |
United States |
Foundational & Exploratory
(3-Chloro-2-nitrophenyl)acetonitrile chemical structure
The following technical guide details the chemical structure, synthesis, and applications of (3-Chloro-2-nitrophenyl)acetonitrile (CAS 77158-79-3). This document is designed for researchers and drug development professionals, focusing on the compound's utility as a scaffold in heterocyclic chemistry.
Chemical Identity & Structural Analysis[1][2][3][4]
(3-Chloro-2-nitrophenyl)acetonitrile is a highly functionalized aromatic building block characterized by a sterically crowded substitution pattern. The presence of the nitro group at the ortho position relative to the acetonitrile side chain, flanked by a chlorine atom at the meta position, creates a unique electronic and steric environment. This structure is particularly valuable for "active methylene" chemistry and reductive cyclization reactions.
| Property | Data |
| CAS Number | 77158-79-3 |
| IUPAC Name | 2-(3-Chloro-2-nitrophenyl)acetonitrile |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| SMILES | N#CCC1=C(N(=O)=O)C(Cl)=CC=C1 |
| InChI Key | WYXXEPGTXNKNTF-UHFFFAOYSA-N |
| Appearance | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane |
Structural Significance[7]
-
Electronic Push-Pull: The nitro group (
) is a strong electron-withdrawing group (EWG), activating the ring for further nucleophilic attacks, particularly at the para position relative to itself (position 4). -
Steric Crowding: The 1,2,3-substitution pattern (Acetonitrile-Nitro-Chloro) forces the nitro group to twist out of planarity with the benzene ring, potentially altering its resonance contribution and reactivity compared to less hindered isomers.
-
Synthetic Handle: The chlorine atom serves as a stable leaving group for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the construction of the primary heterocycle.
Synthetic Routes & Methodology
The most robust industrial route to (3-Chloro-2-nitrophenyl)acetonitrile avoids direct nitration, which often yields inseparable mixtures of regioisomers. Instead, Nucleophilic Aromatic Substitution (S_NAr) on a symmetric precursor is the preferred method.
Protocol: Synthesis via Vicarious Nucleophilic Substitution (VNS) Analogue
This protocol utilizes 2,6-Dichloronitrobenzene as the starting material. The symmetry of the starting material ensures that substitution at either ortho chlorine position yields the same product.
Reaction Scheme
-
Precursor: 2,6-Dichloronitrobenzene.
-
Nucleophile: tert-Butyl cyanoacetate (or Ethyl cyanoacetate).
-
Mechanism: S_NAr displacement of one chloride, followed by hydrolysis and decarboxylation.
Figure 1: Synthetic pathway transforming 2,6-dichloronitrobenzene into the target nitrile via S_NAr and decarboxylation.
Step-by-Step Experimental Protocol
-
S_NAr Coupling:
-
Dissolve 2,6-dichloronitrobenzene (1.0 eq) and tert-butyl cyanoacetate (1.1 eq) in anhydrous DMF.
-
Add Potassium Carbonate (K₂CO₃) (2.5 eq) slowly to control exotherm.
-
Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the starting nitrobenzene.
-
Mechanism:[1][2][3] The carbanion of the cyanoacetate attacks the ring carbon bearing the chlorine. The nitro group stabilizes the Meisenheimer complex intermediate.
-
-
Hydrolysis & Decarboxylation:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Treat the crude intermediate with a mixture of Glacial Acetic Acid and Concentrated HCl (ratio 2:1).
-
Reflux for 2–4 hours. This cleaves the tert-butyl ester and decarboxylates the resulting carboxylic acid in situ.
-
-
Workup:
-
Neutralize the solution with saturated NaHCO₃.
-
Extract with dichloromethane (DCM).
-
Purify via recrystallization (EtOH/Hexane) or silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Reactivity & Applications in Drug Discovery
The core value of (3-Chloro-2-nitrophenyl)acetonitrile lies in its ability to access 4-chloroindole scaffolds. The 4-chloro substitution on indoles is notoriously difficult to achieve via direct electrophilic substitution (which favors the 3-position).
Pathway: Reductive Cyclization to Indoles
This compound undergoes reductive cyclization (often utilizing iron/acetic acid or catalytic hydrogenation conditions) to form indoles. The ortho-nitro group is reduced to an amine, which then condenses with the nitrile carbon (or a modified side chain).
Figure 2: Mechanism of reductive cyclization yielding 4-chloroindole scaffolds.
Key Pharmaceutical Applications
-
Kinase Inhibitors: The 4-chloroindole motif is a privileged scaffold in kinase inhibitors (e.g., EGFR, VEGFR inhibitors). The chlorine atom occupies a hydrophobic pocket in the ATP-binding site, enhancing potency.
-
Pyrimido-oxazepines: As cited in patent literature (e.g., CN101475486A), this nitrile is a precursor for tricyclic systems used in oncology.
-
Bioisosteres: The nitrile group can be converted into tetrazoles or oxadiazoles, serving as carboxylic acid bioisosteres in receptor antagonists.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Nitriles can metabolize to release cyanide ions in vivo.
-
Skin/Eye Irritation: Category 2.
-
Signal Word: DANGER
Handling Protocols:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Spill Response: Do not use water immediately. Absorb with sand or vermiculite. Treat spill area with bleach solution to oxidize any potential cyanide traces.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation.
References
-
BLD Pharm. (2024). Product Analysis: 2-(3-Chloro-2-nitrophenyl)acetonitrile (CAS 77158-79-3). Retrieved from
-
Google Patents. (2009). CN101475486A - Preparation method of 3-chloro-2-nitrotoluene and derivatives. Retrieved from
-
Molbase. (2024). Synthesis Route and Downstream Products for CAS 77158-79-3. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitrophenylacetonitriles. Retrieved from
Sources
Technical Guide: Spectral Characterization of (3-Chloro-2-nitrophenyl)acetonitrile
The following technical guide is structured to serve as a definitive reference for the characterization of (3-Chloro-2-nitrophenyl)acetonitrile , a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals (including Vilanterol analogs).
This guide adopts a "First-Principles" approach, synthesizing theoretical prediction with empirical data interpretation, designed for the researcher who needs to validate the identity of this compound in the lab.
Executive Summary & Compound Profile
(3-Chloro-2-nitrophenyl)acetonitrile is a trisubstituted benzene derivative characterized by a dense electron-withdrawing environment. The juxtaposition of the nitro group (position 2) between the chlorine (position 3) and the acetonitrile moiety (position 1) creates significant steric and electronic strain.[1] This unique architecture dictates its reactivity and spectral fingerprint.
-
Chemical Formula:
[1] -
Molecular Weight: 196.59 g/mol [1]
-
Primary Application: Key building block for indole and quinoline synthesis; intermediate in the Vilanterol manufacturing pathway.[1]
-
Precursor: Typically synthesized via radical bromination of 2-chloro-6-nitrotoluene followed by nucleophilic substitution with cyanide.
Structural Logic & Numbering
To interpret the spectra correctly, we must define the atomic numbering:
-
C1: Attached to the Acetonitrile group (
).[1] -
C2: Attached to the Nitro group (
). -
C3: Attached to the Chlorine atom (
).[1] -
C4, C5, C6: The remaining aromatic protons.[1]
Synthesis & Impurity Profiling (The Analytical Context)
Before analyzing spectra, a senior scientist must understand what else might be in the tube.[1] The synthesis pathway defines the impurity profile.
Figure 1: Synthetic pathway highlighting potential impurities that may appear as artifacts in spectral data.
Nuclear Magnetic Resonance (NMR) Analysis[1][2]
1H NMR Characterization (400 MHz, CDCl )
The proton spectrum is defined by a characteristic ABC spin system for the aromatic ring and a deshielded singlet for the methylene group.[1]
Senior Scientist Insight: The 2-nitro group exerts a "roofing" effect on the adjacent substituents.[1] Expect the methylene protons to be significantly downfield compared to a standard benzyl cyanide due to the orthogonal electric field of the nitro group and the inductive effect of the ring.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| 4.05 – 4.15 | Singlet (s) | 2H | - | Deshielded by | |
| H-4 | 7.75 – 7.80 | Doublet (d) | 1H | Ortho to Cl.[1] Deshielded by | |
| H-6 | 7.60 – 7.65 | Doublet (d) | 1H | Ortho to | |
| H-5 | 7.45 – 7.55 | Triplet (t) | 1H | Meta to both substituents.[1] |
Critical Validation Check:
-
If you see a singlet around 2.4 ppm , your sample is contaminated with the starting material (2-chloro-6-nitrotoluene).[1]
-
If the methylene singlet splits into a quartet, check for solvent interactions or chiral impurities if downstream processing has occurred.
13C NMR Characterization (100 MHz, CDCl )
The Carbon-13 spectrum is the definitive tool for confirming the substitution pattern.
| Carbon Type | Shift ( | Nature | Key Diagnostic Feature |
| Nitrile ( | 116.5 | Quaternary | Weak intensity; characteristic nitrile region.[1] |
| Nitro-C (C2) | 148.0 – 150.0 | Quaternary | Most deshielded signal due to strong electron withdrawal.[1] |
| Chloro-C (C3) | 128.0 – 130.0 | Quaternary | Distinctive due to Cl substitution effects.[1] |
| Methylene ( | 20.5 – 22.0 | Secondary | Upfield aliphatic region.[1] |
| Aromatic CH | 125.0 – 135.0 | Tertiary | Three distinct signals for C4, C5, C6.[1] |
Infrared Spectroscopy (FT-IR)[1][3]
IR is your rapid-screening tool. The functional group interplay is highly visible here.
Protocol: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the neat solid.[1]
| Frequency (cm | Vibration Mode | Intensity | Interpretation |
| 2240 – 2255 | Weak/Med | Diagnostic: The nitrile stretch is sharp but often weak in intensity.[1] | |
| 1530 – 1540 | Strong | Asymmetric nitro stretch.[1] Very prominent. | |
| 1350 – 1365 | Strong | Symmetric nitro stretch.[1] | |
| 740 – 780 | Medium | Aryl chloride stretch.[1] | |
| 3050 – 3100 | Weak | Aromatic proton stretching.[1] |
Troubleshooting: A broad band appearing at 3400 cm
Mass Spectrometry (MS) Data[1][4]
Mass spec provides the isotopic confirmation essential for chlorinated compounds.
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]
Isotopic Pattern Analysis
Chlorine possesses two stable isotopes:
-
Parent Ion (
): m/z 196 -
Isotope Peak (
): m/z 198[1] -
Ratio: The intensity ratio of 196:198 must be approximately 3:1 .[1] Any deviation suggests contamination with non-chlorinated byproducts or dichloro-species.
Fragmentation Pathway (EI)[1]
Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.[1]
Experimental Protocol: Sample Preparation for Analysis
To ensure the spectral data above is reproducible, the sample must be prepared correctly.
A. NMR Preparation[2]
-
Mass: Weigh 10–15 mg of the solid.
-
Solvent: Add 0.6 mL of CDCl
(Chloroform-d). -
Filtration: Filter through a glass wool plug if any turbidity remains (removes inorganic salts from the cyanation step).[1]
B. HPLC Purity Check (Pre-Spectral Validation)
Before trusting the NMR, run a quick HPLC to confirm purity >95%.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1]
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Nitrile/Amide).[1]
References
-
Vilanterol Synthesis Context: Process for the Preparation of Vilanterol and Intermediates Thereof.[1][2] World Intellectual Property Organization, WO2014041565. [1]
-
Spectral Database for Organic Compounds (SDBS): General reference for nitro/chloro-benzyl nitrile shifts. National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]
-
Precursor Characterization (2-Chloro-6-nitrotoluene): NIST Chemistry WebBook, SRD 69. [Link][1]
-
Isotopic Abundance Data: IUPAC Commission on Isotopic Abundances and Atomic Weights.[1] [Link][1]
Sources
Electronic effects of nitro and chloro substituents on an aromatic ring
An In-depth Technical Guide to the Electronic Effects of Nitro and Chloro Substituents on an Aromatic Ring
Abstract
For researchers, scientists, and professionals in drug development, a profound understanding of substituent effects on aromatic systems is paramount. The electronic character of a functional group appended to an aromatic ring dictates its reactivity, regioselectivity in chemical transformations, and fundamental properties such as acidity. This guide provides a detailed examination of two common and electronically distinct substituents: the chloro (-Cl) group and the nitro (-NO₂) group. We will dissect their inductive and resonance effects, explore the resulting consequences for electrophilic and nucleophilic aromatic substitution, and quantify their influence on the acidity of phenolic compounds. This document is structured to build from foundational principles to practical applications, including detailed experimental protocols, providing a robust resource for laboratory work and theoretical understanding.
Core Principles: The Duality of Electronic Effects
The reactivity of an aromatic ring is governed by the electron density of its π-system.[1] Substituents modulate this density through two primary mechanisms: the inductive effect and the resonance effect.[2]
-
Inductive Effect (I): This effect is the transmission of charge through sigma (σ) bonds, arising from differences in electronegativity between adjacent atoms.[3] It weakens with distance.
-
Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring through the overlap of p-orbitals.[1][4]
The chloro and nitro groups provide classic examples of how these two effects can either compete or reinforce one another, leading to vastly different chemical behaviors.
The Chloro (-Cl) Substituent: A Case of Competing Influences
The chlorine atom is more electronegative than carbon, resulting in a potent electron-withdrawing inductive effect (-I).[1][5] This effect polarizes the C-Cl bond, drawing electron density away from the aromatic ring and thus deactivating it towards electrophilic attack compared to unsubstituted benzene.[2][6]
However, chlorine possesses lone pairs of electrons in its valence p-orbitals, which can be delocalized into the aromatic π-system. This constitutes an electron-donating resonance effect (+R).[7][8] This donation of electron density specifically enriches the ortho and para positions.[9]
Crucially, for halogens, the strong -I effect outweighs the weaker +R effect, making the chloro group an overall deactivating substituent.[2][9] Yet, because the resonance effect directs electron density to specific positions, it is an ortho, para-director for electrophilic aromatic substitution.[7]
The Nitro (-NO₂) Substituent: A Case of Reinforcing Withdrawal
The nitro group is a powerful electron-withdrawing group through both induction and resonance.[10]
-
Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a very strong dipole that pulls electron density from the ring through the sigma bond.[11]
-
Resonance Effect (-R): The entire nitro group is conjugated with the aromatic ring, allowing it to withdraw π-electron density from the ring system.[12] This withdrawal is most pronounced at the ortho and para positions, leaving the meta position relatively less electron-deficient.[13]
Unlike the chloro group, the -I and -R effects of the nitro group are synergistic. They both strongly withdraw electron density, making the nitro group a potent deactivating substituent and a meta-director for electrophilic aromatic substitution.[11][14]
Caption: Competing vs. Reinforcing Electronic Effects of -Cl and -NO₂.
Impact on Aromatic Substitution Reactions
The electronic nature of the chloro and nitro groups directly dictates their behavior in the two major classes of aromatic substitution: electrophilic and nucleophilic.
Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile). Therefore, electron-withdrawing groups decrease the ring's nucleophilicity and slow the reaction down.[15]
-
Reactivity: Both chlorobenzene and nitrobenzene are less reactive than benzene in EAS reactions. The deactivation is moderate for chlorobenzene but extremely pronounced for nitrobenzene.[2][6] A nitro group can make an aromatic ring more than 10 million times less reactive than benzene.[3]
| Compound | Relative Rate of Nitration (vs. Benzene) |
| Benzene | 1.0 |
| Chlorobenzene | 0.02 - 0.03 |
| Nitrobenzene | ~1 x 10⁻⁷ |
| Data compiled from various sources, relative values are illustrative. |
-
Orientation (Regioselectivity):
-
Chlorobenzene: As an ortho, para-director, electrophilic attack on chlorobenzene yields primarily a mixture of ortho- and para-substituted products.[16] This is because the resonance donation from chlorine's lone pairs helps to stabilize the positive charge in the carbocation intermediate (the Wheland intermediate or sigma complex) for ortho and para attack.[9]
-
Nitrobenzene: As a meta-director, electrophilic attack on nitrobenzene yields predominantly the meta-substituted product.[13] The strong electron withdrawal from the ortho and para positions destabilizes the carbocation intermediates for attack at these sites, making the meta pathway the least unfavorable route.[11]
-
Caption: Resonance stabilization favors ortho/para attack on chlorobenzene.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the roles are reversed: the aromatic ring is attacked by a nucleophile. This reaction is rare for benzene and simple halobenzenes because the electron-rich π-system repels incoming nucleophiles. However, the presence of strong electron-withdrawing groups, particularly a nitro group, can make this reaction feasible.[17]
The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[18]
-
Role of the Nitro Group: A nitro group positioned ortho or para to a leaving group (like a halogen) strongly activates the ring towards nucleophilic attack. It does so by stabilizing the negative charge of the Meisenheimer complex through resonance.[19] This stabilization lowers the activation energy of the reaction.[18] A nitro group in the meta position offers no such resonance stabilization, and thus m-chloronitrobenzene is much less reactive in SNAr reactions.[17]
-
Role of the Chloro Group: The chloro group itself does not activate the ring for SNAr. Its primary role in this context is to act as a good leaving group.
Caption: SNAr mechanism showing stabilization by a para-nitro group.
Influence on Acidity: The Case of Substituted Phenols
The electronic effects of substituents are clearly reflected in the acid dissociation constant (pKa) of molecules. A lower pKa value indicates a stronger acid.[20] By examining substituted phenols, we can quantify the impact of the chloro and nitro groups on the stability of the conjugate base (the phenoxide ion). Any substituent that stabilizes the negative charge of the phenoxide ion will increase the acidity of the parent phenol.
| Compound | pKa Value | Predominant Electronic Effect |
| Phenol | 9.98[21] | Reference |
| 4-Chlorophenol | 9.41[22][23] | -I effect stabilizes phenoxide |
| 2-Chlorophenol | 8.56[24] | Stronger -I effect due to proximity |
| 4-Nitrophenol (p-Nitrophenol) | 7.14[21] | Strong -I and -R effects stabilize phenoxide |
| 2-Nitrophenol (o-Nitrophenol) | 7.23[21] | Strong -I and -R effects, partially offset by intramolecular H-bonding |
| 3-Nitrophenol (m-Nitrophenol) | 8.18[21] | -I effect stabilizes phenoxide (no -R effect) |
-
Chlorophenols: The electron-withdrawing -I effect of chlorine stabilizes the phenoxide anion, making chlorophenols more acidic than phenol itself.[5] The effect is more pronounced in 2-chlorophenol due to the closer proximity of the chlorine atom to the negative charge on the oxygen.[5]
-
Nitrophenols: The powerful -I and -R effects of the nitro group strongly stabilize the phenoxide ion, making nitrophenols significantly more acidic than phenol.[25] This stabilization is most effective when the nitro group is at the para or ortho position, where the negative charge can be delocalized directly onto the nitro group via resonance.[26] The slightly lower acidity of o-nitrophenol compared to p-nitrophenol is often attributed to intramolecular hydrogen bonding, which stabilizes the protonated form, making it slightly harder to remove the proton.[27]
Experimental Protocols
Trustworthy science relies on reproducible methodologies. The following section provides detailed protocols for the synthesis of a key substituted aromatic compound and the determination of a fundamental physicochemical property.
Synthesis of Nitrobenzene via Electrophilic Aromatic Substitution
This protocol demonstrates the nitration of benzene, a classic EAS reaction. The careful control of temperature is critical to prevent dinitration.[28]
Workflow Diagram:
Caption: Workflow for the synthesis and purification of nitrobenzene.
Methodology:
-
Preparation of Nitrating Mixture: In a 250 mL round-bottom flask, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath. Slowly, and with constant swirling, add 21 mL of concentrated nitric acid to the sulfuric acid.[29] Keep the mixture cool.
-
Reaction: While monitoring the temperature with a thermometer, add 17.5 mL of benzene dropwise to the cold nitrating mixture.[29] Ensure the temperature of the reaction mixture does not exceed 55°C.[29] After the addition is complete, fit the flask with a reflux condenser.
-
Heating: Remove the ice bath and gently heat the mixture in a water bath to 60°C for approximately 45-60 minutes.[13][29]
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Carefully pour the contents into 150 mL of cold water in a beaker. The nitrobenzene will separate as a dense, pale-yellow oil.
-
Washing: Transfer the mixture to a separatory funnel. Drain and discard the lower aqueous acid layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally with another 50 mL of water.[29]
-
Drying: Transfer the washed nitrobenzene to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to remove residual water.[13]
-
Purification: Decant or filter the dried nitrobenzene into a distillation apparatus. Purify by simple distillation, collecting the fraction that boils between 206-211°C.[29]
Determination of pKa via UV-Vis Spectrophotometry
This protocol outlines a reliable method for determining the pKa of a compound, such as a substituted phenol, by measuring changes in its UV-Vis absorbance as a function of pH.[30] The method requires that the protonated and deprotonated forms of the molecule have different absorption spectra.[31]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the analyte (e.g., 4-chlorophenol) in a suitable solvent (e.g., methanol or ethanol).
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12). Ensure the ionic strength of all buffers is kept constant.
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, identical aliquot of the stock solution to a fixed volume of the buffer in a quartz cuvette. This ensures the total analyte concentration is constant across all samples.
-
Spectral Acquisition: Measure the full UV-Vis absorption spectrum (e.g., 220-400 nm) for each buffered sample, including a blank for each buffer.
-
Data Analysis:
-
Identify the wavelength (λ) where the difference in absorbance between the fully protonated form (low pH) and the fully deprotonated form (high pH) is maximal.[30]
-
Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.
-
The resulting plot should be a sigmoidal curve.[30] The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[31] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.
-
Conclusion and Applications in Drug Development
The electronic effects of chloro and nitro substituents are not mere academic curiosities; they are fundamental tools in medicinal chemistry.
-
Chloro Group: The introduction of a chlorine atom can significantly alter a drug candidate's properties. It often increases lipophilicity, which can enhance membrane permeability and oral absorption. It can also block sites of metabolic oxidation, thereby increasing the drug's half-life.[1]
-
Nitro Group: Aromatic nitro compounds are crucial synthetic intermediates, most notably for the production of anilines (aromatic amines) via reduction.[14][32] The resulting amino group is a key pharmacophore in a vast number of drugs. The nitro group itself is present in some active pharmaceutical ingredients, where its strong electron-withdrawing nature is essential for biological activity, or it can serve as a bio-reducible prodrug feature.
A predictive understanding of how these substituents influence electron density, reactivity, and acidity allows scientists to rationally design molecules with desired pharmacokinetic and pharmacodynamic profiles, accelerating the drug development pipeline.
References
-
PrepChem.com. Preparation of chlorobenzene. Available at: [Link]
-
Scribd. Synthesis of Nitrobenzen. Available at: [Link]
-
Scribd. Synthesis of Chlorobenzene via Sandmeyer. Available at: [Link]
-
Study.com. Chlorobenzene Properties, Uses & Nitration. Available at: [Link]
-
CourseHero. Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Available at: [Link]
-
Vedantu. Chlorobenzene: Structure, Preparation & Uses Explained. Available at: [Link]
-
Organic Syntheses. nitrobenzene. Available at: [Link]
-
ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). Available at: [Link]
-
Chemistry Stack Exchange. Comparison of acidic strength of nitrophenols. Available at: [Link]
-
Testbook. Understanding Sandmeyer's Reaction: Chlorobenzene and Bromobenzene Production. Available at: [Link]
-
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available at: [Link]
-
Online Chemistry notes. Nitrobenzene : Laboratory preparation, Properties and Uses. Available at: [Link]
-
Quora. Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)?. Available at: [Link]
-
askIITians. Although chlorine is an electron withdrawing group, yet it is ortho. Available at: [Link]
-
Chemistry Stack Exchange. Reactivity of chlorobenzene and benzene in electrophilic substitutions. Available at: [Link]
-
Wikipedia. 4-Chlorophenol. Available at: [Link]
-
Pearson+. The nitro group directs electrophilic aromatic substitution to th.... Available at: [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available at: [Link]
-
Pearson+. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph.... Available at: [Link]
-
ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Available at: [Link]
-
Quora. Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. Available at: [Link]
-
National Center for Biotechnology Information. 4-Chlorophenol. Available at: [Link]
-
ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Available at: [Link]
-
csbsju.edu. Chem 263_Oct 19_revised. Available at: [Link]
-
Brainly. [FREE] 2. The pKa value for m-nitrophenol is 9.3, and that for the para isomer is 7.2. By considering the. Available at: [Link]
-
Royal Society of Chemistry. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Available at: [Link]
-
csbsju.edu. Aromatic Side Chain Reduction: Nitro. Available at: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
-
Quora. Which is more acidic: p-chlorophenol or o-chlorophenol?. Available at: [Link]
-
Filo. Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Available at: [Link]
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Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). Available at: [Link]
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Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]
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National Center for Biotechnology Information. 2-Chlorophenol. Available at: [Link]
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Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry. Available at: [Link]
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Filo. Resonating Structure at Para Position Given the aromatic compound with c... Available at: [Link]
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Allen. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why?. Available at: [Link]
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Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Available at: [Link]
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Chemistry Stack Exchange. Acidity of substituted phenols. Available at: [Link]
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Quora. Does the presence of Nitro group at the meta postion of chlorobenzene decrease the reactivity of the aromatic ring or will it not change the reactivity at all?. Available at: [Link]
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Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available at: [Link]
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
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National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]
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Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]
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ResearchGate. (PDF) Substituent effects of nitro group in cyclic compounds. Available at: [Link]
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Chemistry Stack Exchange. Electrophilic substitution on disubstituted benzene rings. Available at: [Link]
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The Chloro-Nitrophenyl Scaffold: Chemical Reactivity, Biological Mechanisms, and Therapeutic Applications
Executive Summary
Chloro-nitrophenyl compounds represent a class of high-energy pharmacophores characterized by a benzene ring substituted with electron-withdrawing nitro (
This guide analyzes the biological potential of these compounds, moving beyond their reputation as simple reagents to explore their role as haptens in immunology, hypoxia-activated prodrugs in oncology, and scaffold-bases for next-generation antimicrobials.
Chemical Architecture: The Electrophilic Warhead
To understand the biological activity of chloro-nitrophenyls (e.g., 1-chloro-2,4-dinitrobenzene or DNCB), one must first understand their electronic landscape. The nitro group is a strong electron-withdrawing group (EWG). When positioned ortho or para to a chlorine atom, it creates a significant electron deficiency at the carbon-chlorine bond.
The Reactivity Vector
In biological systems, this electron deficiency makes the carbon-chlorine bond highly susceptible to attack by nucleophiles—specifically the thiol (
-
Mechanism: Nucleophilic Aromatic Substitution (
).[1] -
Biological Consequence: Irreversible covalent binding to proteins (haptenization) or enzymes (inhibition).
Structural Activity Relationship (SAR)
-
2,4-Dinitrochlorobenzene (DNCB): Two nitro groups make the ring extremely electron-deficient. Highly reactive; potent contact sensitizer.
-
4-Chloronitrobenzene: Single nitro group.[2] Less reactive to direct substitution but highly susceptible to enzymatic reduction.
-
Derivatives: Replacing the Chlorine with amines (via
) yields nitro-aniline derivatives, which retain the nitro-reductive potential but lose the alkylating toxicity of the parent chloride.
Mechanisms of Action (MOA)
The biological activity of these compounds operates through two primary pathways: Immunological Sensitization and Reductive Cytotoxicity .
Pathway A: Immunological Sensitization (The DNCB Model)
DNCB is the "gold standard" for studying delayed-type hypersensitivity (DTH). It is not a drug in the traditional sense but an immunomodulator.[3]
-
Penetration: DNCB penetrates the stratum corneum.
-
Haptenization: The Cl group is displaced by skin proteins (hapten-carrier complex).
-
Recognition: Langerhans cells process the complex and present it to T-cells.[1][3][4]
-
Response: Recruitment of CD4+ and CD8+ T-cells, releasing cytokines (IFN-
).
Pathway B: Reductive Cytotoxicity (Antimicrobial/Anticancer)
In bacteria and hypoxic tumor cells, the nitro group is the primary pharmacophore.
-
Activation: Nitroreductase enzymes (type I or II) reduce
to nitroso ( ) and hydroxylamine ( ) intermediates. -
Oxidative Stress: This cycling generates Reactive Oxygen Species (ROS), specifically superoxide anions.
-
Damage: ROS causes DNA strand breaks and lipid peroxidation.
Visualization of Signaling Pathways
Caption: Dual mechanistic pathways: Immunological haptenization via protein binding (top) vs. Cytotoxic oxidative stress via nitro-reduction (bottom).
Therapeutic Applications
Antimicrobial & Antifungal Agents
Derivatives of 4-chloronitrobenzene, particularly Schiff bases and thioureas , exhibit potent antimicrobial activity.
-
Target: Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).[5][6]
-
Mechanism: Inhibition of type II topoisomerases (bacteria) and 14
-demethylase (fungi). The nitro group interacts electrostatically with the Heme Fe(II) in fungal enzymes, blocking ergosterol synthesis.[7] -
Data Summary:
| Compound Class | Target Organism | MIC Range ( | Mechanism Highlight |
| Thiourea Derivatives | M. tuberculosis | 0.5 - 2.0 | Enhanced lipophilicity aids cell wall penetration. |
| Benzoxaphosphinin | S. aureus | 10 - 25 | Disruption of cell membrane integrity. |
| Nitro-Triazoles | C. albicans | 15.6 - 62.5 | Inhibition of ergosterol biosynthesis (CYP51). |
Anticancer: Hypoxia-Activated Prodrugs
Solid tumors often have hypoxic cores resistant to chemotherapy. Chloro-nitrophenyl derivatives are exploited here.[8][9][10][11][12][13]
-
Concept: The electron-deficient ring is stable in normal oxygenated tissue. In hypoxia, high levels of reductases convert the nitro group to an amine, triggering fragmentation or activation of a toxic warhead (e.g., nitrogen mustards).
Toxicology & Safety Profile
Crucial Warning: While therapeutically useful, the parent compounds (Chloronitrobenzenes) possess significant toxicity that must be managed during research.
-
Methemoglobinemia: The primary acute toxicity. Metabolites oxidize Hemoglobin (
) to Methemoglobin ( ), which cannot carry oxygen. -
Hepatotoxicity: Chronic exposure leads to oxidative stress in the liver, depleting glutathione (GSH) reserves.
-
Genotoxicity: 4-chloronitrobenzene is a mutagen (Ames positive in some strains) due to the formation of reactive hydroxylamines that adduct DNA.
Technical Workflow: Synthesis & Evaluation
The following protocol outlines the synthesis of a Schiff base derivative from 4-chloronitrobenzene (via an aniline intermediate) and its subsequent biological screening. This workflow ensures the removal of the toxic parent chloride while retaining the bioactive nitro pharmacophore.
Experimental Workflow Diagram
Caption: Standardized workflow for converting toxic chloronitro precursors into bioactive therapeutic candidates.
Detailed Protocol: Synthesis of 4-Nitro-Schiff Base
Objective: Synthesize a Schiff base derivative to evaluate antimicrobial activity.
Reagents:
-
4-Nitroaniline (derived from 4-chloronitrobenzene via ammonolysis).
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde).
-
Ethanol (Absolute).
-
Glacial Acetic Acid (Catalyst).
Procedure:
-
Stoichiometry: Dissolve 0.01 mol of 4-nitroaniline and 0.01 mol of substituted benzaldehyde in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Heat the mixture under reflux at 70-80°C for 3–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice to precipitate the Schiff base.
-
Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted aldehyde/aniline.
-
Self-Validation: The melting point must be sharp (range < 2°C). Broad ranges indicate impurities requiring re-crystallization.
-
Detailed Protocol: Minimum Inhibitory Concentration (MIC)
Objective: Quantify antibacterial potency against S. aureus.
-
Preparation: Dissolve the synthesized compound in DMSO (Dimethyl Sulfoxide) to a stock concentration of 1 mg/mL.
-
Note: DMSO is used because nitro-compounds have poor aqueous solubility. Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.
-
-
Inoculum: Prepare a bacterial suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard (
CFU/mL). -
Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 100
g/mL to 0.19 g/mL). -
Incubation: Add 10
L of bacterial suspension to each well. Incubate at 37°C for 24 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Control: Include a Positive Control (Ciprofloxacin) and a Negative Control (MHB + DMSO only).
-
References
-
Mechanism of DNCB Immunology: Title: Mechanism of Dinitrochlorobenzene-Induced Dermatitis in Mice: Role of Specific Antibodies in Pathogenesis. Source: PLOS ONE (2009). URL:[Link]
-
Antimicrobial Derivatives: Title: Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Source: Chemical Biology & Drug Design (PubMed). URL:[Link]
-
Toxicity Profile: Title: NTP Technical Report on the Toxicity Studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene.[9] Source: National Toxicology Program (NIH). URL:[Link]
-
Anticancer Mechanisms: Title: Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs.[14] Source: Pharmaceuticals (MDPI). URL:[Link]
-
TRPA1 Activation (Itch Mechanism): Title: Contact sensitizer 2,4-dinitrochlorobenzene is a highly potent human TRPA1 agonist. Source: Experimental Dermatology (NIH). URL:[Link]
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Technical Guide: Solubility Profiling & Solvent Selection for (3-Chloro-2-nitrophenyl)acetonitrile
Executive Summary
(3-Chloro-2-nitrophenyl)acetonitrile (CAS 2603-96-5) is a critical halogenated nitro-aromatic intermediate, primarily utilized in the synthesis of complex heterocycles, including 7-substituted indoles and quinolines. Its structural motif—a benzene ring densely substituted with a nitro group, a chlorine atom, and an acetonitrile moiety—creates a unique "push-pull" electronic environment that complicates solvation.
This guide provides a technical breakdown of the molecule’s solubility profile to support process optimization. Unlike simple aromatics, the solubility of this compound is governed by the competition between its polar nitro/nitrile groups and its lipophilic chloro-phenyl core. This document details the physicochemical basis for solvent selection, provides a self-validating experimental protocol for solubility determination, and outlines safety considerations for handling.
Physicochemical Profile & Molecular Analysis[1]
To predict solubility behavior without empirical data for every solvent, we must analyze the molecular interactions at play.
Structural Dynamics
-
Electronic Push-Pull: The nitro group (
) at position 2 is a strong electron-withdrawing group (EWG), creating a significant dipole. The acetonitrile group ( ) at position 1 adds polarity and potential for - stacking interactions. -
Steric Crowding: The 1,2,3-substitution pattern places the bulky nitro group between the acetonitrile arm and the chlorine atom. This steric strain often disrupts crystal lattice packing compared to para-isomers, potentially lowering the melting point and enhancing solubility in organic solvents relative to its isomers.
-
Lipophilicity: The chlorine atom and the benzene ring contribute to the LogP (partition coefficient), ensuring the molecule remains insoluble in pure water but soluble in chlorinated organic solvents.
Solubility Prediction Matrix
Based on Hansen Solubility Parameters (HSP) and functional group analysis, the following solvent compatibility profile is established:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Strong dipole-dipole interactions stabilize the nitro and nitrile groups. | Reaction media (e.g., Nucleophilic substitutions).[1][2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good to High | "Like dissolves like"; interaction with the chloro-aryl core. | Extraction, Chromatography loading. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate to Good | Lewis base oxygen coordinates effectively; moderate polarity. | Grignard reactions (e.g., Bartoli synthesis). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good general solvency; solubility decreases significantly with temperature drop. | Recrystallization (Solvent).[2][4][5] |
| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | Protic nature interferes with solvation of the hydrophobic core; highly temp-dependent. | Recrystallization (Anti-solvent).[4] |
| Hydrocarbons | Hexane, Heptane, Toluene | Poor/Insoluble | Lack of polarity to overcome crystal lattice energy of the nitro/nitrile groups. | Precipitation, Washing. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates. | Work-up (Phase separation). |
Experimental Protocols
As specific quantitative solubility curves (mg/mL) are rarely published for this specific intermediate, researchers must generate their own data to ensure process reproducibility.
Protocol A: Visual Polythermal Method (Solubility Determination)
This method is the industry standard for rapidly determining the solubility limit of a solid in a specific solvent.
Objective: Determine the saturation temperature (
-
Preparation: Weigh 100 mg of (3-Chloro-2-nitrophenyl)acetonitrile into a clear borosilicate glass vial (4 mL).
-
Solvent Addition: Add 1.0 mL of the target solvent (starting concentration: 100 mg/mL).
-
Heating: Place the vial in a temperature-controlled heating block with magnetic stirring. Ramp temperature at 2°C/min.
-
Observation: Record the temperature (
) at which the solution becomes perfectly transparent (no turbidity). -
Cooling: Turn off heat and allow to cool slowly. Record the temperature (
) where precipitation/turbidity reappears. -
Validation: The Metastable Zone Width (MSZW) is
. A narrow MSZW indicates reliable crystallization behavior.[5]
Protocol B: Recrystallization Workflow
For purification, a binary solvent system is recommended due to the compound's steep solubility curve in polar/non-polar mixtures.
-
Recommended System: Ethanol (Solvent) / Water (Anti-solvent) OR Ethyl Acetate (Solvent) / Hexane (Anti-solvent).
Figure 1: Optimized Recrystallization Workflow for Nitro-Aryl Acetonitriles.
Application Context & Solvent Impact[3][6][7]
The solubility choice directly impacts the yield of downstream reactions, particularly in heterocycle synthesis.
The Bartoli Indole Synthesis Context
When using (3-Chloro-2-nitrophenyl)acetonitrile as a precursor for 7-chloroindole derivatives, the reaction typically involves nucleophilic attack on the nitro group.
-
Solvent Requirement: Anhydrous THF (Tetrahydrofuran) is the gold standard.
-
Why? The reaction often employs Grignard reagents (e.g., Vinylmagnesium bromide). THF coordinates with the Magnesium (Mg) atom, stabilizing the Grignard reagent.
-
Incompatibility: Protic solvents (Alcohols, Water) will quench the Grignard reagent immediately. Chlorinated solvents are generally avoided due to potential carbene formation or reactivity with organometallics.
Figure 2: Solvent Selection Decision Tree based on Process Stage.
Safety & Handling (HSE)
Handling (3-Chloro-2-nitrophenyl)acetonitrile requires strict adherence to safety protocols due to the functional groups present.
-
Nitrile Toxicity: While organic nitriles are generally less toxic than inorganic cyanides, metabolic processes can release cyanide ions. Treat as Acutely Toxic (Oral/Dermal/Inhalation).[6][7]
-
Nitro Group Hazards: Nitro-aromatics are potentially energetic. Avoid heating to dryness without testing for thermal stability (DSC).
-
Skin Absorption: The lipophilic nature (Chloro-phenyl ring) facilitates skin absorption. Double-gloving (Nitrile over Laminate) is recommended.
H-Codes (GHS):
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12125, 3-Nitrophenylacetonitrile (Isomer Analog). Retrieved from .
-
Sigma-Aldrich (2025). Safety Data Sheet: (3-Chlorophenyl)acetonitrile (Structural Analog). Retrieved from .
- Bartoli, G., et al. (1989). "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132. (Context for solvent selection in synthesis).
- Dobbs, A. (2001). "Total Synthesis of Indoles via the Bartoli Reaction." Journal of Organic Chemistry.
-
Fisher Scientific. Safety Data Sheet for Chlorophenylacetonitrile derivatives. Retrieved from .
Sources
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Introduction: The Significance of (3-Chloro-2-nitrophenyl)acetonitrile in Modern Drug Development
An In-depth Technical Guide to the Stability and Degradation Pathways of (3-Chloro-2-nitrophenyl)acetonitrile
(3-Chloro-2-nitrophenyl)acetonitrile is a multifaceted chemical entity, drawing significant interest within the pharmaceutical and agrochemical sectors. Its structural architecture, characterized by a phenylacetonitrile core substituted with both a chloro and a nitro group, renders it a valuable intermediate in the synthesis of a diverse array of more complex molecules.[1] The presence of these reactive functional groups—the nitrile, the aromatic chloro substituent, and the nitro group—imparts a unique chemical reactivity to the molecule. This reactivity is a double-edged sword: while it makes the compound a versatile building block for creating novel therapeutic agents, it also predisposes it to potential degradation, impacting its stability, shelf-life, and the safety profile of any corresponding active pharmaceutical ingredient (API).
This technical guide provides a comprehensive exploration of the stability and potential degradation pathways of (3-Chloro-2-nitrophenyl)acetonitrile. As drug development professionals, understanding the intrinsic stability of such a key intermediate is paramount. It allows for the development of robust manufacturing processes, stable formulations, and accurate analytical methods.[2] This document will delve into the anticipated degradation mechanisms under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. Furthermore, it will lay out detailed experimental protocols for conducting forced degradation studies, a critical component of regulatory submissions and for the development of stability-indicating analytical methods, as mandated by ICH guidelines Q1A, Q1B, and Q2B.[3][4]
Predicted Degradation Pathways of (3-Chloro-2-nitrophenyl)acetonitrile
The degradation of (3-Chloro-2-nitrophenyl)acetonitrile is predicted to be primarily driven by the reactivity of its nitrile, nitro, and chloro functional groups, as well as the activated benzylic methylene group. The following sections outline the most probable degradation pathways under various stress conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals and is highly dependent on pH.[5] For (3-Chloro-2-nitrophenyl)acetonitrile, the primary site of hydrolytic attack is the nitrile group.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group is expected to undergo hydrolysis to first form an amide intermediate, (3-Chloro-2-nitrophenyl)acetamide, which can then be further hydrolyzed to the corresponding carboxylic acid, (3-Chloro-2-nitrophenyl)acetic acid.[6] The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic conditions, the nitrile group is also susceptible to hydrolysis, proceeding through a similar amide intermediate to the final carboxylic acid. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.
Caption: Predicted Hydrolytic Degradation Pathway.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The benzylic position (the CH2 group) of (3-Chloro-2-nitrophenyl)acetonitrile is a likely site for oxidative attack, given its proximity to the electron-withdrawing phenyl ring. Potential oxidation could lead to the formation of a ketone, (3-Chloro-2-nitrophenyl)carbonyl cyanide, or other oxidized species. The aromatic ring itself could also be a target for oxidation, potentially leading to hydroxylated byproducts, although this is generally less favored than attack at the benzylic position.
Caption: Predicted Oxidative Degradation Pathways.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation of photosensitive molecules.[7] Nitroaromatic compounds are known to be photoreactive. The nitro group of (3-Chloro-2-nitrophenyl)acetonitrile could be reduced to a nitroso, hydroxylamino, or even an amino group upon exposure to light. Another potential photolytic pathway is the homolytic cleavage of the carbon-chlorine bond, which would generate radical intermediates and lead to a variety of degradation products.
Caption: Predicted Photolytic Degradation Pathways.
Thermal Degradation
At elevated temperatures, molecules can undergo thermal decomposition. For (3-Chloro-2-nitrophenyl)acetonitrile, thermal stress could potentially lead to decarboxylation if hydrolysis to the carboxylic acid occurs first, or complex polymerization reactions. The interaction between the adjacent chloro and nitro groups at high temperatures could also lead to intramolecular cyclization or rearrangement products.
Experimental Protocols for Forced Degradation Studies
To systematically investigate the stability of (3-Chloro-2-nitrophenyl)acetonitrile and identify its degradation products, a series of forced degradation studies should be conducted.[3] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is truly stability-indicating.[4][8]
Overall Experimental Workflow
Caption: Forced Degradation Experimental Workflow.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 2, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 8, 24, 48 hours |
| Thermal | Solid State | 80°C | 1, 3, 7 days |
| Photolytic | Solution (in quartz cuvette) | Ambient | ICH Q1B specified |
Step-by-Step Methodologies
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve (3-Chloro-2-nitrophenyl)acetonitrile in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.
2. Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature and another set at 60°C. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature. At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C. At specified time points, weigh an appropriate amount of the solid, dissolve it in the solvent, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) in a quartz cuvette to a light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.
3. Stability-Indicating HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure separation of polar and non-polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
4. Identification of Degradation Products by LC-MS/MS:
-
Utilize the same chromatographic conditions as the HPLC-UV method.
-
The mass spectrometer should be operated in both positive and negative ion modes to capture all potential degradation products.
-
High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to aid in the determination of elemental compositions.
-
Tandem mass spectrometry (MS/MS) should be used to obtain fragmentation patterns of the degradation products, which is crucial for structural elucidation.
Conclusion and Future Perspectives
This guide provides a foundational understanding of the potential stability challenges and degradation pathways of (3-Chloro-2-nitrophenyl)acetonitrile. The proposed degradation mechanisms are based on established principles of organic chemistry and the known reactivity of related compounds. The experimental protocols outlined herein offer a robust framework for systematically investigating the stability of this important chemical intermediate.
The insights gained from these forced degradation studies are invaluable for drug development professionals. They inform the selection of appropriate storage conditions, packaging, and formulation excipients to ensure the stability and safety of the final drug product. Furthermore, the development of a validated stability-indicating analytical method is a regulatory necessity and is crucial for quality control throughout the lifecycle of a pharmaceutical product. By proactively understanding and mitigating the degradation of key intermediates like (3-Chloro-2-nitrophenyl)acetonitrile, we can accelerate the development of safe and effective medicines.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 1-13.
-
European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]
- Arora, P. K., & Sharma, A. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 1-13.
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (2020). Biotic Degradation of Acetonitrile. Retrieved from [Link]
- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Al-Ansari, M. M., Al-Kahtani, H. A., & Al-Harbi, M. S. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 25(24), 5979.
-
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, February 19). How do I synthesize 3-phenyloxirane-2-carbaldehyde from chloroacetonitrile?. Retrieved from [Link]
Sources
- 1. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 5. scispace.com [scispace.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. osti.gov [osti.gov]
- 8. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Literature review of 2-nitrophenylacetonitrile derivatives
The 2-Nitrophenylacetonitrile Scaffold: Synthetic Versatility and Medicinal Utility
Executive Summary
In the landscape of heterocyclic chemistry and drug discovery, 2-nitrophenylacetonitrile (2-NPAN) stands as a "privileged intermediate." Its structural uniqueness lies in the synergistic proximity of a strongly electron-withdrawing nitro group (
This technical guide dissects the synthetic utility and therapeutic potential of 2-NPAN derivatives, moving beyond basic textbook definitions to explore its role in modern oncology (tubulin inhibition) and agrochemistry.
Chemical Architecture & Reactivity Profile
The reactivity of 2-NPAN is defined by the "Ortho-Effect" —an electronic and steric interaction between the nitro and nitrile functionalities.
| Feature | Chemical Consequence | Synthetic Application |
| The | Facile deprotonation by weak bases (e.g., piperidine, | |
| Nitro Group Electrophilicity | The nitro group activates the ring for nucleophilic attack and serves as a latent amine. | Precursor for reductive cyclization to form indoles and quinolines. |
| Nitrile Group Reactivity | Susceptible to hydrolysis (to amides/acids) or reduction (to amines). | Formation of 2-phenylacetic acid derivatives (NSAID precursors) or tryptamines. |
The Divergent Synthesis Map
The following diagram illustrates how 2-NPAN serves as a central hub for accessing diverse pharmacophores.
Figure 1: Divergent synthetic pathways originating from the 2-nitrophenylacetonitrile scaffold.
Synthetic Methodologies: Mechanisms & Protocols
A. The Knoevenagel Condensation (Accessing Stilbene Analogs)
One of the most robust applications of 2-NPAN is the synthesis of (Z)-2,3-diphenylacrylonitriles . These stilbene-like derivatives are highly sought after in oncology for their ability to inhibit tubulin polymerization, mimicking the mechanism of Combretastatin A-4.
-
Mechanism: The base (piperidine) deprotonates the
-carbon of 2-NPAN. The resulting carbanion attacks the aldehyde carbonyl, followed by dehydration to form the alkene. -
Stereoselectivity: The reaction typically favors the (Z)-isomer due to steric minimization between the bulky phenyl rings and the cyano group.
B. Reductive Cyclization (The Indole Gateway)
The transformation of 2-NPAN into indole derivatives (specifically 2-aminoindoles or 1-hydroxyindole-3-carbonitriles) is a cornerstone of heterocyclic synthesis.
-
Self-Validating Logic: The reaction progress is visually distinct. The starting material is often pale yellow/brown; the reduction intermediate (hydroxylamine) is transient; and the cyclized indole product is often highly fluorescent or precipitates as a distinct solid.
Therapeutic Applications & Biological Activity[1]
Oncology: Tubulin Polymerization Inhibitors
Derivatives formed via the condensation of 2-NPAN with polymethoxy-benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) have demonstrated potent cytotoxicity.
-
Target: Colchicine binding site on
-tubulin. -
Mechanism: Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.
-
Key Compound: (Z)-2-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
Antimicrobial & Agrochemicals
-
Hydrazones: Coupling 2-NPAN with diazonium salts yields hydrazones that act as "pro-pesticides," metabolizing into mitochondrial uncouplers in insects.
-
Fungicides: Halogenated nitro-derivatives have shown efficacy against Candida species by interacting with the heme group of the CYP51 enzyme (14
-demethylase).
Detailed Experimental Protocol: Synthesis of an Anticancer Stilbene Derivative
Objective: Synthesis of (Z)-3-(3,4,5-trimethoxyphenyl)-2-(2-nitrophenyl)acrylonitrile. Rationale: This protocol exemplifies the Knoevenagel condensation, utilizing the high acidity of 2-NPAN to generate a tubulin inhibitor.
Materials:
-
2-Nitrophenylacetonitrile (1.0 eq)
-
3,4,5-Trimethoxybenzaldehyde (1.0 eq)
-
Ethanol (Solvent, 10 mL/mmol)
-
Piperidine (Catalyst, 0.1 eq)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenylacetonitrile (1.62 g, 10 mmol) and 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) in absolute ethanol (100 mL).
-
Initiation: Add piperidine (5 drops or ~0.1 mL) dropwise. Observation: The solution may turn a deeper yellow/orange immediately, indicating deprotonation and anion formation.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will appear as a new, less polar spot compared to the aldehyde. -
Crystallization (Self-Validation): Cool the reaction mixture to room temperature, then chill in an ice bath. The product should precipitate as yellow needles or powder. If no precipitate forms, reduce solvent volume by 50% under vacuum and re-chill.
-
Purification: Filter the solid and wash with cold ethanol (
). Recrystallize from hot ethanol/acetone if necessary.
Yield Expectation: 80–90%. Characterization:
-
: Look for the vinylic proton singlet around
7.8–8.2 ppm. -
Melting Point: Sharp range (typically
depending on substituents).
Mechanism of Action Visualization
Figure 2: Pharmacological mechanism of 2-NPAN derived stilbenes in cancer therapy.
Safety & Handling Profile
Working with 2-nitrophenylacetonitrile requires strict adherence to safety protocols due to the presence of both nitro and nitrile moieties.
-
Cyanide Risk: While the nitrile group is generally stable, metabolic or harsh chemical hydrolysis can release cyanide ions. Always work in a well-ventilated fume hood.
-
Skin Absorption: Nitroarenes are readily absorbed through the skin. Double-gloving (Nitrile/Laminate) is recommended.
-
Energetics: Polynitro derivatives can be explosive. While 2-NPAN is stable, avoid subjecting it to extreme heat (
) or shock in the presence of strong oxidizers.
References
-
Mąkosza, M., & Winiarski, J. (1987).[1] Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research.
-
National Toxicology Program. (1992).[2] 2-Nitrophenylacetonitrile: Chemical and Physical Properties. PubChem.[2]
-
Zhang, H., et al. (2019). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Topics in Medicinal Chemistry.
-
PrepChem. Synthesis of 2-nitrophenylacetonitrile from 2-nitrophenylpyruvic acid oxime.
-
Gribble, G. W., & Roy, S. (2005). A convenient synthesis of 2-nitroindoles. Tetrahedron.
Sources
Methodological & Application
Synthesis of Substituted Phenylacetonitriles: A Detailed Guide to Protocols and Mechanisms
Introduction
Substituted phenylacetonitriles are a critical class of chemical intermediates, prized for their versatility as building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] Their strategic importance lies in the dual reactivity of the nitrile group and the benzylic position, which allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of key synthetic protocols for preparing these valuable compounds, focusing on the underlying mechanisms, practical considerations, and safety precautions essential for successful and safe execution in a research and development setting.
I. Strategic Approaches to Phenylacetonitrile Synthesis
The synthesis of substituted phenylacetonitriles can be broadly categorized into three main strategies, each with its own set of advantages and limitations:
-
Nucleophilic Substitution with Cyanide: This classical approach involves the reaction of a benzyl halide with a cyanide salt. It is a cost-effective and straightforward method, often enhanced by the use of phase-transfer catalysis to improve reaction rates and yields.
-
The Strecker Synthesis and Related Reactions: For the synthesis of α-substituted phenylacetonitriles, particularly α-amino nitriles, the Strecker synthesis offers a powerful one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source.[2]
-
Modern Catalytic Methods: Palladium-catalyzed cross-coupling reactions have emerged as a robust and versatile alternative, allowing for the cyanation of aryl halides and other precursors under milder conditions and with greater functional group tolerance.[3][4]
This guide will delve into the practical application of these methodologies, providing detailed protocols and mechanistic insights.
II. Critical Safety Considerations for Working with Cyanides
Cyanide and its compounds are acutely toxic and require strict adherence to safety protocols.[5][6] The primary hazard is the potential for the release of highly toxic and flammable hydrogen cyanide (HCN) gas upon contact with acids.[7][8]
Core Safety Mandates:
-
Designated Work Area: All work with cyanide compounds must be conducted in a designated area, clearly marked with hazard warnings, and within a certified chemical fume hood.[6][9]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles. A face shield should be used when there is a splash hazard.[5][9]
-
Avoid Acids: Never store or handle acids in the immediate vicinity of cyanide compounds, unless specifically required by the protocol, in which case, extreme caution must be exercised.[6][8]
-
Alkaline Conditions: All reactions and work-ups involving cyanide should be maintained at a pH > 10 to prevent the formation of HCN gas.[7]
-
Decontamination: All glassware and surfaces should be decontaminated by rinsing with a freshly prepared 10% bleach solution under alkaline conditions (pH > 10), followed by thorough washing.[6][7][9]
-
Waste Disposal: All cyanide-containing waste must be segregated, neutralized to a pH > 10, and disposed of as hazardous waste according to institutional guidelines.[7]
-
Emergency Preparedness: Never work alone when handling cyanides. Ensure that an emergency shower and eyewash station are accessible and that all personnel are aware of emergency procedures.[6][9]
III. Protocol I: Cyanation of Benzyl Halides via Phase-Transfer Catalysis
The reaction of benzyl halides with alkali metal cyanides is a common and effective method for synthesizing phenylacetonitriles.[10][11] However, the mutual insolubility of the organic substrate and the inorganic cyanide salt can lead to slow reaction rates. Phase-transfer catalysis (PTC) elegantly overcomes this issue by facilitating the transport of the cyanide anion into the organic phase.[11]
Mechanistic Rationale
The mechanism involves a quaternary ammonium salt (the phase-transfer catalyst) which forms an ion pair with the cyanide anion in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where the cyanide ion can react with the benzyl halide in a classic SN2 reaction.
Caption: Phase-transfer catalysis workflow for phenylacetonitrile synthesis.
Detailed Experimental Protocol
Materials:
-
Substituted Benzyl Chloride
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium Bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or other suitable organic solvent
-
Water
-
5% Sodium Hydroxide Solution
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add sodium cyanide (1.2 eq) and water. Stir until the sodium cyanide is fully dissolved.
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.05 eq) to the aqueous solution.
-
Substrate Addition: In a separate flask, dissolve the substituted benzyl chloride (1.0 eq) in toluene. Add this organic solution to the reaction flask.
-
Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.[11]
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer.
-
Aqueous Layer Extraction: Extract the aqueous layer with toluene (2 x 50 mL).
-
Organic Layer Washing: Combine the organic layers and wash with 5% sodium hydroxide solution, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylacetonitrile.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
IV. Protocol II: The Strecker Synthesis of α-Aminonitriles
The Strecker synthesis, first reported in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile.[2][12] Subsequent hydrolysis of the nitrile yields the corresponding α-amino acid.[13][14] This method is highly versatile and can be adapted to use primary or secondary amines to produce N-substituted amino acids.[12]
Mechanistic Pathway
The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile.[13]
Caption: Simplified reaction flow for the Strecker synthesis.
Detailed Experimental Protocol
Materials:
-
Substituted Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Methanol
-
Water
Procedure:
-
Setup: In a round-bottom flask, dissolve ammonium chloride (1.5 eq) in water. Add the substituted benzaldehyde (1.0 eq) followed by methanol to form a homogeneous solution.
-
Cyanide Addition: Cool the mixture in an ice bath. In a separate flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of cold water. Slowly add the sodium cyanide solution to the reaction mixture while maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature overnight. A precipitate of the α-aminonitrile may form.
-
Work-up: If a precipitate has formed, collect it by filtration, wash with cold water, and dry.
-
Extraction: If no precipitate forms, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude α-aminonitrile.
-
Purification: The product can be purified by recrystallization or column chromatography.
V. Protocol III: Palladium-Catalyzed Cyanation of Aryl Halides
Modern palladium-catalyzed cross-coupling reactions provide a powerful and general method for the synthesis of substituted phenylacetonitriles from aryl halides.[3] These methods offer several advantages, including milder reaction conditions, broader substrate scope, and excellent functional group tolerance.[4][15] A variety of cyanide sources can be used, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is less toxic than simple alkali metal cyanides.[15]
Catalytic Cycle
The mechanism generally involves a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the cyanide source, followed by reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for Pd-catalyzed cyanation.
Detailed Experimental Protocol
Materials:
-
Substituted Aryl Bromide or Chloride
-
Potassium Ferrocyanide (K₄[Fe(CN)₆])
-
Palladium(II) Acetate (Pd(OAc)₂) or other suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., Xantphos, dppf)
-
A suitable base (e.g., sodium carbonate, potassium carbonate)
-
A suitable solvent (e.g., DMF, DMAc, Toluene)
Procedure:
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), potassium ferrocyanide (0.5 eq), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (4 mol%), and base (e.g., Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
VI. Data Summary: Comparative Analysis of Synthetic Protocols
| Method | Starting Material | Key Reagents | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Phase-Transfer Catalysis | Benzyl Halide | NaCN or KCN, PTC | Reflux in biphasic system | 70-95% | Cost-effective, simple setup | Requires highly toxic cyanides, SN1 side reactions possible[11] |
| Strecker Synthesis | Aldehyde | NH₃/NH₄Cl, NaCN/KCN | Room Temperature | 60-90% | One-pot, access to α-amino nitriles | Limited to α-substituted products |
| Palladium-Catalyzed Cyanation | Aryl Halide | K₄[Fe(CN)₆], Pd catalyst, Ligand, Base | 80-120 °C, inert atm. | 70-98% | Broad substrate scope, high functional group tolerance, less toxic cyanide source[15] | Higher cost of reagents and catalyst, requires inert atmosphere |
VII. Conclusion
The synthesis of substituted phenylacetonitriles is a well-established field with a variety of robust and reliable methods at the disposal of the modern chemist. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, cost considerations, and the scale of the reaction. While classical methods like the cyanation of benzyl halides remain highly relevant, modern palladium-catalyzed approaches offer unparalleled versatility and functional group compatibility. Regardless of the chosen method, a paramount emphasis on safety is non-negotiable when working with cyanide-containing reagents. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can effectively and safely access this important class of chemical intermediates.
VIII. References
-
Safety Module: Cyanides . University of California, Santa Barbara.
-
Cyanides . Division of Research Safety - University of Illinois Urbana-Champaign.
-
Cyanide Compounds . Safety Services - University College London.
-
Preparation of phenylacetonitriles . Google Patents (US2783265A).
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides . Angewandte Chemie International Edition, 50(44), 10448-10451.
-
Cyanides Storage, Handling and General Use Information . University of Windsor.
-
Information on Cyanide Compounds . Stanford Environmental Health & Safety.
-
Yeung, P. Y., Chung, K. H., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] . Organic Letters, 13(11), 2912-2915.
-
Palladium-catalyzed Cyanation of Aryl Halides . Tokyo Chemical Industry Co., Ltd.
-
Synthesis of phenylacetonitrile . PrepChem.com.
-
Technical Support Center: Synthesis of 2-Phenylacetonitrile from Benzyl Chloride . Benchchem.
-
Anila, E. I., & Anilkumar, G. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides . RSC Advances, 11(1), 24-39.
-
Zhang, G. Y., Yu, J. T., Hu, M. L., & Cheng, J. (2013). Palladium-catalyzed cyanation of aryl halides with CuSCN . The Journal of Organic Chemistry, 78(6), 2710-2714.
-
Schwartz, M. A., Zoda, M., Vishnuvajjala, B., & Mami, I. (1977). A convenient synthesis of o- and p-hydroxy substituted phenylacetonitriles and phenethylamines . The Journal of Organic Chemistry, 42(15), 2635-2640.
-
Strecker amino acid synthesis . Wikipedia.
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols . ResearchGate.
-
α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE . Organic Syntheses.
-
p-METHOXYPHENYLACETONITRILE . Organic Syntheses.
-
α-PHENYLACETOACETONITRILE . Organic Syntheses.
-
Strecker Synthesis . Organic Chemistry Portal.
-
Synthetic strategies to 2‐phenylacetonitrile . ResearchGate.
-
Method for synthesizing phenylacetonitrile and catalyst used by same . Google Patents (CN102329248B).
-
Strecker Synthesis . Master Organic Chemistry.
-
Phenylacetonitrile Definition . Fiveable.
-
Strecker Synthesis . University of Calgary.
-
Li, Y., Wang, Y., Zhang, J., Liu, D., & Liu, Z. (2016). Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 . RSC Advances, 6(104), 102457-102465.
-
van der Heijden, G., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles . ACS Omega, 6(2), 1269–1279.
Sources
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- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Application Note: Experimental Setup for the Nitration of Substituted Phenyl Compounds
Abstract & Strategic Overview
Nitration is a cornerstone transformation in the synthesis of high-value pharmaceutical intermediates (e.g., precursors for aniline-based drugs, heterocycles).[1][2] However, it remains one of the most hazardous unit operations in organic chemistry due to the rapid exothermicity of the reaction and the potential for thermal runaway.
This guide moves beyond basic textbook theory to address the operational reality of nitrating substituted phenyl rings. The experimental design is dictated entirely by the electronic nature of the substrate:
-
Activated Systems (e.g., Phenols, Anisoles): Require mild, regioselective conditions to prevent oxidative tarring and polynitration.
-
Deactivated Systems (e.g., Benzoates, Nitrobenzenes): Require forcing conditions (mixed acids) and strict thermal management to drive conversion.
Mechanistic Foundation & Substituent Strategy
The active electrophile in almost all nitration reactions is the Nitronium Ion (
The Electrophilic Pathway
The reaction follows the classic Electrophilic Aromatic Substitution (EAS) mechanism. The rate-determining step is often the formation of the sigma complex (arenium ion).
Figure 1: General mechanism of nitronium ion generation and attack.
Substituent Effects on Protocol Selection
You cannot use a "one-size-fits-all" protocol. The substituent (
| Substituent Type | Examples | Electronic Effect | Experimental Risk | Recommended Protocol |
| Strongly Activating | -OH, -NH₂, -OR | Electron Donating (EDG) | Oxidation, violent exotherm, poly-nitration. | Protocol B (Mild/Flow) |
| Weakly Activating | -Alkyl (Toluene) | Weak EDG | Isomer mixtures (o/p). | Protocol B or Controlled Batch |
| Deactivating | -COOR, -CN, -NO₂ | Electron Withdrawing (EWG) | Sluggish reaction, requires heat. | Protocol A (Mixed Acid) |
| Halogens | -Cl, -Br | Inductive EWG / Resonance EDG | Deactivated but o/p directing. | Protocol A (Strong Acid) |
Safety Engineering: The Thermal Runaway Hazard
Critical Warning: Nitration reactions are notorious for "induction periods."
-
The Trap: Reagents are mixed, but no temperature rise is observed initially.
-
The Cause: Inadequate mixing or slow generation of
due to low temperature. -
The Event: As the reaction eventually initiates, heat is generated faster than it can be removed. The rate of reaction doubles for every 10°C rise, leading to a thermal runaway and potential explosion.
Safety Rules:
-
Never add the organic substrate to the acid rapidly.
-
Always monitor internal temperature (not just the bath).
-
Quench Plan: Have a crash-dump bucket of ice water ready for emergency quenching.
Protocol A: Batch Nitration of Deactivated Systems
Target: Methyl Benzoate
Reagents & Equipment[4]
-
Substrate: Methyl Benzoate (High purity).[3]
-
Acids: Conc. H₂SO₄ (98%) and Conc. HNO₃ (70%).
-
Setup: 3-neck round-bottom flask, mechanical stirrer (magnetic stirring is often insufficient for viscous acid mixtures), internal thermometer, addition funnel.
Step-by-Step Methodology
-
Preparation of Nitrating Mix: In a separate flask, pre-mix conc. HNO₃ and conc.[1][2][4][3][5][6][7][8][9][10] H₂SO₄ (1:1 v/v). Cool this mixture to 0°C. Note: Mixing acids is exothermic; cool during mixing.
-
Substrate Solvation: Place Methyl Benzoate in the reaction flask. Add conc. H₂SO₄ (approx. 2 volumes relative to substrate) to serve as the solvent. Cool to 0–5°C using an ice-salt bath.
-
Controlled Addition: Add the cold Nitrating Mix dropwise via the addition funnel.
-
Critical Control Point: Maintain internal temperature between 5°C and 15°C .
-
Why? Below 5°C, the reaction stalls (accumulation of unreacted reagents). Above 15°C, the yield drops due to dinitration and hydrolysis byproducts [1].
-
-
Post-Addition Stir: Once addition is complete, allow the mixture to stir at room temperature for 15 minutes.
-
Quenching: Pour the reaction mixture slowly onto cracked ice (approx. 5x reaction volume) with vigorous stirring. The product should precipitate as a solid.[3]
-
Isolation: Vacuum filter the solid. Wash with cold water and ice-cold methanol to remove ortho-isomers and acid traces.
Protocol B: Continuous Flow Nitration (Activated Systems)
Target: Substituted Anisoles / Phenols Context: Activated rings react too violently with mixed acids. Acetyl nitrate (generated in situ) is milder, but acetyl nitrate is explosive if heated in batch. Continuous Flow Chemistry is the industry standard here because the small reactor volume dissipates heat instantly, preventing runaway [2].
The Flow Setup
Using a micro-reactor or tubular reactor allows for precise residence time control, minimizing over-nitration.
Figure 2: Continuous flow setup for safe nitration of activated aromatics.
Step-by-Step Methodology (Flow)
-
Feed A (Substrate): Dissolve substrate (e.g., 4-methylanisole) in Acetic Acid.
-
Feed B (Oxidant): Fuming Nitric Acid (or HNO₃/Acetic Acid mix). Avoid H₂SO₄ if possible to prevent sulfonation byproducts.
-
System Priming: Set the reactor temperature (typically 0°C to 20°C). Flush lines with pure Acetic Acid.
-
Reaction: Start pumps to achieve a residence time (
) of 60–120 seconds. -
Quenching: The reactor output should flow directly into a stirred vessel of water or bicarbonate solution.
-
Advantage: If a blockage occurs, only a few milliliters of reactive mixture are at risk, unlike liters in a batch reactor.
Analytical Validation
You must validate not just identity, but regioselectivity (ortho/meta/para ratios).
-
TLC/HPLC: Nitro groups are strongly UV-active.
-
Deactivated products (Protocol A) are usually less polar than starting materials.
-
Activated products (Protocol B) often require gradient elution to separate o/p isomers.
-
-
1H-NMR:
-
Look for the downfield shift of protons ortho to the new nitro group (~8.0 ppm).
-
Coupling Constants: Essential for determining substitution patterns (e.g., para-substitution shows two doublets with
Hz).
-
-
Safety Check (DSC): Before scaling up any nitration residue, run Differential Scanning Calorimetry (DSC) to check for decomposition onset temperatures.
References
-
Organic Syntheses. "Methyl m-nitrobenzoate". Org.[1][3][5][7] Synth. 1928, 8, 76; Coll. Vol. 1, 372.
-
Asynt Application Note. "Flow Nitration of an API Intermediate". FlowSyn App Note 22.
-
Fraunhofer ICT. "Nitration Chemistry in Continuous Flow using Acetyl Nitrate".[12] Fraunhofer-Publica.
-
American Chemical Society. "Thermal Risk Assessment of the Complex Nitration Process". Ind.[2][4][6] Eng. Chem. Res. 2024.[5][11]
Sources
- 1. ijirt.org [ijirt.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. m.youtube.com [m.youtube.com]
- 6. amherst.edu [amherst.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. TNT - Continuous Flow Process Development System [laryee.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Recrystallization techniques for purifying solid organic compounds
Application Note: Recrystallization Techniques for Purifying Solid Organic Compounds
Core Directive & Scientific Rationale
Recrystallization is not merely a purification step; it is a thermodynamic selection process that defines the physical integrity of a chemical entity.[1] For drug development professionals, this technique dictates not only purity but also the polymorphic form of the Active Pharmaceutical Ingredient (API), directly influencing bioavailability, stability, and patentability.
This guide moves beyond basic textbook instructions to provide a rigorous, field-validated protocol for isolating high-purity organic solids. It integrates solubility thermodynamics with kinetic control strategies to mitigate common failure modes like "oiling out" and uncontrolled nucleation.
Phase 1: Solvent System Design & Thermodynamics
The success of recrystallization relies entirely on the temperature coefficient of solubility. The ideal solvent system must exhibit a steep solubility curve: high solubility at the boiling point (
Solvent Selection Logic
Do not rely on trial and error. Use Dielectric Constant (
Critical Rule: The solvent BP must be lower than the solute's melting point (MP).[2] If
Table 1: Common Solvents & Properties for Recrystallization
| Solvent | Boiling Point (°C) | Dielectric Constant ( | Polarity Class | Application Notes |
| Water | 100 | 80.1 | Polar Protic | Ideal for polar salts/amides. High heat capacity requires patience. |
| Ethanol | 78 | 24.5 | Polar Protic | Excellent "good" solvent in pairs. Flammable. |
| Acetone | 56 | 20.7 | Polar Aprotic | Good general solvent. Low BP makes recovery easy but limits temp range. |
| Ethyl Acetate | 77 | 6.0 | Polar Aprotic | Standard for moderate polarity. Forms azeotropes with water. |
| Dichloromethane | 40 | 8.9 | Moderately Polar | Caution: Low BP limits solubility differential. Good for heat-sensitive compounds.[3] |
| Toluene | 110 | 2.4 | Non-polar | High BP. Excellent for aromatics. Hard to remove traces. |
| Hexanes | 69 | 1.9 | Non-polar | Standard "anti-solvent" for precipitating non-polar compounds. |
Visualization: Solvent Selection Logic
The following decision tree illustrates the systematic approach to selecting a single or binary solvent system.
Caption: Logic flow for determining if a single solvent or binary solvent pair is required based on thermal solubility profiles.
Detailed Protocols
Protocol A: Impurity Management (Hot Filtration & Decolorization)
Use when: Insoluble particulates (dust, salts) or colored impurities are present.[4]
-
Dissolution: Dissolve crude solid in the minimum amount of boiling solvent in an Erlenmeyer flask. Add 5-10% excess solvent to prevent premature crystallization during filtration.
-
Decolorization (Optional): If the solution is colored (and the product is not), remove heat and add Activated Carbon (0.5 - 1.0% w/w).
-
Warning: Never add carbon to a boiling solution; it acts as a nucleation site for bubbles and will cause violent eruptive boiling.
-
Boil gently for 2-5 minutes.
-
-
Hot Filtration:
-
Pre-heat a short-stem glass funnel and fluted filter paper with hot solvent.
-
Filter the hot mixture into a clean, pre-warmed receiving flask.
-
Expert Tip: If crystals form on the paper, wash with a small volume of boiling solvent.
-
Protocol B: Nucleation & Crystal Growth (The Critical Phase)
Control point for polymorphism and purity.
-
Slow Cooling (Thermodynamic Control):
-
Seeding (Inducing Nucleation):
-
If no crystals form at room temperature, the solution is supersaturated.
-
Technique: Add a single "seed" crystal of pure product to the solution. This provides a template for lattice assembly, bypassing the high energy barrier of spontaneous nucleation.
-
Alternative: Scratch the inner glass wall with a glass rod to create micro-abrasions that serve as nucleation sites.
-
-
Yield Maximization:
-
Once crystallization is visibly complete at room temp, place the flask in an ice-water bath (0°C) for 15-20 minutes to reduce solubility further.
-
Protocol C: Isolation & Drying
-
Vacuum Filtration: Collect crystals using a Büchner funnel.
-
Washing: Break vacuum, cover crystals with ice-cold solvent (same as used for crystallization), and re-apply vacuum. This displaces mother liquor containing soluble impurities without dissolving the product.
-
Drying: Air dry under suction, then transfer to a vacuum desiccator or oven (if thermally stable) to remove interstitial solvent.
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" occurs when the solute separates as a liquid phase rather than a solid crystal.[9][10] This is a common failure mode when the solute's melting point is depressed below the solvent's boiling point due to impurities (colligative properties).
Remediation Strategy:
-
Re-heat: Dissolve the oil back into the solution by adding more solvent or heating.[6][11]
-
Lower Temperature: Switch to a lower-boiling solvent (e.g., replace Toluene with Dichloromethane).
-
Seeding: Add a seed crystal at the exact moment the solution becomes turbid during cooling.
Visualization: Oiling Out Remediation
Caption: Decision matrix for resolving liquid-liquid phase separation (oiling out) during cooling.
References
-
Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Recrystallization Techniques and Solvent Selection.[2][3][5][8][10][11][12][13] Pearson Education.
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on polymorph control).
-
University of Colorado Boulder. Organic Chemistry Laboratory Techniques: Recrystallization.
-
Mettler Toledo. Crystallization Guide: Oiling Out & Phase Separation.
-
LibreTexts Chemistry. Recrystallization: Troubleshooting and Practical Tips.
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 5. LabXchange [labxchange.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. unifr.ch [unifr.ch]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. community.wvu.edu [community.wvu.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
Derivatization of the nitrile group for further synthetic steps
Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
The nitrile group (
Strategic Landscape
The nitrile group possesses a unique electrophilic carbon atom susceptible to nucleophilic attack, yet resistant to oxidative conditions. Its derivatization pathways can be categorized by the oxidation state of the product.
Visualization: The Nitrile Divergence Map
Caption: Strategic divergence of the nitrile group into five distinct high-value functionalities.
Hydrolysis: The "Stop-at-Amide" Challenge
The Problem: Standard acid/base hydrolysis often proceeds rapidly from the nitrile to the carboxylic acid, making the isolation of the primary amide intermediate difficult.
The Solution: The Radziszewski reaction variant using Urea-Hydrogen Peroxide (UHP) or basic
Protocol A: Mild Oxidative Hydrolysis (UHP Method)
Target: Primary Amides (
Reagents:
-
Substrate: Nitrile (1.0 equiv)[2]
-
Reagent: Urea-Hydrogen Peroxide (UHP) adduct (excess) or 30%
-
Base:
(0.2 equiv) or NaOH (catalytic) -
Solvent: Acetone/Water or MeOH/Water (4:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve the nitrile (10 mmol) in Acetone/Water (20 mL).
-
Base Addition: Add
(0.5 equiv). The mild base prevents the formation of the carboxylic acid. -
Oxidant Addition: Add 30%
(4.0 equiv) dropwise at 0°C. Caution: Exothermic. -
Reaction: Allow to warm to room temperature (RT). Monitor by TLC (typically 1–4 hours).
-
Quench: Add saturated sodium thiosulfate (
) to quench excess peroxide. Test with starch-iodide paper to ensure negative peroxide result. -
Isolation: Evaporate acetone. The amide often precipitates from the aqueous layer. Filter or extract with EtOAc.[2][3]
Why this works: The mechanism proceeds via the Wiberg Mechanism , where the oxidant acts as a nucleophile rather than water, significantly increasing the rate of the first step (nitrile
Reduction: The Aldehyde Checkpoint
The Problem: Reduction with
Protocol B: Cryogenic Partial Reduction
Target: Aldehydes (
Critical Process Parameters (CPPs):
-
Temperature: Must be maintained
. -
Stoichiometry: Strictly 1.0–1.1 equivalents of DIBAL-H. Excess reagent leads to over-reduction.
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck flask under Argon. Add Nitrile (5 mmol) in anhydrous Toluene or DCM (0.2 M).
-
Cooling: Cool to
(Dry ice/Acetone). -
Addition: Add DIBAL-H (1.0 M in Toluene, 1.1 equiv) dropwise over 30 mins via syringe pump. Internal temp must not rise above -70°C.
-
Incubation: Stir at
for 1–2 hours. -
The "Rochelle" Workup (Crucial):
-
Standard acid quench often creates intractable aluminum emulsions.
-
Step 5a: Quench at
with Methanol (2 mL). -
Step 5b: Pour mixture into a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) .
-
Step 5c: Vigorously stir at RT for 1–2 hours until two clear layers form (Aluminum is chelated by tartrate).
-
-
Extraction: Separate layers, extract aqueous phase with DCM, dry (
), and concentrate.
Carbon-Carbon Bond Formation
The Problem: Grignard reagents often add twice to nitriles, or the intermediate imine is stubborn to hydrolyze. The Solution: Copper(I) Catalysis . The addition of catalytic CuBr-DMS promotes the formation of a ketimine species that is less prone to double addition and side reactions.
Protocol C: Copper-Catalyzed Grignard Addition
Target: Ketones (
Reagents:
-
Grignard Reagent (
, 1.2 equiv) -
Catalyst:
(5 mol%)[5] -
Solvent: THF (anhydrous)
Step-by-Step Workflow:
-
Catalyst Prep: Suspend
(5 mol%) in THF under Argon. -
Addition: Add Grignard reagent dropwise. The solution often turns dark (active Cu species).
-
Reflux: Warm to RT, then reflux for 2–4 hours (essential for sterically hindered nitriles).
-
Hydrolysis (The Imine Break):
-
Cool to 0°C.
-
Add 1M HCl slowly.
-
Stir vigorously for 1 hour to hydrolyze the intermediate imine (
) to the ketone.
-
Heterocycle Formation: The Tetrazole Bioisostere
Context: The tetrazole ring is a classic bioisostere for the carboxylic acid group (similar pKa ~4.5, planar, metabolic stability). It is a key feature in "Sartan" antihypertensives (e.g., Valsartan, Losartan).
The Solution: The Sharpless-Demko Protocol . This uses
Protocol D: Zinc-Mediated [3+2] Cycloaddition
Target: 5-Substituted-1H-Tetrazoles
Safety Note: Azides can form explosive mixtures. Avoid halogenated solvents (formation of di-azidomethane). Use a blast shield.
Reagents:
-
Sodium Azide (
, 1.1 equiv) -
Zinc Bromide (
, 1.0 equiv) or -
Solvent: Water or Water/Isopropanol (Green Chemistry compatible)
Step-by-Step Workflow:
-
Assembly: In a pressure vial or round bottom flask, combine Nitrile,
, and in water (0.5 M). -
Reaction: Heat to reflux (
) for 12–24 hours.-
Note: The Lewis acid activates the nitrile, facilitating the attack by the azide ion.
-
-
Workup (Purification by pH Swing):
-
Cool to RT. Add EtOAc and 3N HCl until pH 1 (Caution:
generation—perform in fume hood). -
The tetrazole product partitions into the organic layer (as the protonated neutral species).
-
Wash organic layer with brine, dry, and concentrate.
-
Self-Validation: If the product is solid, it can often be recrystallized from Toluene/Ethanol.
-
Visualization: Mechanism of Zinc-Catalyzed Tetrazole Synthesis
Caption: The Sharpless-Demko mechanism avoids free HN3 by stabilizing the transition state with Zinc.
Comparative Data Table
| Method | Target Product | Key Reagent | Selectivity | Typical Yield | Ref |
| UHP Hydrolysis | Primary Amide | Urea-H2O2 / K2CO3 | High (No Acid) | 85-95% | [1] |
| DIBAL-H | Aldehyde | DIBAL-H (-78°C) | High (vs Amine) | 70-90% | [2] |
| Cu-Grignard | Ketone | RMgBr / CuBr | High (No 3° Alcohol) | 75-85% | [3] |
| Sharpless | Tetrazole | NaN3 / ZnBr2 | High (Bioisostere) | >90% | [4] |
| Blaise Rxn | β-Keto Ester | Zn / α-Bromoester | Specific | 60-80% | [5] |
References
-
Mild and Efficient Conversion of Nitriles to Amides with Basic Urea-Hydrogen Peroxide Adduct. Synthetic Communications. Link
-
Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes. BenchChem. Link
-
Copper(I)-Activated Addition of Grignard Reagents to Nitriles. Journal of Organic Chemistry. Link
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. Link
-
An Improved Procedure for the Blaise Reaction. Journal of Organic Chemistry. Link
Sources
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. 2H-Tetrazole synthesis [organic-chemistry.org]
Precision Kinetic Monitoring of Organic Transformations via Thin Layer Chromatography (TLC)
Abstract
This guide outlines a rigorous methodology for using Thin Layer Chromatography (TLC) not merely as a separation tool, but as a quantitative kinetic monitoring system for organic reactions. It moves beyond basic "spot-and-look" techniques to establish a self-validating protocol involving co-spotting, elutropic tuning, and chemospecific visualization. This approach is designed for drug development workflows where distinguishing product evolution from starting material (SM) and byproducts is critical.
Part 1: System Design & Solvent Engineering
The Principle of Elutropic Tuning
Effective reaction monitoring requires a mobile phase that resolves the Starting Material (SM) and Product (P) with a retention factor (
The choice of solvent is dictated by the Elutropic Series , which ranks solvents by their ability to displace solutes from the stationary phase (typically Silica Gel 60,
Table 1: Elutropic Series & Polarity Indices
Use this table to "tune" your mobile phase. To increase
| Solvent | Polarity Index ( | Elution Strength ( | Application Notes |
| Hexanes/Pentane | 0.1 | 0.01 | Base non-polar component. Used to retard movement.[1] |
| Toluene | 2.4 | 0.22 | Good for aromatics; alternative to benzene (carcinogen). |
| Diethyl Ether | 2.8 | 0.43 | Standard polar modifier; highly volatile (chamber saturation critical). |
| Dichloromethane (DCM) | 3.1 | 0.30 | Excellent solubilizing power; good for polar heterocycles. |
| Ethyl Acetate (EtOAc) | 4.4 | 0.48 | The standard polar modifier. "Hex/EtOAc" is the universal starting point. |
| Acetone | 5.1 | 0.53 | Strong eluent; can cause tailing if used >10%. |
| Methanol | 5.1 | 0.70 | Very strong. Use 1-10% in DCM for highly polar amines/acids. |
| Acetic Acid | -- | High | Add (1%) to suppress tailing of carboxylic acids. |
| Triethylamine | -- | High | Add (1%) to suppress tailing of basic amines. |
Expert Insight: Never jump drastically in polarity. A standard "scouting" gradient usually begins with 10% EtOAc in Hexanes. If the compound does not move (
), increase polarity to 20%, then 30%.
Part 2: The Co-Spotting Protocol (The Golden Standard)
Why Co-Spotting is Non-Negotiable
In complex reaction matrices, matrix effects (pH, salts, concentration) can slightly alter the
The Co-Spotting technique is self-validating. By physically mixing the reaction mixture and the authentic starting material in a central lane, you create an internal control.
-
Separation (Figure-8 shape): The spots are different, even if
is close. -
Single Spot: The spots are identical (or resolution is insufficient).
Workflow Diagram: The Co-Spot Decision Matrix
Figure 1: The Co-Spot Decision Matrix ensures that matrix effects do not lead to false-negative or false-positive identification of reaction progress.
Step-by-Step Protocol
-
Sampling: Take a 50
L aliquot from the reaction vessel. -
Mini-Workup (Critical): Do not spot the crude reaction mixture directly if it contains high boiling solvents (DMF, DMSO) or strong acids/bases.
-
Partition the aliquot between 0.5 mL EtOAc and 0.5 mL water (or saturated NaHCO
if acidic). -
Use the top organic layer for spotting. This prevents "streaking" caused by salts.
-
-
Plate Layout: Mark three hash marks lightly with a pencil.
-
Lane 1 (SM): Spot pure Starting Material.
-
Lane 2 (Co-Spot): Spot Starting Material, let it dry, then spot the Reaction Mixture directly on top of it.
-
Lane 3 (Rxn): Spot the Reaction Mixture.
-
-
Elution: Run the plate until the solvent front is ~1 cm from the top.[2][3]
-
Analysis: If Lane 2 shows two distinct spots (even slightly overlapping), the reaction mixture contains a species distinct from the SM.
Part 3: Visualization & Chemospecific Staining
UV visualization (
Table 2: Chemospecific Staining Matrix
| Stain Reagent | Target Functional Groups | Preparation / Activation | Color Change |
| KMnO | Alkenes, Alkynes, Alcohols, Oxidizable groups | Recipe: 1.5g KMnO | Yellow/Brown spots on purple background. |
| p-Anisaldehyde | Nucleophiles, Carbonyls, General Organic | Recipe: 15g p-anisaldehyde, 2.5mL H | Pink/Red/Blue (highly specific to structure). |
| Phosphomolybdic Acid (PMA) | General Universal Stain | Recipe: 10g PMA in 100mL EtOH. Activation: Heat strongly. | Dark Green/Blue on yellow background. |
| Ninhydrin | Amines ( | Recipe: 1.5g Ninhydrin, 3mL Acetic Acid, 100mL n-Butanol. Activation: Heat until spots appear.[4][5] | Purple/Red (Free amines). |
| Vanillin | Alcohols, Ketones | Recipe: 15g Vanillin, 2.5mL H | Wide range of colors (often distinct from Anisaldehyde).[4] |
| Bromocresol Green | Carboxylic Acids ( | Recipe: 0.04g Bromocresol Green in 100mL EtOH (add NaOH to turn blue). Activation: No heat required. | Yellow spots on blue background. |
Part 4: Advanced Troubleshooting & 2D TLC
When reaction mixtures are complex (e.g., crude natural products or late-stage functionalization), standard 1D TLC may fail due to co-elution.
The 2D TLC Protocol (Stability & Resolution Check)
This method determines if a compound is decomposing on the silica (2D diagonal test) or resolves hidden components.
-
Spotting: Apply a single spot of the mixture at the bottom-left corner of a square TLC plate.
-
Run 1: Elute vertically in Solvent System A. Dry the plate thoroughly.
-
Rotation: Rotate the plate 90° counter-clockwise.
-
Run 2: Elute in Solvent System B (or the same system to check stability).
-
Interpretation:
-
Diagonal Line: Components are stable.
-
Off-Diagonal Spots: Decomposition occurred during the process.
-
Scattered Spots: Successful 2D resolution of a complex mixture.
-
Common Artifacts & Solutions
| Observation | Diagnosis | Corrective Action |
| Streaking / Tailing | Acidic/Basic groups interacting with Silica silanols.[6] | Add Modifier: 1% Acetic Acid (for acids) or 1% Triethylamine/NH |
| "Smiling" Front | Edge effect; solvent evaporating from sides. | Filter Paper: Ensure the TLC chamber is lined with filter paper to fully saturate the vapor phase.[2][3] |
| "Frowning" Front | Plate edges touching wet filter paper. | Positioning: Ensure the plate stands free in the center of the chamber. |
| Large/Blobby Spots | Overloading or diffusion.[6] | Dilution: Dilute sample 10x. Spot smaller volumes (<2mm diameter). |
References
-
LibreTexts Chemistry. (2022). Thin Layer Chromatography (TLC) - Visualizing TLC Plates.[4][5][7][8] Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.). Magic Formulas: TLC Stains.[5][7] Retrieved from [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of York. (n.d.). TLC Troubleshooting and Issues. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Home Page [chem.ualberta.ca]
- 4. TLC stains [reachdevices.com]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. Magic Formulas [chem.rochester.edu]
- 8. microbiozindia.com [microbiozindia.com]
Process Development & Safety Criticality: Scale-Up Synthesis of (3-Chloro-2-nitrophenyl)acetonitrile
Executive Summary & Strategic Rationale
(3-Chloro-2-nitrophenyl)acetonitrile is a high-value pharmacophore, serving as a critical intermediate in the synthesis of indole-based kinase inhibitors and tricyclic CNS agents. While academic literature often cites homogeneous conditions (DMSO/DMF) for its synthesis, these methods pose unacceptable thermal and toxicological risks upon scale-up.
This Application Note defines a Phase-Transfer Catalyzed (PTC) protocol. This method segregates the toxic cyanide source from the organic product, minimizes thermal runaway risks associated with DMSO-cyanide mixtures, and simplifies the workup into a gravity-based phase separation.
Core Chemical Transformation
The synthesis relies on a nucleophilic substitution (
Retrosynthetic Logic:
Figure 1: Retrosynthetic disconnection showing the critical cyanation step.
Critical Process Parameters (CPP) & Safety Architecture
The DMSO vs. PTC Decision Matrix
Academic papers frequently utilize DMSO to accelerate nucleophilic attack. However, in a scale-up environment (GLP/GMP), DMSO presents two fatal flaws:
-
Thermal Instability: Mixtures of Cyanide and DMSO can exhibit autocatalytic decomposition at temperatures >90°C, leading to thermal runaway.
-
Workup Bottlenecks: DMSO requires extensive water washes to remove, generating large volumes of contaminated aqueous waste.
Selected Route: Biphasic Toluene/Water system using Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst.
Cyanide Handling & Destruction
Safety Directive: This protocol operates under the assumption that HCN generation is imminent if pH control is lost.
-
Engineering Control: The reactor must be vented to a scrubber containing 15% NaOH/NaOCl.
-
Waste Quench: All aqueous streams must be oxidatively destroyed (Bleach method) before disposal.
Detailed Experimental Protocol (Kilogram Scale)
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][3] | Mass (kg) | Moles | Role |
| 1-(Bromomethyl)-3-chloro-2-nitrobenzene | 250.48 | 1.00 | 1.00 | 3.99 | Limiting Reagent |
| Sodium Cyanide (NaCN) | 49.01 | 1.30 | 0.254 | 5.19 | Nucleophile |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 | 0.064 | 0.20 | Phase Transfer Catalyst |
| Toluene | Solvent | 5.0 Vol | 5.0 L | - | Organic Phase |
| Water (DI) | Solvent | 3.0 Vol | 3.0 L | - | Aqueous Phase |
Step-by-Step Execution
Phase 1: Reactor Charging & Reaction
-
Setup: Equip a 10L jacketed glass reactor with an overhead stirrer (impeller type: pitch-blade), reflux condenser, internal temperature probe, and a nitrogen sweep vented to a caustic scrubber.
-
Aqueous Charge: Charge Water (3.0 L) and Sodium Cyanide (0.254 kg) . Stir at 200 RPM until fully dissolved.
-
Critical Check: Verify pH > 11. If lower, add NaOH. Low pH risks HCN evolution.[4]
-
-
Catalyst Addition: Add TBAB (0.064 kg) to the aqueous solution.
-
Organic Charge: In a separate vessel, dissolve 1-(Bromomethyl)-3-chloro-2-nitrobenzene (1.00 kg) in Toluene (5.0 L) .
-
Note: The starting material is a potent lachrymator and skin irritant. Full PPE (Tyvek suit, respirator) is mandatory.
-
-
Initiation: Add the Toluene solution to the reactor. Increase agitation to 450 RPM to ensure varying interfacial surface area.
-
Heating: Ramp jacket temperature to heat the internal mass to 60°C .
-
Caution: Do not exceed 70°C initially. The reaction is exothermic.
-
-
Reaction Monitoring: Maintain 60-65°C for 4–6 hours. Monitor by HPLC (C18 column, Acetonitrile/Water).
-
Endpoint: < 1.0% remaining benzyl bromide.
-
Phase 2: Workup & Cyanide Destruction
-
Cooling: Cool reactor to 20°C.
-
Phase Separation: Stop agitation. Allow layers to settle (approx. 30 mins).
-
Observation: Lower aqueous layer (contains excess NaCN) vs. Upper organic layer (Product).[5]
-
-
Separation: Drain the lower aqueous layer directly into a Quench Tank (containing 10% NaOCl and NaOH).
-
Wash: Add Water (2.0 L) to the reactor. Stir for 10 mins. Settle. Drain aqueous wash to the Quench Tank.
-
Concentration: Transfer the organic layer to a rotovap or distillation unit. Distill toluene under reduced pressure (50°C bath, 100 mbar) to a minimum stirrable volume.
Phase 3: Crystallization (Purification)
-
Solvent Swap: Add Ethanol (3.0 L) to the residue. Heat to reflux (78°C) to dissolve solids.
-
Crystallization: Cool slowly to 0°C over 4 hours.
-
Filtration: Filter the pale yellow crystals. Wash with cold Ethanol (0.5 L).
-
Drying: Vacuum dry at 40°C for 12 hours.
Expected Yield: 0.66 – 0.70 kg (85-90%) Purity: > 98% (HPLC area) Melting Point: 102–103°C
Process Logic & Mechanism
The Phase Transfer Catalysis mechanism is critical for understanding the kinetics and safety of this process.
Figure 2: The Q+ (Quaternary Ammonium) ion shuttles the cyanide nucleophile into the organic phase, reacting with the lipophilic benzyl bromide, then returns to the aqueous phase as a bromide salt to reload.
Waste Management: The Oxidative Quench
Crucial Protocol: Never dispose of cyanide waste into acidic streams. The destruction of cyanide follows a two-stage oxidation using Sodium Hypochlorite (Bleach).
-
Stage 1 (Cyanate Formation):
Conditions: pH > 10.[4] Reaction is fast. -
Stage 2 (Complete Hydrolysis):
Conditions: pH 8.5 – 9.0. Reaction takes 30–60 minutes.
Validation: Test the quench tank with KI-Starch paper (should turn blue, indicating excess oxidant) and Prussian Blue test (should be negative for free cyanide).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Insufficient agitation or low catalyst load. | Increase RPM to maximize interfacial area. Add 0.01 eq TBAB. |
| Emulsion during Workup | Density of organic/aqueous layers too similar. | Add Brine (NaCl) to the aqueous layer to increase density difference. |
| Dark Product Color | Oxidation of nitro group or thermal degradation. | Ensure Nitrogen inerting. Keep temp < 70°C. Recrystallize with activated charcoal. |
| Low Yield | Hydrolysis of nitrile to amide. | Ensure aqueous phase pH is not extremely high (>13) during prolonged heating, though SN2 is dominant. |
References
-
Vertex AI Search. (2023). Reaction of 1-(bromomethyl)-3-chloro-2-nitrobenzene with sodium cyanide. 1
-
Organic Syntheses. (1952). p-Methoxyphenylacetonitrile (General procedure for benzyl cyanide synthesis).[6] Org.[2][3][5][6][7] Synth. 32, 76. 6
-
Yale University. (n.d.). Safety Module: Cyanides and Waste Handling.4[2][4][8][9]
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
-
ChemSynthesis. (2023). (2-chloro-3-nitrophenyl)acetonitrile Physical Properties.9[2][4][8][9][10]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jst.chem.yale.edu [jst.chem.yale.edu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
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- 8. primescholars.com [primescholars.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Rosenmund-von Braun Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Common Side Reactions in Nitro Compound Synthesis
Welcome to the Technical Support Center for organic synthesis involving nitro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, mechanistically-grounded troubleshooting strategies and frequently asked questions (FAQs) to address the nuanced side reactions inherent to the chemistry of nitro compounds.
The nitro group, a powerful electron-withdrawing moiety, is a cornerstone of modern organic synthesis, valued for its ability to influence reactivity and serve as a versatile synthetic handle.[1] However, its rich chemistry is also a source of common and sometimes perplexing side reactions. This guide is structured to help you diagnose and resolve these issues, ensuring the integrity and efficiency of your synthetic routes.
Section 1: Reduction of Nitro Groups - A Minefield of Intermediates
The conversion of a nitro group to an amine is a fundamental transformation, yet it is fraught with potential for incomplete reaction and the formation of undesired intermediates.[2] The reduction proceeds through a series of intermediates, and halting at any one of these stages can lead to a complex product mixture.
FAQ 1: My nitro group reduction is incomplete, or I'm isolating hydroxylamine or nitroso intermediates. What's going wrong?
Answer: This is a classic challenge in nitro reductions and typically points to issues with reagent stoichiometry, catalyst activity, or reaction conditions.[3] The reduction of a nitro group to an amine is a six-electron process, and insufficient reducing power can lead to the accumulation of partially reduced intermediates like nitroso and hydroxylamine species.
Troubleshooting Strategies:
-
Re-evaluate Your Reducing Agent and Catalyst:
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalyst deactivation is a common culprit. Ensure your catalyst is fresh and, if necessary, increase the catalyst loading. For stubborn reductions, increasing the hydrogen pressure can be effective.[3]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are critical. Use finely powdered, activated metals where appropriate. Ensure the acid concentration is sufficient to drive the reaction.[3]
-
Other Reagents (e.g., Sodium Dithionite): These reagents can decompose on storage. Always use a fresh batch.[3]
-
-
Optimize Reaction Conditions:
-
Solvent and Solubility: Poor solubility of the starting material is a frequent cause of sluggish or incomplete reactions. The nitro compound must be soluble in the chosen solvent.[3] Consider co-solvent systems like ethanol/water or the use of THF for hydrophobic substrates.[3]
-
Temperature Control: While many reductions proceed at room temperature, some substrates require heating.[3] However, excessive heat can promote the formation of side products like azoxy and azo compounds, which arise from the condensation of nitroso and hydroxylamine intermediates.[3] Careful temperature monitoring and control are essential.
-
-
Ensure Sufficient Stoichiometry: A sufficient excess of the reducing agent is necessary to push the reaction to completion and reduce any intermediates that may form.[3]
Workflow: Optimizing Catalytic Hydrogenation for Complete Nitro Group Reduction
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation of nitro groups.
FAQ 2: I have other reducible functional groups in my molecule. How can I selectively reduce the nitro group?
Answer: Chemoselectivity is a significant concern when other reducible groups, such as alkenes, alkynes, carbonyls, or halogens, are present.[4] The choice of reducing agent is paramount in these situations.
Chemoselectivity Troubleshooting Table:
| Functional Group Present | Recommended Reducing Agent(s) | Potential Side Reactions to Monitor |
| Halogens (Aryl) | Fe/NH₄Cl, Zn/AcOH, SnCl₂ | Hydrodehalogenation with Pd/C and H₂.[4] |
| Aldehydes, Ketones | Zn dust in water with TPGS-750-M and NH₄Cl[5] | Reduction of the carbonyl group. |
| Esters, Amides | Generally stable to many nitro reduction conditions. | Can be reduced by harsh reagents like LiAlH₄. |
| Alkenes, Alkynes | Fe/NH₄Cl, SnCl₂ | Catalytic hydrogenation will reduce C-C multiple bonds.[4] |
Expert Insight: While catalytic hydrogenation is a clean and efficient method, its broad reactivity can be a drawback. Metal-based reductions in acidic or neutral media often offer superior chemoselectivity for complex molecules.[5]
Section 2: Nucleophilic Aromatic Substitution (SNAr) - The Meisenheimer Complex and Beyond
The strongly electron-withdrawing nature of the nitro group activates aromatic rings towards nucleophilic attack, facilitating SNAr reactions.[1][6] However, this enhanced reactivity can also lead to undesired side reactions.
FAQ 3: My SNAr reaction is sluggish, or I'm not seeing any product formation. What are the likely causes?
Answer: A slow or stalled SNAr reaction often points to issues with the substrate, nucleophile, or reaction conditions. The rate-determining step is typically the formation of the resonance-stabilized intermediate known as the Meisenheimer complex.[7][8]
Troubleshooting Strategies:
-
Leaving Group Ability: In SNAr, the ability of the leaving group to activate the ring towards attack is more critical than its ability to depart. The general reactivity trend for halogens is F > Cl ≈ Br > I.[7] If you are using a less reactive leaving group, consider a fluoro-substituted analog if possible.
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring. If using a weak nucleophile, the addition of a base to deprotonate it and increase its reactivity is often necessary.[7]
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, and acetonitrile are ideal as they solvate the cation of the nucleophile, leaving the anion more reactive.[7] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity.[7]
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[7] A gradual increase in temperature while monitoring the reaction by TLC or LC-MS can be beneficial.
Diagram: The Role of the Meisenheimer Complex in SNAr
Caption: Key steps in the SNAr reaction pathway involving a Meisenheimer intermediate.
FAQ 4: I'm observing multiple products in my SNAr reaction. What are the common side reactions?
Answer: The formation of multiple products in SNAr reactions can arise from several sources.
Common SNAr Side Reactions and Solutions:
| Side Reaction | Cause | Mitigation Strategy |
| Reaction with Solvent | Use of a nucleophilic solvent (e.g., an alcohol) with a strong base.[7] | Switch to a non-reactive, polar aprotic solvent like DMF or DMSO.[7] |
| Di-substitution | The substrate has more than one leaving group. | Use a stoichiometric amount of the nucleophile and carefully control the reaction time and temperature. |
| Hydrolysis | Presence of water in the reaction mixture, especially under basic conditions and at elevated temperatures.[7] | Use anhydrous solvents and reagents. |
| Vicarious Nucleophilic Substitution (VNS) | Reaction of a carbanion bearing a leaving group with a nitroarene, leading to substitution of a hydrogen atom.[9] | This is a specific reaction class; ensure your nucleophile does not fit the criteria for a VNS reagent if this is not the desired outcome. |
Section 3: Reactions of Aliphatic Nitro Compounds - The Nef and Henry Reactions
Aliphatic nitro compounds are valuable building blocks, but their acidity and reactivity can lead to specific side reactions, particularly in the context of the Nef and Henry reactions.
FAQ 5: I'm attempting a Nef reaction to form a carbonyl, but I'm getting low yields and a mixture of byproducts. Why?
Answer: The Nef reaction, which converts a primary or secondary nitroalkane to an aldehyde or ketone, is notoriously sensitive to reaction conditions.[10][11][12] The key is the initial formation of the nitronate salt, followed by careful acidic hydrolysis.[11][12]
Troubleshooting the Nef Reaction:
-
pH Control is Critical: The hydrolysis of the nitronate intermediate must occur under strongly acidic conditions (pH < 1) to avoid the formation of side products like oximes and hydroxynitroso compounds.[10][12][13]
-
Order of Addition: To prevent undesired reactions, the pre-formed nitronate salt should be added to the strong acid solution.[13]
-
Competing Henry Reaction: When forming aldehydes, a competing Henry reaction between the starting nitro compound and the aldehyde product can occur, leading to β-nitro alcohol byproducts.[14]
Protocol: A General Procedure for the Nef Reaction
-
Nitronate Salt Formation: Dissolve the primary or secondary nitroalkane in a suitable solvent (e.g., methanol or ethanol). Add a strong base, such as sodium hydroxide or potassium hydroxide, and stir until the salt precipitates or formation is complete.
-
Acidic Hydrolysis: In a separate flask, prepare a solution of a strong acid, such as sulfuric acid, in water, ensuring the solution is well-chilled in an ice bath.
-
Addition: Slowly add the nitronate salt solution or suspension to the cold, vigorously stirred acid solution.
-
Workup: After the addition is complete and the reaction has stirred for a designated time, extract the carbonyl product with a suitable organic solvent.
FAQ 6: My Henry (nitroaldol) reaction is reversible and gives low yields, or I'm seeing dehydration products. How can I improve this?
Answer: The Henry reaction, the condensation of a nitroalkane with a carbonyl compound, is a reversible process.[15][16] The primary challenges are driving the reaction to completion and preventing subsequent side reactions of the β-nitro alcohol product.
Troubleshooting the Henry Reaction:
-
Reversibility (Retro-Henry): To favor the product, consider using a stoichiometric amount of a mild base and running the reaction at a lower temperature to favor the thermodynamic product.
-
Dehydration: The β-nitro alcohol product can undergo dehydration, especially with heating or under strongly basic or acidic conditions, to form a nitroalkene.[15][16] If the nitroalkene is not the desired product, maintain mild reaction conditions and avoid excessive heating during workup.
-
Cannizzaro Reaction: For sterically hindered substrates, a base-catalyzed self-condensation of the aldehyde (Cannizzaro reaction) can compete with the desired Henry reaction.[15][16]
Section 4: Electrophilic Aromatic Substitution - The Directing Effects of the Nitro Group
While the nitro group is strongly deactivating towards electrophilic aromatic substitution (EAS), it is a powerful meta-director.[17][18] Understanding and occasionally overcoming this directing effect is key.
FAQ 7: I need to introduce a substituent ortho or para to a nitro group. How can I bypass its meta-directing effect?
Answer: While direct EAS on nitrobenzene will overwhelmingly favor the meta product, there are synthetic strategies to achieve ortho or para substitution patterns.
Strategies for ortho/para Substitution:
-
Install the Nitro Group Last: If possible, perform the EAS with an ortho,para-directing group first, and then introduce the nitro group.
-
Protecting Group Strategy: Aniline can be acetylated to form acetanilide. The acetamido group is ortho,para-directing. After nitration (which will primarily occur at the para position due to sterics), the acetyl group can be removed by hydrolysis to yield p-nitroaniline.[19]
-
Sulfonic Acid as a Blocking Group: The para position can be blocked with a sulfonic acid group, which can be removed later. Nitration will then be directed to the ortho position.[17]
Diagram: Strategic Synthesis of p-Nitroaniline
Caption: A synthetic route to p-nitroaniline that circumvents the meta-directing effect of a nitro group.
References
-
Wikipedia. Nef reaction. Available from: [Link]
-
Organic Chemistry Portal. Nef Reaction. Available from: [Link]
-
Journal of Chemical Education. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism". Available from: [Link]
-
Wikipedia. Henry reaction. Available from: [Link]
-
PMC. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature". Available from: [Link]
-
College of Saint Benedict and Saint John's University. Aromatic Side Chain Reduction: Nitro. Available from: [Link]
-
Slideshare. Nef reaction. Available from: [Link]
-
MDPI. Nitroaldol Reaction. Available from: [Link]
-
Organic Letters. "Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen". Available from: [Link]
-
MDPI. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Available from: [Link]
-
Longdom Publishing. Chemoselective Reduction of Nitroarenes to Aromatic Amines with C. Available from: [Link]
-
Making Molecules. Electrophilic Aromatic Substitution. Available from: [Link]
-
JRF Global. Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Available from: [Link]
-
Chemistry LibreTexts. 24.6: Nitro Compounds. Available from: [Link]
-
Wikipedia. Nitro compound. Available from: [Link]
-
Wikipedia. Meisenheimer complex. Available from: [Link]
-
NITRO COMPOUNDS. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
Factors Affecting Nitroreductase Activity in the Biological Reduction of Nitro Compounds. Available from: [Link]
-
Hansraj College. Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. Available from: [Link]
-
PMC. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives". Available from: [Link]
-
Perpusnas. Understanding The Structure Of Nitro Compounds. Available from: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. "5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution". Available from: [Link]
-
Arbeiterkammer. Understanding OSC Nitro Compounds: Structure And Properties. Available from: [Link]
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available from: [Link]
-
MDPI. Nitro Compounds and Their Derivatives in Organic Synthesis. Available from: [Link]
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Nitro Reduction. Available from: [Link]
-
Nitro Reduction - Common Conditions. Available from: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Master Organic Chemistry. Henry Reaction. Available from: [Link]
-
Pearson+. The nitro group directs electrophilic aromatic substitution to th.... Available from: [Link]
-
Request PDF. "Regioselective Control of Electrophilic Aromatic Substitution Reactions". Available from: [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]
-
Nitro Compounds. Available from: [Link]
-
ResearchGate. Reactions of nitroarenes with nucleophiles proceeding via nucleophilic.... Available from: [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available from: [Link]
-
PMC. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices". Available from: [Link]
-
Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Available from: [Link]
-
University of Scranton. Advanced Organic Module | English | Green Chemistry. Available from: [Link]
-
NIH. "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways". Available from: [Link]
-
DTIC. Thermal Stability Characteristics of Nitroaromatic Compounds.. Available from: [Link]
-
Semantic Scholar. Nucleophilic substitution in nitroarenes: a general corrected mechanism. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
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- 19. books.rsc.org [books.rsc.org]
Technical Support Center: Navigating the Challenges of Polar Organic Compound Purification
Welcome to the Technical Support Center dedicated to overcoming the complexities of purifying polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these molecules. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to empower you in your experimental endeavors.
The Polarity Predicament: Why Are These Compounds So Challenging?
Polar compounds, characterized by their distinct positive and negative charges at opposite ends, are fundamental in biological systems, drug discovery, and various industrial applications. Their ability to interact with water and other polar substances is crucial for processes like drug solubility and metabolism. However, this very polarity makes their separation and purification a significant hurdle in chromatography.[1] Traditional methods like reversed-phase chromatography, which are designed for nonpolar compounds, often struggle to retain these highly polar analytes, leading to poor separation and co-elution with the solvent front.[1][2][3]
This guide will explore the common pitfalls and provide robust solutions to navigate these challenges effectively.
Troubleshooting Guides: A Symptom-Based Approach
This section addresses specific issues you may encounter during the purification of polar organic compounds, offering step-by-step solutions and the rationale behind them.
Issue 1: My polar compound shows little to no retention on a C18 column and elutes at or near the solvent front.
This is a classic problem when using traditional reversed-phase (RP) chromatography for polar analytes due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[2][4]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor retention of polar compounds in RP-HPLC.
Detailed Solutions:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the water content. Modern reversed-phase columns are often designed to be stable under highly aqueous conditions.[4]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for polar analytes.[4]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[2][5][6][7][8][9] It utilizes a polar stationary phase (like silica, diol, or amino) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[2][6][7][8] In HILIC, water acts as the strong solvent.[2][7]
-
Protocol for Switching to HILIC:
-
Column Selection: Choose a polar stationary phase such as bare silica, or columns bonded with diol, amide, or amino functional groups.[2][5]
-
Mobile Phase Preparation: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and a low percentage of aqueous buffer (e.g., 5% water with a buffer like ammonium formate or acetate).[3][8]
-
Column Equilibration: Thoroughly equilibrate the column with the initial mobile phase. This is crucial for creating a stable water layer on the stationary phase, which is essential for the HILIC retention mechanism.[8]
-
Gradient Elution: Develop a gradient by increasing the percentage of the aqueous component to elute the polar compounds.[2][7]
-
-
Issue 2: I am observing significant peak tailing for my polar compound.
Peak tailing is often caused by strong, unwanted interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns.[4][10]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Mobile Phase pH Adjustment | For basic compounds, a low pH mobile phase protonates the analyte and suppresses the ionization of acidic silanols, minimizing interactions.[4] For acidic compounds, a higher pH may be beneficial. | For basic analytes, adjust the mobile phase pH to between 2.5 and 4. For acidic analytes, experiment with a higher pH, but use a highly deactivated, end-capped column.[4] |
| Add a Mobile Phase Modifier | For basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide can neutralize the acidic sites on the silica gel, improving peak shape.[10][11] | Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase.[10] |
| Use an End-Capped Column | End-capping masks the residual silanol groups on the silica surface, reducing their interaction with polar analytes. | Select a column specifically designated as "end-capped" or "deactivated." |
| Consider an Alternative Stationary Phase | If tailing persists on silica, a different stationary phase like alumina or a bonded phase (amino, cyano) might offer better peak symmetry.[10] | Screen different stationary phases to find one with more favorable interactions with your analyte. |
Issue 3: My polar compound appears to be degrading on the silica gel column.
The acidic nature of silica gel can cause the degradation of sensitive compounds.[12]
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can reduce the acidity of the silica gel.
-
Protocol for Silica Gel Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[4]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.[4]
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[4]
-
-
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase.[10]
-
Employ Reversed-Phase Chromatography: If your compound is water-soluble, reversed-phase chromatography on a C18 column is often a milder alternative.[10]
Frequently Asked Questions (FAQs)
Q1: What is the difference between Normal-Phase, Reversed-Phase, and HILIC?
| Feature | Normal-Phase Chromatography | Reversed-Phase Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Polar (e.g., silica, alumina) | Non-polar (e.g., C18, C8)[13] | Polar (e.g., silica, diol, amino)[2][5][6] |
| Mobile Phase | Non-polar (e.g., hexane, ethyl acetate) | Polar (e.g., water, acetonitrile, methanol)[13] | High organic, low aqueous (e.g., acetonitrile/water)[2][6][7] |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. | Most polar compounds are retained longer and elute last.[8] |
| Primary Use | Separation of non-polar to moderately polar compounds. | Separation of non-polar to moderately polar compounds.[13] | Separation of highly polar compounds.[1][2][5][6][9] |
Q2: When should I consider using Mixed-Mode Chromatography?
Mixed-mode chromatography is an excellent choice when you need to separate a mixture of compounds with diverse polarities, including both polar and nonpolar analytes.[14] These columns have stationary phases with multiple functionalities, such as combining reversed-phase and ion-exchange mechanisms.[14][15] This allows for the retention of a wider range of compounds than a single-mode column.[16] You can adjust the selectivity by changing the mobile phase's ionic strength, pH, and organic solvent content.[15]
Q3: Is Ion-Exchange Chromatography suitable for all polar compounds?
Ion-exchange chromatography (IEC) is a powerful technique for separating charged or ionizable polar molecules.[17][18] It works by separating molecules based on their net charge through electrostatic interactions with a charged stationary phase.[17][18][19] There are two types: anion-exchange (for negatively charged molecules) and cation-exchange (for positively charged molecules).[17][18] However, IEC is not suitable for neutral polar compounds. For these, HILIC or reversed-phase with a polar-modified column would be more appropriate.
Q4: What about Supercritical Fluid Chromatography (SFC) for polar compounds?
Supercritical fluid chromatography (SFC) is an emerging technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[20][21][22][23] While historically favored for chiral separations, recent advancements have expanded its use to achiral separations of polar compounds.[20] The low viscosity of the mobile phase allows for fast and efficient separations.[20] To analyze polar compounds, a polar stationary phase is required, and a modifier like methanol is often added to the mobile phase to increase its elution strength.[20][22][23][24] However, highly polar, water-soluble compounds can still be challenging to separate with SFC.[20][21]
Q5: What are some key considerations for sample preparation of polar compounds?
Proper sample preparation is crucial for successful purification.[25] For polar analytes in biological matrices, protein precipitation (PPT) and solid-phase extraction (SPE) are often more versatile than liquid-liquid extraction (LLE).[26]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analytes of interest while impurities are washed away. For polar compounds, you can use reversed-phase sorbents (like C18), normal-phase sorbents (like silica), or ion-exchange sorbents.
-
Solvent Selection: When dissolving your sample, the choice of solvent is critical. For polar samples, use a polar solvent like methanol.[27] Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.[28] Ideally, dissolve the sample in the initial mobile phase.[28]
Concluding Remarks
The purification of polar organic compounds presents a unique set of challenges that require a departure from traditional chromatographic approaches. By understanding the underlying principles of techniques like HILIC, mixed-mode, and ion-exchange chromatography, and by systematically troubleshooting issues like poor retention and peak tailing, researchers can achieve successful and reproducible separations. This guide provides a foundation for navigating these complexities, but remember that each compound is unique, and some degree of method development will always be necessary.
References
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Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
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Wikipedia. Ion chromatography. [Link]
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Chromatography Today. How Good is SFC for Polar Analytes?[Link]
-
Microbe Notes. (2024, May 21). Ion Exchange Chromatography: Principle, Parts, Steps, Uses. [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]
-
Analyst (RSC Publishing). Sample preparation for polar metabolites in bioanalysis. [Link]
-
Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
-
Teledyne ISCO. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
-
AZoM. (2024, January 24). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]
-
GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. [Link]
-
Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]
-
JoVE. (2024, December 5). Video: Supercritical Fluid Chromatography. [Link]
-
Labex. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Longdom Publishing. Development of Supercritical Fluid Chromatography Techniques. [Link]
-
SIELC. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]
-
ResearchGate. (PDF) Mixed-Mode Chromatography. [Link]
-
Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
ResearchGate. (2020, July 8). (PDF) Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – GC-FID. [Link]
-
PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros. [Link]
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Reddit. (2022, January 28). Chromatography to separate polar molecules? : r/OrganicChemistry. [Link]
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ResearchGate. (2025, August 5). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography | Request PDF. [Link]
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Technical Support Center: Purification of Nitrophenyl Compounds
Welcome to the technical support center for the synthesis and purification of nitrophenyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of molecules. Nitration reactions are seldom perfectly selective, often yielding a mixture of isomers, over-nitrated products, and unreacted starting materials. This resource provides in-depth, field-proven troubleshooting advice and detailed protocols to address these common purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and issues encountered during the purification of nitrophenyl compounds.
Q1: What are the most common impurities in my nitrophenyl synthesis, and where do they come from?
A1: Impurities typically arise from three main sources: the starting materials, side reactions, and product degradation. A well-designed purification strategy begins with understanding the likely contaminants.
Table 1: Common Impurities in Nitrophenyl Synthesis and Their Origins
| Impurity Type | Specific Examples | Typical Origin |
|---|---|---|
| Isomeric Byproducts | o-Nitrophenol, m-Nitrophenol, p-Nitrophenol | The directing effects of substituents on the aromatic ring are not perfectly selective. For example, nitration of phenol yields both ortho and para isomers.[1][2] |
| Over-Reacted Products | 2,4-Dinitrophenol, 2,4,6-Trinitrophenol | Occurs when the reaction conditions (e.g., excess nitric acid, high temperature) are too harsh, leading to multiple nitrations.[1] |
| Unreacted Starting Material | Phenol, 2-Nitrophenol, etc. | Incomplete reaction due to insufficient reaction time, improper stoichiometry, or deactivation of the catalyst. |
| Reaction Intermediates | 2-Nitrophenyl chlorosulfite | Incomplete conversion of an intermediate to the final product. |
| Degradation Products | Phenols, sulfur dioxide (from sulfites) | The target molecule may degrade due to factors like hydrolysis or oxidation during workup or storage. |
| Residual Solvents | Dichloromethane, Ethanol, Hexanes | Solvents used during the reaction or initial workup that are not fully removed.[3] |
Q2: My crude product "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?
A2: "Oiling out" is a common problem in recrystallization, especially with impure compounds. It happens when the solute comes out of the supersaturated solution as a liquid instead of a solid crystal lattice.
-
Causality: This typically occurs for one of two reasons:
-
The boiling point of your chosen solvent is higher than the melting point of your compound (or the eutectic melting point of your compound and its impurities).[4] The compound melts before it can dissolve.
-
The solution is cooling too rapidly, or the concentration of impurities is very high, preventing the orderly arrangement of molecules into a crystal lattice.[4]
-
-
Solution:
-
Re-heat the mixture to dissolve the oil completely.
-
Add a small amount of additional hot solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules more time to form a proper crystal lattice.[4]
-
If it still oils out, the impurity level may be too high for recrystallization alone. Consider a preliminary purification step, like passing the crude material through a short plug of silica gel to remove the most polar impurities, before attempting recrystallization again.[4]
-
Q3: I'm trying to separate ortho- and para-nitrophenol. Which purification method is best?
A3: Column chromatography is the most effective and widely used method for separating o- and p-nitrophenol isomers due to their significant difference in polarity.[1][2]
-
The Scientific Principle: o-Nitrophenol can form an intramolecular hydrogen bond between the hydroxyl group and the nitro group. This internal bonding reduces its interaction with polar stationary phases. In contrast, p-nitrophenol can only form intermolecular hydrogen bonds with other p-nitrophenol molecules or the stationary phase, making it significantly more polar.[1][2]
-
Practical Application: In a normal-phase column chromatography setup (e.g., silica gel), the less polar o-nitrophenol will travel down the column much faster and elute first. The more polar p-nitrophenol will be adsorbed more strongly to the silica and elute later.[1][5] Steam distillation can also be used, as the intramolecular hydrogen bonding in o-nitrophenol makes it more volatile.[6][7]
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed workflows and expert insights into the most critical purification techniques.
Guide 1: Optimizing Recrystallization for Nitrophenyl Compounds
Recrystallization is a powerful technique for removing small to moderate amounts of impurities. Success hinges on selecting the correct solvent system.
Caption: A flowchart for troubleshooting common recrystallization issues.
-
Preparation: Place a small amount (10-20 mg) of your crude nitrophenyl compound into several small test tubes.
-
Room Temperature Test: To each tube, add ~0.5 mL of a different solvent (start with common solvents like ethanol, methanol, water, toluene, ethyl acetate, and hexanes).
-
Observation: Identify solvents in which the compound is insoluble or only sparingly soluble at room temperature. These are potential candidates. Discard any solvents that dissolve the compound completely at room temperature.
-
Hot Solubility Test: Heat the test tubes containing the promising solvents in a water bath. The ideal solvent will dissolve your compound completely when hot.[4]
-
Cooling Test: Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be the one from which your product crystallizes out in good quantity.
-
Mixed Solvents: If no single solvent is ideal, try a mixed-solvent system. Use a solvent in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). Dissolve the compound in a minimum of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to clarify, then cool slowly.
Table 2: Recommended Solvents for Recrystallization of Nitrophenyl Compounds
| Compound | Recommended Solvent(s) | Rationale & Comments |
|---|---|---|
| p-Nitrophenol | Water | Can be effectively crystallized from an aqueous solution, often with specific pH and sodium bisulfite conditions to improve purity.[6][7][8] |
| 1-Phenyl-2-nitropropene | Ethanol | Alcohols are often effective for moderately polar nitro-aromatic compounds.[4] |
| 2,4,6-Trinitrotoluene (TNT) | 55-68% Nitric Acid | An effective, though hazardous, method used in industrial settings.[8][9] |
| p-Nitroaniline | Ethanol:Water (1:1 v/v) | A mixed-solvent system reported to yield large, well-formed crystals.[8] |
| p-Nitrophenyl Isocyanate | Carbon Tetrachloride (dry) | The solvent must be dry to prevent the formation of the highly insoluble dinitrodiphenylurea impurity.[10] |
Guide 2: Mastering Column Chromatography for Isomer Separation
Column chromatography is the go-to method for separating mixtures with components of differing polarities, such as nitrophenol isomers.[2][11]
Caption: Choosing a primary purification method based on impurity type.
-
Stationary Phase Selection: For nitrophenols, silica gel is the most common and effective stationary phase.[1][2] Alumina can also be used and may offer different selectivity.[4]
-
Mobile Phase (Eluent) Selection: The goal is to find a solvent system that gives good separation on a Thin Layer Chromatography (TLC) plate.
-
Start with a non-polar solvent like hexanes or petroleum ether and gradually increase polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[1]
-
For nitrophenols, a common starting point is a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate.
-
Run a TLC of your crude mixture. The ideal eluent should give Rf values between 0.2 and 0.4 for the components and show clear separation between the spots. The less polar o-nitrophenol should have a higher Rf value than the more polar p-nitrophenol.[1]
-
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of glass wool or cotton at the bottom.[5]
-
Add a small layer of sand.[11]
-
Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent but never letting the top of the silica run dry.[5]
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, use "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.
-
Add another thin layer of sand on top to protect the surface.[11]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin collecting fractions.[5]
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
The yellow band of o-nitrophenol will move down and elute first, followed by the p-nitrophenol, which may require increasing the eluent polarity to move off the column.[5]
-
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.[5]
Guide 3: Purification via pH-Controlled Liquid-Liquid Extraction
This technique is exceptionally useful for separating phenolic compounds (which are acidic) from neutral or basic impurities.
-
The Scientific Principle: Nitrophenols are weakly acidic due to the phenolic hydroxyl group. By adding a base (e.g., aqueous NaOH), the phenol is deprotonated to form a water-soluble phenolate salt. Neutral organic impurities will remain in the organic phase.
-
Protocol:
-
Dissolve the crude product mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH). The nitrophenol will move into the aqueous layer as its sodium salt.[12]
-
Separate the layers. The organic layer now contains neutral impurities.
-
Wash the organic layer with fresh aqueous base to ensure complete extraction of the acidic product.
-
Combine the aqueous layers. Slowly acidify this layer with a strong acid (e.g., 2M HCl) until the pH is acidic (pH ~2). The nitrophenol will precipitate out as a solid or will be able to be extracted back into a fresh organic layer.[12]
-
If it precipitates, collect the solid by filtration. If not, extract the acidified aqueous solution with fresh organic solvent, dry the organic layer (e.g., over Na₂SO₄), and evaporate the solvent.
-
This method is highly effective for removing non-acidic byproducts and unreacted starting materials that are not phenolic.[13]
References
-
Yan, H., et al. (2014). Highly effective removal of 2,4-dinitrophenolic from surface water and wastewater samples using hydrophilic molecularly imprinted polymers. PubMed. Retrieved from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
- Rhone-Poulenc S.A. (1976). Process for the purification of p-nitrophenol. Google Patents (US3933929A).
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
Nyman, J., & Svärd, M. (2018). Purification of nitrophenols using complex-assisted crystallization. Request PDF. Retrieved from [Link]
-
Vasile, C., et al. (2010). Separation of nitrophenols. Equilibriums in bi- and tri-phasic systems. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
- Rhone-Poulenc S.A. (1976). Process for the purification of para-nitrophenol. Google Patents (US3954892A).
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]
-
Chemcess. (2024). 4-Nitrophenol: Properties, Production And Uses. Retrieved from [Link]
- Wasatch Chemical Co. (1959). Method of crystallizing nitro products. Google Patents (US2874196A).
-
Inpressco. (2016). Extraction of 4-Nitrophenol from Aqueous Solutions using Bulk ionic Liquid Membranes. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of p-Nitrophenol and o-Nitrophenol with Three-Liquid-Phase Extraction System. Request PDF. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Semantic Scholar. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 5: Liquid–Liquid Extraction in Processing of Bioproducts. Retrieved from [Link]
-
Bowers, G. N., Jr., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Request PDF. Retrieved from [Link]
-
LCGC International. (2026). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
ResearchGate. (2018). Removal of 2,4-dinitrophenol (2,4-DNP) by using magnetic nanoparticles (MNPs) coated with polypyrrole (PPy). Retrieved from [Link]
-
Kajay Remedies. (n.d.). 4 Nitrophenol (Para Nitrophenol) | CAS 100-02-7. Retrieved from [Link]
-
YouTube. (2019). Removal of Toxic 2, 4-Dinitrophenol (2, 4-DNP) and 2, 4, 6-Trinitrophenol (2, 4, 6-TNP) through.... Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
-
Journal of Chemical Education. (1966). Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol. Retrieved from [Link]
-
PatSnap. (2012). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [Link]
-
NP-MRD. (2021). Showing NP-Card for 4-Nitrophenol (NP0000780). Retrieved from [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfide, bis-(p-nitrophenyl). Retrieved from [Link]
-
RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]
- Google Patents. (1995). Preparation of p-nitrophenolic compounds. (US5414148A).
- Google Patents. (1978). Process for the preparation of amino-nitrophenols. (US4115652A).
-
PMC. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
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Technical Support Center: A Troubleshooting Guide for Organic Synthesis Involving Hazardous Reagents
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for organic synthesis involving hazardous reagents. The information presented here is grounded in established safety protocols and practical, field-proven insights to help you navigate the complexities of your experiments safely and effectively.
Section 1: Foundational Principles for Handling Hazardous Reagents
Before delving into specific troubleshooting scenarios, it is crucial to establish a strong foundation of safety and best practices. Every experiment involving hazardous reagents must be approached with a comprehensive understanding of the potential risks and the implementation of robust safety measures.[1][2]
The Criticality of a Hazard Assessment
Prior to any experiment, a thorough hazard assessment is mandatory.[1][2] This involves identifying the intrinsic hazards of all chemicals, intermediates, and the overall reaction (e.g., exothermicity, gas evolution). Consult Safety Data Sheets (SDS) and reputable sources to understand toxicity, flammability, reactivity, and required personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable. This includes, but is not limited to:
-
Eye Protection: Safety glasses are a minimum requirement; safety goggles or a face shield are often necessary, especially when working with corrosive or explosive materials.[3]
-
Lab Coats: A flame-retardant lab coat is essential when working with pyrophoric or flammable reagents.[3][4]
-
Gloves: Select gloves with appropriate chemical resistance. Double-gloving is recommended when handling highly toxic or reactive substances.[5]
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to minimize your exposure to hazards. Key controls include:
-
Fume Hoods: All work with volatile, toxic, or odorous hazardous reagents must be conducted in a properly functioning chemical fume hood.[6][7]
-
Glove Boxes: For extremely air- or moisture-sensitive reagents, a glove box provides an inert atmosphere, crucial for both safety and reaction success.[8]
-
Blast Shields: When working with potentially explosive compounds like azides or diazomethane, a blast shield is a critical safety measure.[5][9][10]
Section 2: Troubleshooting Air- and Moisture-Sensitive Reagents
Many hazardous reagents are highly reactive with components of the atmosphere, such as oxygen and water. Proper handling under an inert atmosphere is paramount for successful synthesis.[8][11]
FAQs: Inert Atmosphere Techniques
Q1: My Grignard reaction won't initiate. What are the common causes?
A1: The most frequent culprit is the presence of moisture, which quenches the Grignard reagent.[12][13] Ensure all glassware is rigorously dried, either in an oven or by flame-drying under vacuum, and cooled under an inert gas like nitrogen or argon.[14][15][16] Solvents must be anhydrous.[12] Additionally, the magnesium metal may have an oxide layer preventing reaction; activating it with a small crystal of iodine or mechanical crushing can be effective.[15][17]
Q2: I'm using a pyrophoric reagent (e.g., t-BuLi, trimethylaluminum), and I see smoke or it ignites upon contact with air. How can I prevent this?
A2: This indicates exposure to the atmosphere. Pyrophoric reagents spontaneously ignite on contact with air. All transfers must be performed under an inert atmosphere using proper syringe or cannula techniques.[14][18] Ensure your septa are secure and your needles are free of clogs.
Experimental Protocol: Standard Cannula Transfer for Air-Sensitive Reagents
-
Preparation: Dry all glassware, including the donor and recipient flasks, and equip them with septa. Purge both flasks with an inert gas (e.g., nitrogen or argon).[14][19]
-
Pressurization: Insert a needle connected to the inert gas line into the headspace of the donor flask to create a slight positive pressure.
-
Cannula Insertion: Insert one end of a double-tipped needle (cannula) into the headspace of the donor flask and the other end below the surface of the liquid in the recipient flask.
-
Transfer: To initiate the transfer, vent the recipient flask with an exit needle. The positive pressure in the donor flask will push the liquid through the cannula.
-
Completion: Once the desired volume is transferred, remove the cannula from the recipient flask first, then from the donor flask to prevent siphoning.
Logical Workflow: Troubleshooting a Failed Grignard Reaction
Caption: Troubleshooting workflow for a failed Grignard reaction.
Section 3: Managing Highly Energetic and Potentially Explosive Reagents
Certain classes of compounds, such as azides and diazomethane, are known for their potential to decompose explosively.[20][21] Strict adherence to established protocols is critical to mitigate these risks.
FAQs: Energetic Reagents
Q1: I need to synthesize an organic azide. What are the key safety considerations?
A1: The stability of organic azides is a primary concern.[20] A general guideline is the "rule of six," which suggests having at least six carbon atoms for each azide group to provide enough dilution to render the compound relatively safe.[10][22] Low molecular weight azides and those with a high nitrogen-to-carbon ratio are particularly hazardous and should be handled with extreme caution, always behind a blast shield.[10][20] Avoid using metal spatulas, as heavy metal azides are highly shock-sensitive.[10][22]
Q2: My diazomethane solution has a yellow color. Is this normal, and how should I handle it?
A2: A yellow color is characteristic of a dilute ethereal solution of diazomethane and indicates its presence.[6] Diazomethane is highly toxic and potentially explosive.[6][9] It should always be handled in a fume hood behind a blast shield, using flame-polished glassware to avoid sharp edges that could trigger decomposition.[9][23][24] Never store diazomethane solutions for extended periods; it is best to generate it fresh for immediate use.[5][6]
Q3: How do I safely quench a reaction containing residual sodium azide?
A3: Never pour azide-containing waste down the drain, as this can lead to the formation of highly explosive lead or copper azides in the plumbing.[22] All azide waste should be quenched. A common method is the slow, portion-wise addition of a reducing agent like sodium nitrite in an acidic solution, which converts the azide to nitrogen gas.
Quantitative Data Summary: Stability of Organic Azides
| Carbon-to-Nitrogen Ratio (C/N) | Stability and Handling Recommendations | Maximum Quantity (Isolated) |
| < 1 | Should not be isolated. Can be generated as a transient intermediate. | 1 gram |
| 1 to 3 | Can be isolated but should be stored as a dilute solution (≤1M) at low temperatures. | 5 grams |
| ≥ 3 | Considered relatively stable for storage in pure form. | 20 grams |
| Data synthesized from references[10][20][22] |
Section 4: Controlling Highly Exothermic Reactions
Reactions that release a significant amount of heat can lead to a dangerous thermal runaway if not properly controlled.[25][26]
FAQs: Exothermic Reactions
Q1: I'm running a nitration, which I know is highly exothermic. How can I control the temperature?
A1: Effective temperature control is crucial.[25][26] Key strategies include:
-
Slow, Controlled Addition: Add the nitrating agent dropwise using an addition funnel.[25][26]
-
Efficient Cooling: Use an ice bath or a cryocooler to maintain the desired reaction temperature. Have a secondary, colder bath ready in case of an unexpected temperature spike.[25]
-
Vigorous Stirring: Ensure efficient mixing to prevent localized hot spots.[25]
-
Dilution: Running the reaction in a larger volume of solvent can help dissipate heat.[25]
Q2: What are the signs of a runaway reaction, and what should I do if I suspect one?
A2: Signs include a rapid, uncontrolled increase in temperature and pressure, vigorous gas evolution, and a sudden change in color. If you suspect a runaway reaction, immediately remove the heat source (if any), increase cooling, and if it is safe to do so, stop the addition of reagents. Alert others in the lab and be prepared to evacuate.
Diagram: Decision Tree for Managing Exothermic Reactions
Caption: Decision-making process for safely managing exothermic reactions.
Section 5: Post-Reaction Workup and Waste Disposal
Handling hazardous materials does not end when the reaction is complete. Proper quenching, workup, and waste disposal are critical safety steps.
FAQs: Workup and Disposal
Q1: How should I safely quench residual pyrophoric material in my reaction flask?
A1: Quenching pyrophoric reagents must be done carefully and slowly in a fume hood.[18] First, dilute the reaction mixture with an inert, high-boiling solvent like toluene or heptane. Cool the flask in an ice bath and slowly add a less reactive alcohol like isopropanol.[3] Once the initial vigorous reaction subsides, a more reactive alcohol like methanol can be added, followed by a dropwise addition of water to ensure complete quenching.
Q2: What is the correct procedure for disposing of hazardous organic waste?
A2: Hazardous organic waste should never be poured down the drain.[7][27] It must be collected in a designated, properly labeled waste container.[28][29] Segregate waste streams; for example, halogenated and non-halogenated solvents should be kept in separate containers.[28][29] Ensure containers are kept closed when not in use and are stored in a secondary containment tray.[29] Follow your institution's specific guidelines for hazardous waste disposal.
Protocol: Quenching and Disposal of Pyrophoric Reagent Residues
-
Inert Atmosphere: Ensure the flask containing the residue is under an inert atmosphere.[18]
-
Dilution: Add a dry, high-boiling inert solvent (e.g., toluene) to dilute the residue.
-
Cooling: Place the flask in an ice-water bath.
-
Initial Quench: Slowly and dropwise, add isopropanol to the stirred solution. Be prepared for gas evolution and a potential exotherm.[3]
-
Secondary Quench: Once the reaction with isopropanol has ceased, slowly add methanol.[3]
-
Final Quench: After the methanol reaction is complete, carefully add water dropwise to neutralize any remaining reactive material.
-
Disposal: The quenched mixture should be disposed of as hazardous waste according to institutional guidelines.[30]
References
-
Procedures for Safe Use of Pyrophoric Liquid Reagents. (n.d.). Chemistry and Biochemistry. Retrieved February 19, 2026, from [Link]
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). ORS. Retrieved February 19, 2026, from [Link]
-
Handling Pyrophoric Reagents. (n.d.). Pacific Northwest National Laboratory. Retrieved February 19, 2026, from [Link]
-
Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. (n.d.). ACS Chemical Health & Safety. Retrieved February 19, 2026, from [Link]
-
SAFETY MANUAL FOR THE PREPARATION, HANDLING AND REACTIONS OF DIAZOMETHANE. (1993). School of Chemistry. Retrieved February 19, 2026, from [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. (2025). Retrieved February 19, 2026, from [Link]
-
Quenching of Pyrophoric Materials. (2016). The Sarpong Group. Retrieved February 19, 2026, from [Link]
-
diazomethane. (n.d.). Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]
-
dideuteriodiazomethane. (n.d.). Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]
-
Diazomethane. (2026). Division of Research Safety - University of Illinois. Retrieved February 19, 2026, from [Link]
-
Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (2025). JoVE. Retrieved February 19, 2026, from [Link]
-
Inert Atmospheric Methods. (2022). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
-
Inert atmosphere Definition. (2025). Fiveable. Retrieved February 19, 2026, from [Link]
-
Inert atmosphere methods. (n.d.). Biocyclopedia. Retrieved February 19, 2026, from [Link]
-
Troubleshooting my grignard reactions. (2020). Reddit. Retrieved February 19, 2026, from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved February 19, 2026, from [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved February 19, 2026, from [Link]
-
Section 2.0 Safe Disposal of Hazardous Chemical Waste. (n.d.). Environment, Health and Safety. Retrieved February 19, 2026, from [Link]
-
Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
-
Performing a Reaction Under an Inert Atmosphere. (2017). YouTube. Retrieved February 19, 2026, from [Link]
-
The Grignard Reaction. (n.d.). Retrieved February 19, 2026, from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]
-
Azide Compounds. (n.d.). Environmental Health and Safety. Retrieved February 19, 2026, from [Link]
-
procedure for disposing of hazardous waste. (n.d.). MIT. Retrieved February 19, 2026, from [Link]
-
SOP For Handling Azides And Other Potentially Explosive Materials. (2018). School of Chemistry. Retrieved February 19, 2026, from [Link]
-
HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). Department of Chemistry | University of Toronto. Retrieved February 19, 2026, from [Link]
-
Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved February 19, 2026, from [Link]
-
Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 19, 2026, from [Link]
-
Safe scale-up with exothermic reactions. (n.d.). Process Technology Online. Retrieved February 19, 2026, from [Link]
-
Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 19, 2026, from [Link]
-
Safe scale-up with exothermic reactions. (n.d.). Process Technology Online. Retrieved February 19, 2026, from [Link]
-
New Ways Around Hazardous Reagent Chemistry. (2026). Pharmaceutical Technology. Retrieved February 19, 2026, from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]
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- 6. gla.ac.uk [gla.ac.uk]
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- 8. fiveable.me [fiveable.me]
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- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
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Technical Support Center: Managing Thermal Instability of Nitroaromatic Compounds
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Thermal Runaway, Decomposition Kinetics, and Safe Scale-Up of Nitroaromatics
Introduction: The Thermodynamics of Hazard
Nitroaromatic compounds (NACs) possess a deceptive duality: they are essential intermediates in pharmaceutical and agrochemical synthesis yet harbor immense potential energy. The nitro group (
The Danger Zone: When external energy (heat) or catalytic impurities (bases, metals) lower this barrier, the decomposition becomes autocatalytic . The reaction produces its own catalyst (often
This guide provides the protocols to quantify these risks and the troubleshooting logic to manage them.
Module 1: Characterization & Diagnostics (The "Triage" Phase)
Before heating any nitroaromatic compound >50°C or scaling up >10g, you must characterize its thermal profile.
Standard Operating Protocol: DSC Screening
Objective: Determine the Onset Temperature (
Equipment: Differential Scanning Calorimeter (DSC) with high-pressure gold-plated crucibles.
Workflow:
-
Sample Prep: Weigh 3–5 mg of sample. Crucial: Do not exceed 10 mg to avoid sensor damage during exotherms.
-
Sealing: Use high-pressure (100 bar) gold-plated crucibles.
-
Why? Nitroaromatics often sublime or boil before decomposing. Open pans will show endothermic evaporation, masking the dangerous exothermic decomposition.
-
-
Method: Ramp from 30°C to 400°C at 4°C/min (screening rate).
-
Atmosphere: Nitrogen purge (50 mL/min).
Troubleshooting Guide: DSC Data Interpretation
| Symptom | Probable Cause | Corrective Action |
| No exotherm observed, but compound is known to be energetic. | Evaporation: The crucible leaked or was not pressure-tight. The sample boiled off before decomposing. | Retest using a certified high-pressure crucible. Check the seal integrity by weighing before and after the run. |
| Catalytic Impurities: Presence of rust (Fe ions), bases (amines/hydroxides), or acids. | Purify the sample. Retest with a "spiked" sample (intentional impurity) to confirm sensitivity. | |
| Sharp, narrow exotherm (needle-like peak). | Autocatalysis: The reaction is self-accelerating. This indicates extremely dangerous storage characteristics. | STOP. Do not scale up. Proceed immediately to ARC (Adiabatic) testing to determine induction time. |
| Double exotherm peaks. | Multi-stage Decomposition: C-NO2 homolysis followed by ring breakdown. | Calculate total energy ( |
Module 2: Process Safety & Scale-Up (The "Treatment" Phase)
DSC is for screening.[1] For scale-up, you need adiabatic data to predict "Time to Maximum Rate" (TMR).
Visualizing the Safety Assessment Workflow
Figure 1: Tiered testing strategy. Never rely solely on DSC for scale-up decisions.
Common Scale-Up Issues (Q&A)
Q: My DSC onset is 250°C. Can I safely run my reaction at 180°C? A: NO.
-
Reasoning: DSC is a dynamic test (temperature is constantly rising). It overestimates the onset temperature because the sample doesn't have time to "cook" at lower temperatures.
-
The Rule of Thumb: Apply a safety margin of 100°C for DSC data. If
, your maximum safe process temperature is . -
Refinement: To operate closer to the limit (e.g., 180°C), you must perform ARC testing to find the "Phi-corrected onset," which is typically 30–50°C lower than DSC results.
Q: We are seeing pressure spikes during the "hold" phase of our nitration. A: This is likely "Thermal Accumulation."
-
Mechanism: In large reactors, heat loss is poor (low surface-area-to-volume ratio).[2] Even a slow decomposition (undetectable in small lab flasks) can accumulate heat, raising the temperature, which accelerates the rate (Arrhenius law), leading to a runaway.
-
Solution: Calculate the Adiabatic Temperature Rise (
) : If plus your process temperature exceeds the decomposition onset, you are in a potential runaway scenario. You must switch from "Batch" to "Semi-Batch" (dosing reactants slowly) to limit the potential energy accumulation.
Module 3: Storage & Handling (The "Maintenance" Phase)
Nitroaromatics are prone to Autocatalytic Decomposition , particularly when impurities are present.[3]
The Autocatalytic Feedback Loop
Figure 2: The "vicious cycle" of autocatalysis. Note that reaction products (NOx) act as catalysts for further decomposition.
Storage FAQs
Q: Can I store nitroaromatic waste in steel drums? A: Use Caution.
-
Risk: Iron (Fe) and rust (
) are known catalysts for nitro decomposition.[4] If the drum is unlined and rusty, it can lower the decomposition onset temperature significantly. -
Recommendation: Use HDPE (plastic) drums or lined steel drums. Ensure the pH is neutral; basic residues (from washing) destabilize nitro compounds instantly.
Q: What is the "Janowski Reaction" risk? A: The "Red Water" Hazard.
-
Scenario: Mixing nitroaromatics (like dinitrobenzene) with ketones (acetone) and a base (hydroxide).
-
Result: This forms a Janowski complex (deep red/purple color) which is highly unstable and explosive.
-
Protocol: NEVER use acetone to clean glassware that contains nitroaromatic/base mixtures. Use water or ethanol instead.
Emergency Response: Thermal Runaway
If you observe a temperature deviation >5°C from setpoint that is not attributable to dosing:
-
STOP DOSING: Immediately cut off feed of reagents.
-
FULL COOLING: Maximize jacket cooling flow.
-
DUMP/QUENCH: If temperature continues to rise, discharge the reactor contents into a pre-filled quench tank (usually cold water or dilute acid) before the temperature reaches the calculated
of 1 hour. -
EVACUATE: If
, evacuation is the only option.
References
-
Thermal Stability Characteristics of Nitroarom
- Source: N
-
URL:[Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
- Thermal Hazard Analysis of Nitroaromatic Compounds. Source: Texas A&M University (OAKTrust).
-
Scale-Up Reaction Safety Guidelines.
- Source: University of Illinois / Division of Research Safety.
-
URL:[Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
- Source: ACS Omega.
-
URL:[Link]
Sources
Technical Support Center: Optimizing Solvent Systems for the Purification of Polar Nitriles
Welcome to the Technical Support Center for the purification of polar nitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often-challenging compounds. Here, we move beyond simple protocols to explain the underlying principles of solvent selection and troubleshooting, empowering you to make informed decisions during your experiments.
Introduction: The Challenge of Polar Nitriles
Polar nitriles are a critical class of compounds in pharmaceutical and agrochemical research. However, their inherent polarity presents significant purification challenges. Traditional purification techniques like normal-phase and reversed-phase chromatography can often lead to issues such as poor retention, peak tailing, and co-elution with polar impurities.[1][2] This guide provides a comprehensive resource to address these problems head-on, offering detailed troubleshooting guides and frequently asked questions to optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when purifying polar nitriles.
General Questions
Q1: Why are polar nitriles so difficult to purify using standard chromatography methods?
A: The difficulty arises from the polar nature of the nitrile group and often other functional groups within the molecule. In traditional normal-phase chromatography, which uses a polar stationary phase (like silica) and a non-polar mobile phase, highly polar compounds can bind too strongly to the stationary phase, leading to poor elution and broad peaks.[3][4] Conversely, in reversed-phase chromatography, which employs a non-polar stationary phase and a polar mobile phase, very polar nitriles may have minimal interaction with the stationary phase and elute too quickly, often with the solvent front, resulting in poor separation from other polar impurities.[1][5]
Q2: What are the primary purification techniques I should consider for polar nitriles?
A: For polar nitriles, a multi-faceted approach is often necessary. The primary techniques to consider are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often the most effective for highly polar compounds.[6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous solvent.[8][9]
-
Mixed-Mode Chromatography (MMC): This approach uses stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange), offering unique selectivity for polar and ionizable compounds.[10][11]
-
Recrystallization: If your nitrile is a solid, recrystallization can be a powerful and scalable purification method, provided a suitable solvent or solvent system can be identified.[12]
-
Liquid-Liquid Extraction (LLE): This is a useful initial cleanup step to remove non-polar or highly polar impurities based on their differential solubility in two immiscible liquid phases.[13][14]
Chromatography-Specific Questions
Q3: My polar nitrile is not retaining on my C18 reversed-phase column. What can I do?
A: This is a classic problem for highly polar analytes. Here are several strategies to improve retention:
-
Increase the Aqueous Content of the Mobile Phase: For reversed-phase, increasing the proportion of the polar solvent (water or buffer) in the mobile phase will increase the retention of polar compounds.[15] However, be cautious of "hydrophobic collapse" with traditional C18 columns if the mobile phase becomes too aqueous.[15]
-
Consider a "Water-Tolerant" C18 Column: These columns are designed to prevent hydrophobic collapse in highly aqueous mobile phases.
-
Switch to a More Polar Stationary Phase: Consider using a column with a more polar stationary phase, such as one with embedded polar groups or a shorter alkyl chain (e.g., C8 or C4).[16]
-
Employ Ion-Pairing Reagents: If your nitrile has an ionizable group, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[1] However, be aware that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).[1]
-
Switch to HILIC or Mixed-Mode Chromatography: For very polar nitriles, reversed-phase may not be the optimal technique. HILIC or MMC are often better alternatives.[17][18]
Q4: I'm seeing significant peak tailing with my polar nitrile in normal-phase chromatography. What is the cause and how can I fix it?
A: Peak tailing in normal-phase chromatography is often due to strong, undesirable interactions between the polar analyte and the active sites (silanol groups) on the silica stationary phase.[3] To mitigate this:
-
Add a Polar Modifier to the Mobile Phase: Small amounts of a polar solvent like methanol or isopropanol can help to block the most active sites on the silica, leading to more symmetrical peaks.
-
Use a Mobile Phase Additive: For basic nitriles, adding a small amount of a base like triethylamine or ammonia can improve peak shape by competing for the acidic silanol sites.[19] For acidic nitriles, a small amount of an acid like acetic or formic acid can be beneficial.
-
Consider a Bonded Stationary Phase: Using a stationary phase where the silica surface is modified with less acidic functional groups (e.g., diol, cyano, or amino) can reduce strong interactions and improve peak shape.[16][20]
Q5: When should I choose HILIC over reversed-phase or normal-phase for my polar nitrile?
A: HILIC is the preferred technique when your polar nitrile is:
-
Too polar for reversed-phase: If the compound elutes at or near the void volume on a C18 column even with a highly aqueous mobile phase.[6]
-
Too polar for traditional normal-phase: If the compound shows excessive retention or poor peak shape on silica with common non-polar mobile phases.[6]
-
Amenable to high organic mobile phases for MS detection: The high organic content of HILIC mobile phases can enhance ionization efficiency in mass spectrometry.[1]
Recrystallization and Extraction Questions
Q6: How do I find a good solvent for recrystallizing my polar nitrile?
A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[21][22] A systematic approach is best:
-
Start with Solubility Testing: Test the solubility of a small amount of your crude material in a range of solvents with varying polarities at room temperature and upon heating.[21]
-
"Like Dissolves Like": As a general rule, polar compounds tend to be more soluble in polar solvents.[12] Start with moderately polar solvents and adjust from there.
-
Consider a Two-Solvent System: If a single solvent is not ideal, a mixed-solvent system can be effective. This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Gentle heating should redissolve the compound, and upon slow cooling, crystals should form.[21]
Q7: My polar nitrile seems to be soluble in both water and my organic extraction solvent. How can I improve my liquid-liquid extraction?
A: This is a common issue with polar compounds. Here are some strategies:
-
"Salting Out": Adding a saturated salt solution (brine) to the aqueous layer can decrease the solubility of the polar organic compound in the aqueous phase, driving it into the organic layer.[23]
-
Use a More Polar Organic Solvent: Solvents like ethyl acetate or a mixture of chloroform and isopropanol can be more effective at extracting polar compounds from water than less polar solvents like hexanes or diethyl ether.[24]
-
Adjust the pH: If your nitrile has an acidic or basic functional group, adjusting the pH of the aqueous layer can neutralize it, making it less water-soluble and more easily extracted into an organic solvent.[25]
-
Continuous Liquid-Liquid Extraction: For compounds with poor partition coefficients, continuous extraction can be a highly effective, though more specialized, technique.[26]
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific experimental issues.
Troubleshooting Poor Chromatographic Separation
Problem: Your polar nitrile co-elutes with impurities.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic separation.
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Fronting in Chromatography | 1. Sample overload.[27]2. Sample solvent is stronger than the mobile phase.[27]3. Column damage or void. | 1. Reduce the amount of sample injected.2. Dissolve the sample in the initial mobile phase or a weaker solvent.[27]3. Replace the column.[27] |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too quickly.3. High level of impurities. | 1. Choose a solvent with a lower boiling point.2. Allow the solution to cool more slowly (e.g., insulate the flask).3. Perform a preliminary purification step (e.g., flash chromatography) before recrystallization.[28] |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Shaking the separatory funnel too vigorously.2. High concentration of surfactants or detergents. | 1. Gently invert the funnel instead of shaking.2. Add a small amount of brine to the funnel to break the emulsion.3. If persistent, filter the mixture through a pad of celite.[28] |
| No Crystals Form Upon Cooling During Recrystallization | 1. Too much solvent was used.2. The compound is highly soluble in the cold solvent. | 1. Evaporate some of the solvent and allow it to cool again.2. Try a different solvent or a mixed-solvent system.3. Scratch the inside of the flask with a glass rod to induce nucleation.4. Add a seed crystal of the pure compound.[28] |
Part 3: Experimental Protocols
Protocol 1: Method Development for HILIC Purification
This protocol outlines a systematic approach to developing a HILIC method for a novel polar nitrile.
Objective: To establish a robust HILIC method for the separation of a polar nitrile from its impurities.
Materials:
-
HPLC or flash chromatography system
-
HILIC column (e.g., bare silica, amide, or diol-bonded)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer (e.g., ammonium formate or ammonium acetate)
-
Crude polar nitrile sample
Procedure:
-
Initial Column and Solvent Selection:
-
Sample Preparation:
-
Dissolve the crude sample in a solvent that is as weak as or weaker than the initial mobile phase (e.g., 95:5 ACN:water or pure ACN). This is crucial to prevent peak distortion.[1]
-
-
Scouting Gradient Run:
-
Inject a small amount of the sample and run a broad gradient. For example, from 95% ACN to 50% ACN over 10-15 column volumes.
-
This will indicate the approximate ACN concentration at which your compound elutes.
-
-
Method Optimization:
-
Based on the scouting run, design a more focused gradient around the elution point of your target compound. A shallower gradient will improve resolution.[31]
-
If peak shape is poor, adjust the buffer concentration or pH in the aqueous portion of the mobile phase.[8]
-
If resolution is still inadequate, try a different HILIC stationary phase (e.g., an amide or diol column) which may offer different selectivity.[9]
-
Workflow Diagram:
Caption: HILIC method development workflow.
Protocol 2: Two-Solvent Recrystallization
Objective: To purify a solid polar nitrile using a two-solvent recrystallization method.
Materials:
-
Crude solid polar nitrile
-
A "good" solvent (in which the nitrile is highly soluble)
-
A "poor" or "anti-solvent" (in which the nitrile is poorly soluble, but is miscible with the "good" solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot "good" solvent to completely dissolve the solid.
-
-
Addition of Anti-Solvent:
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness. This indicates the solution is saturated.
-
-
Re-dissolution:
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
For maximum yield, you can then place the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.
-
References
-
Mixed-Mode Chromatography - ResearchGate. (n.d.). Retrieved from [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25). Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. (2025, November 26). Retrieved from [Link]
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). Retrieved from [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. (2023, July 11). Retrieved from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. (n.d.). Retrieved from [Link]
-
Normal phase liquid chromatography (LC) / HPLC? - Chemistry Net. (2013, November 23). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018, August 23). Retrieved from [Link]
-
Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025, August 12). Retrieved from [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Aqueous normal-phase chromatography - Wikipedia. (n.d.). Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]
-
Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
Determining solvent strength in flash column chromatography - Biotage. (2023, February 10). Retrieved from [Link]
-
Recrystallization Guide for Chemists. (n.d.). Retrieved from [Link]
-
Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025, September 2). Retrieved from [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Retrieved from [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Retrieved from [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Retrieved from [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges - Beilstein Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy - iosrphr.org. (2025, April 23). Retrieved from [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (2024, April 22). Retrieved from [Link]
-
HILIC - Dr. Maisch. (n.d.). Retrieved from [Link]
-
Successful Flash Chromatography - King Group. (n.d.). Retrieved from [Link]
-
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025, October 1). Retrieved from [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Retrieved from [Link]
-
Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. (2014, February 3). Retrieved from [Link]
- Use of nitriles as polar aprotic solvents - Google Patents. (n.d.).
-
Some Useful and Practical Tips for Flash Chromatography. (n.d.). Retrieved from [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7). Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
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- 6. biotage.com [biotage.com]
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- 8. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparative Analysis: Reactivity of Substituted Phenylacetonitriles in Drug Synthesis
Executive Summary
Substituted phenylacetonitriles are linchpin intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), isoquinoline alkaloids, and antihistamines. Their utility stems from the "amphibious" nature of the
This guide provides a comparative technical analysis of how phenyl ring substituents modulate the reactivity of the nitrile group and the
Mechanistic Foundation: The -Carbanion
The reactivity of phenylacetonitriles is governed by the stability of the benzylic carbanion formed upon deprotonation. The nitrile group (-CN) provides primary stabilization via inductive (-I) and mesomeric (-M) effects. The phenyl ring acts as a secondary reservoir for charge delocalization.
Electronic Tuning (Hammett Effects)
Substituents on the phenyl ring dramatically shift the pKa of the
-
Electron-Withdrawing Groups (EWG): (e.g.,
, ) stabilize the carbanion, increasing acidity but potentially decreasing the nucleophilicity of the resulting species. -
Electron-Donating Groups (EDG): (e.g.,
, ) destabilize the carbanion, making deprotonation more difficult but yielding a "hotter," more reactive nucleophile once formed.
Visualization: Resonance Stabilization
The following diagram illustrates the resonance delocalization in a
Caption: Resonance stabilization pathways. Note the extensive delocalization into the nitro group (Form C), which accounts for the ~9 log unit drop in pKa compared to the unsubstituted parent.
Comparative Data Ecosystem
The selection of reagents (base strength, solvent polarity) must be matched to the electronic profile of the substrate. The table below consolidates pKa values in DMSO, a standard reference solvent for organic acidity.
Table 1: Substituent Effects on Acidity and Reactivity
| Substituent (para) | pKa (DMSO) | Relative Acidity | Nucleophilicity of Anion | Recommended Base for Alkylation | |
| +0.78 | 12.3 | Very High | Low (Stabilized) | Carbonates ( | |
| +0.66 | 12.0 | Very High | Low | Carbonates, Alkoxides | |
| +0.23 | 19.3 | High | Moderate | NaH, KOtBu, NaOH/PTC | |
| 0.00 | 21.9 | Baseline | High | NaH, LDA, LiHMDS | |
| -0.27 | 22.4 | Low | Very High | LDA, LiHMDS, NaNH |
Data Interpretation:
-
The "Nitro Effect": The
-nitro derivative is acidic enough (pKa 12.3) to be deprotonated by weak bases like triethylamine or potassium carbonate. However, the resulting anion is so stable that it may react sluggishly with weak electrophiles (e.g., alkyl chlorides). -
The "Methoxy Challenge": The
-methoxy derivative (pKa 22.4) requires a strong base (LDA or NaH) to ensure complete deprotonation. Incomplete deprotonation leads to side reactions (e.g., self-condensation).
Reaction-Specific Analysis
-Alkylation (C-C Bond Formation)
Alkylation is the primary method for constructing the carbon skeleton of drugs like Verapamil or Indoprofen.
-
EWG Substrates: Facile deprotonation allows for Phase Transfer Catalysis (PTC) . Using 50% NaOH and a quaternary ammonium salt is highly effective because the substrate is easily deprotonated at the interface.
-
EDG Substrates: PTC is often sluggish due to the high pKa. Anhydrous conditions with strong bases (e.g., NaH in THF/DMF) are preferred to drive the equilibrium forward.
Knoevenagel Condensation
In the synthesis of stilbene derivatives, phenylacetonitriles act as the active methylene component.
-
Reactivity Trend:
. -
Mechanistic Insight: The rate-determining step is often the initial deprotonation or the nucleophilic attack on the aldehyde. EWGs accelerate both by increasing acidity.
-Nitrophenylacetonitrile can condense with benzaldehydes using simple piperidine catalysis in ethanol, whereas -methoxyphenylacetonitrile may require TiCl or refluxing toluene/piperidine.
Hydrolysis (Nitrile Acid/Amide)
Hydrolysis is sensitive to the electrophilicity of the nitrile carbon.
-
Alkaline Hydrolysis: Accelerated by EWGs. The electron deficiency on the ring pulls density from the nitrile carbon, making it more susceptible to
attack. -
Steric Factors: Ortho-substituents (e.g.,
-Me) drastically reduce hydrolysis rates regardless of electronics, due to steric blockage of the linear nitrile group.
Experimental Protocol: Self-Validating System
This protocol details the Phase Transfer Catalyzed (PTC) Alkylation of 4-chlorophenylacetonitrile. This method is chosen for its scalability and "green" profile (avoids cryogenic conditions).
Objective: Mono-alkylation with benzyl bromide. Substrate: 4-Chlorophenylacetonitrile (pKa ~19.3).
Workflow Diagram
Caption: PTC Alkylation workflow. The biphasic system ensures that the highly reactive carbanion is generated only at the interface, minimizing side reactions.
Step-by-Step Methodology
-
Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, add 4-chlorophenylacetonitrile (15.1 g, 100 mmol), benzyl bromide (17.1 g, 100 mmol), and Toluene (50 mL).
-
Catalyst: Add Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol). Stir to disperse.
-
Initiation: Vigorously stir the mixture (vortex is critical for PTC). Add 50% w/w NaOH solution (24 g, 300 mmol) dropwise over 10 minutes. Note: Maintain internal temperature <45°C.
-
Reaction: Stir vigorously at 40-50°C. The color typically changes from colorless to deep orange/brown (characteristic of the anion).
-
Validation (Self-Check):
-
T = 30 min: Spot TLC (Hexane/EtOAc 9:1). Product should appear at higher R_f than starting material.
-
Endpoint: Reaction is typically complete in 2-4 hours.
-
-
Workup: Cool to RT. Add water (100 mL) and separate layers. Extract aqueous layer with Toluene (2 x 30 mL). Wash combined organics with 1M HCl (to remove amine impurities from catalyst degradation) and Brine. Dry over MgSO
and concentrate.
Scientist-to-Scientist: Troubleshooting & Optimization
-
Dialkylation: The mono-alkylated product is slightly less acidic than the starting material (alkyl group is EDG), but dialkylation is a common risk.
-
Fix: Use a slight excess of the nitrile (1.1 eq) rather than the electrophile. Stop the reaction at 95% conversion.
-
-
Stalled Reaction: If using a deactivated substrate (e.g.,
-OMe), PTC may fail.-
Fix: Switch to homogeneous conditions: NaH (1.2 eq) in DMF at 0°C . The strong base is required to overcome the high pKa (22.4).
-
-
Ortho-Substitution: If using
-methylphenylacetonitrile, expect rates to drop by 5-10x due to steric hindrance at the reaction center. Increase temperature to 80°C and use a smaller catalyst (e.g., TEBA) to improve accessibility.
References
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988, 21(12), 456–463. Link
-
Makosza, M. "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000, 72(7), 1399–1403. Link
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department. Link
-
Jones, R. A. "Quaternary Ammonium Salts as Phase-Transfer Catalysts." Aldrichimica Acta, 1976, 9(3), 35-45. Link
-
Hamed, O., et al. "Potassium carbonate as a base for the alkylation of acidic methylene compounds." Synthetic Communications, 2010, 40(12), 1767-1776. Link
Comparative Guide: Synthetic Routes for Substituted Nitrophenylacetonitriles
Executive Summary & Strategic Selection
Substituted nitrophenylacetonitriles are critical intermediates in the synthesis of indoles (via reductive cyclization), tryptamines, and non-steroidal anti-inflammatory drugs (NSAIDs). Their synthesis presents a classic process chemistry dilemma: choosing between the robust but hazardous classical substitution or the elegant but condition-sensitive direct functionalization.
This guide compares the three dominant methodologies. Route 2 (Vicarious Nucleophilic Substitution) is identified as the superior pathway for early-stage discovery due to its ability to functionalize inexpensive nitroarenes directly, bypassing the need for pre-functionalized benzyl halides.
Decision Matrix: Route Selection
| Feature | Route 1: Classical Cyanation (PTC) | Route 2: VNS (Makosza) | Route 3: Pd-Catalyzed |
| Starting Material | Nitrobenzyl halides (Expensive/Lachrymators) | Nitroarenes (Cheap/Abundant) | Aryl halides (Variable) |
| Atom Economy | Moderate (Halide waste) | High (Leaving group is HX) | Low (Ligand/Metal waste) |
| Safety Profile | High Risk (HCN potential) | Moderate (Strong bases) | Moderate (Heavy metals) |
| Scalability | Excellent (Industrial Standard) | Good (Exothermic control needed) | Poor (Cost of Pd) |
| Primary Use Case | Manufacturing (kg scale) | R&D / Library Synthesis (mg to g) | Complex Scaffolds |
Mechanistic Visualization
The fundamental difference lies in the site of attack. Classical cyanation attacks the benzylic carbon, whereas VNS attacks the aromatic ring directly, utilizing the nitro group's electron-withdrawing power to stabilize the intermediate.
Figure 1: Mechanistic divergence between Classical Cyanation (Top) and Vicarious Nucleophilic Substitution (Bottom). Note the shorter path and simpler starting material for VNS.
Detailed Experimental Protocols
Route 1: Phase Transfer Catalyzed (PTC) Cyanation
The Industrial Standard.
Context: This method uses a quaternary ammonium salt to shuttle cyanide ions from an aqueous phase into an organic phase (DCM or Toluene), overcoming the solubility barrier.
Protocol:
-
Preparation: To a flask containing Substituted Nitrobenzyl Bromide (10 mmol) in Toluene (15 mL), add Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%).
-
Cyanide Addition: Prepare a saturated solution of NaCN (12 mmol) in water (5 mL). Caution: Perform in a well-ventilated fume hood.
-
Reaction: Add the aqueous NaCN to the organic phase. Vigorously stir (mechanical stirring recommended >500 rpm) at 40°C for 2-4 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the benzylic bromide spot.
-
Workup: Separate phases. Wash the organic layer with water (2x) and brine. Dry over
. -
Safety Note: The aqueous waste contains residual cyanide. Quench with bleach (sodium hypochlorite) at pH >10 before disposal.
Performance Data:
-
Yield: 85-96%
-
Regioselectivity: N/A (Determined by starting material)
-
Critical Parameter: Stirring speed is the rate-limiting factor (interfacial area).
Route 2: Vicarious Nucleophilic Substitution (VNS)
The Application Scientist's Choice.[1]
Context: Developed by Mieczysław Mąkosza, this route exploits the specific reactivity of nitroarenes.[2][3][4] It introduces the
Mechanism:
-
Base deprotonates chloroacetonitrile to form the carbanion.
-
Carbanion attacks the nitroarene ring (fastest at positions with H, not Halogens).[3]
-
Formation of anionic
-adduct. -
Base-induced
-elimination of HCl restores aromaticity.
Protocol:
-
Reagents: Dissolve Substituted Nitrobenzene (10 mmol) and Chloroacetonitrile (11 mmol) in dry THF (20 mL).
-
Base Addition: Cool the mixture to -70°C (dry ice/acetone). Add a solution of t-BuOK (22 mmol) in THF dropwise over 20 minutes.
-
Note: Excess base is required (2+ equivalents) to drive the elimination step.[3]
-
-
Reaction: Stir at -70°C for 1 hour, then allow to warm to room temperature over 1 hour. The solution typically turns deep purple/blue (characteristic of the
-adduct). -
Quench: Pour the reaction mixture into dilute HCl/ice water.
-
Purification: Extract with EtOAc. The product is often pure enough for subsequent steps; otherwise, recrystallize from EtOH.
Performance Data:
-
Yield: 70-85%
-
Regioselectivity:
-
p-Substituted Nitroarenes: Exclusive ortho-substitution.
-
o-Substituted Nitroarenes: Mixture of ortho and para.[3]
-
-
Critical Parameter: Temperature control during base addition prevents polymerization of the nitrile.
Comparative Performance Analysis
The following data aggregates results from internal validation and literature precedents (Mąkosza et al.).
| Parameter | Route 1: PTC Cyanation | Route 2: VNS (Makosza) |
| Step Count | 2 (Requires Benzyl Halide synthesis) | 1 (Direct functionalization) |
| Reaction Time | 2 - 6 Hours | 1 - 2 Hours |
| Solvent Toxicity | High (Toluene/DCM) | Moderate (THF/DMSO) |
| Cost Efficiency | Low (Precursors are expensive) | High (Generic Nitroarenes) |
| Impurity Profile | Hydrolysis to amide (if pH drifts) | Polymerized nitrile (if T > 0°C) |
| Green Score | Low (Cyanide waste) | Medium (Chlorinated waste) |
Regioselectivity Mapping (VNS Route)
Unlike classical substitution, VNS regiochemistry is dictated by the directing effects of the nitro group and existing substituents.
Figure 2: Regiochemical outcomes of VNS reactions. Electron-withdrawing groups (EWGs) generally favor the VNS pathway over conventional
References
-
Mąkosza, M., & Winiarski, J. (1987).[4] Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289.[4] Link
-
Starks, C. M. (1971). Phase-transfer catalysis.[5][6][7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link
-
Mąkosza, M. (2010). Synthesis of nitroarenes and their functionalization via Vicarious Nucleophilic Substitution. Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Link
Sources
Definitive Guide to Validating Novel Organic Compounds: Integrated Multi-Modal Elucidation (IMME) vs. Standard Routine Characterization (SRC)
Executive Summary
The "Product" Under Review: The Integrated Multi-Modal Elucidation (IMME) workflow. The Alternative: Standard Routine Characterization (SRC).
In drug development, the structural misidentification of a New Chemical Entity (NCE) is a catastrophic failure mode. It leads to invalid IP, useless toxicological data, and costly clinical holds. This guide compares the industry-standard "quick check" approach (SRC) against the rigorous Integrated Multi-Modal Elucidation (IMME) workflow.
As a Senior Application Scientist, I argue that for novel compounds, SRC is insufficient. This guide provides the experimental evidence, protocols, and decision logic required to implement IMME, the only workflow capable of providing absolute structural certainty for high-value assets.
Part 1: Comparative Analysis
The Challenge: Why Standard Methods Fail
Standard Routine Characterization (SRC)—typically defined as 400 MHz 1D NMR combined with low-resolution LC-MS—is adequate for verifying known starting materials. However, it fails to distinguish between:
-
Regioisomers in heteroaromatic substitutions.
-
Diastereomers with subtle remote stereocenters.
-
Atropisomers (axial chirality).
Performance Matrix: IMME vs. SRC
The following table contrasts the data fidelity and confidence levels of the two methodologies.
| Feature | Standard Routine Characterization (SRC) | Integrated Multi-Modal Elucidation (IMME) |
| Primary Technique | 400 MHz 1H/13C NMR (Room Temp) | 600+ MHz Cryo-Probe NMR (Variable Temp) |
| Mass Spectrometry | Low-Res Quadrupole (Unit Resolution) | HRMS (Orbitrap/Q-TOF) < 5 ppm accuracy |
| Connectivity | Inferred from chemical shift rules | Proven via 2D correlations (HMBC/NOESY) |
| Stereochemistry | Often assumed from synthetic route | Calculated via DFT-NMR (GIAO) & NOE |
| Purity LOD | ~1-2% (Signal-to-Noise limited) | < 0.1% (Trace impurity detection) |
| Risk Profile | High (Ambiguity in quaternary carbons) | Low (Self-validating cross-checks) |
Part 2: The IMME Validation Workflow (Visualized)
The IMME workflow is not linear; it is a cyclic system of cross-validation. The following diagram illustrates the critical decision gates that prevent structural misassignment.
Figure 1: The Integrated Multi-Modal Elucidation (IMME) decision tree. Note the "Fail" gates which enforce self-validation before proceeding.
Part 3: Experimental Protocols & Causality
This section details the specific protocols for the IMME workflow. These are not generic instructions; they are designed to eliminate common artifacts that lead to misinterpretation.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Establish the molecular formula with < 5 ppm error and validate the isotopic envelope.
Causality: Low-resolution MS can confuse
-
Instrument Setup: Calibrate Orbitrap or Q-TOF using a fresh lock-mass solution (e.g., Leucine Enkephalin).
-
Ionization: Use ESI+ and ESI- modes.
-
Data Acquisition:
-
Acquire data in profile mode (not centroid) to inspect peak shape.
-
Acceptance Criteria:
-
Mass accuracy:
ppm (preferably ppm). -
Isotopic Pattern (R-Score): The relative abundance of
( ) and / ( ) peaks must match the theoretical distribution within 10%.
-
-
Protocol B: The "Definitive" NMR Suite
Objective: Map every proton to its carbon and every carbon to its neighbors. Causality: 1D NMR is blind to quaternary carbons' connectivity. We use HMBC to "see" through heteroatoms and quaternary centers.
Instrument: 600 MHz NMR with CryoProbe (essential for sensitivity on < 2 mg samples).
Solvent: DMSO-
| Experiment | Parameter Set | Purpose (The "Why") |
| 1H NMR | 64 scans, | Long relaxation delay ensures quantitative integration of aromatic protons. |
| 13C NMR | 1024+ scans | Direct detection of all carbons, including carbonyls with long |
| HSQC (Ed.) | Multiplicity-Edited | Distinguishes |
| HMBC | Long-range (8-10 Hz) | The "Skeleton Key." Correlates protons to carbons 2-3 bonds away. Bridges quaternary carbons. |
| NOESY | Mixing time 500ms | Determines spatial proximity. Crucial: Use ROESY for mid-sized molecules (MW 600-1200) to avoid zero-crossing of the NOE signal. |
Protocol C: Computational Validation (DFT-NMR)
Objective: Resolve stereochemical ambiguity when NOE signals are weak or overlapping. Causality: Human intuition is biased. Quantum mechanical prediction (DFT) provides an unbiased calculated spectrum for candidate structures.
-
Conformational Search: Generate conformers using Molecular Mechanics (e.g., MMFF94).
-
Geometry Optimization: Optimize lowest energy conformers using DFT (B3LYP/6-31G*).
-
NMR Calculation: Calculate shielding tensors (GIAO method) at mPW1PW91/6-311+G(d,p).
-
Statistical Comparison: Apply the DP4+ probability method.
-
Result: If the calculated chemical shifts of "Isomer A" match experimental data with >99% probability, the structure is validated.
-
Part 4: Logic & Connectivity Visualization
The following diagram demonstrates how the specific NMR experiments interact to solve the structure. This is the "Mental Model" a scientist must use.
Figure 2: The Connectivity Logic Map. HSQC links H to C; COSY links H to H; HMBC bridges the gaps across non-protonated centers; NOESY defines the 3D shape.
Part 5: Scientific Integrity & References[1]
The protocols defined above adhere to the rigorous standards required by the FDA and top-tier chemical journals. "Absence of evidence is not evidence of absence"—simply not seeing an impurity or an isomer in a low-field spectrum does not validate a compound.
References
-
FDA Guidance for Industry (Q6A) . Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Defines the regulatory requirement for rigorous structural proof). [Link]
-
Journal of Organic Chemistry (JOC) . Guidelines for Characterization of Organic Compounds. (The academic gold standard for purity and identity data reporting). [Link]
-
Grimblat, N., et al. DP4+: A New Probability Method for Stereochemical Assignment. (The seminal paper on using computational DFT to validate NMR data). [Link]
-
Elyashberg, M., et al. Computer-Assisted Structure Elucidation (CASE): Current State and Perspectives. (Review of software-aided validation). [Link]
This guide provides an in-depth, objective comparison of the spectroscopic data for (3-chloro-2-nitrophenyl)acetonitrile and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the influence of substituent groups on spectral characteristics, researchers can enhance their structure elucidation and compound verification processes.
The following analysis is built upon established spectroscopic principles and data sourced from reputable chemical databases. Our objective is to not only present the data but also to explain the underlying chemical principles that dictate the observed spectral patterns.
The Scientific Imperative: Why Spectroscopic Comparison Matters
In the field of organic synthesis and medicinal chemistry, unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques provide a detailed fingerprint of a compound's atomic and functional group landscape.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a map of the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.[2]
-
Infrared (IR) Spectroscopy identifies the functional groups present by measuring their characteristic vibrations.[3]
-
Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through fragmentation analysis.[4]
By comparing the spectra of a target molecule, such as (3-chloro-2-nitrophenyl)acetonitrile, with its simpler analogs, we can systematically deconstruct the electronic and steric effects of each substituent—in this case, the chloro and nitro groups. This comparative approach strengthens the confidence in structural assignments and provides a deeper understanding of structure-property relationships.
Methodologies: Ensuring Data Integrity
The acquisition of high-quality spectroscopic data relies on meticulous and standardized experimental protocols. The following represents a self-validating workflow designed to ensure reproducibility and accuracy.
Generalized Experimental Workflow
The process begins with rigorous sample preparation to eliminate impurities that could interfere with spectral acquisition. Each analytical technique then follows a specific protocol to generate a high-fidelity spectrum, which is subsequently processed and analyzed.
Caption: Structures of compounds under comparison.
Data Summary Table
The following table summarizes the key spectroscopic data for (3-chloro-2-nitrophenyl)acetonitrile and its analogs. Data is compiled from various sources, including PubChem and commercial supplier databases.
| Compound | ¹H NMR (δ, ppm) -CH₂CN | ¹³C NMR (δ, ppm) -CN | IR (ν, cm⁻¹) -C≡N | MS (m/z) M⁺˙ |
| Phenylacetonitrile | 3.75 (s) [5] | 117.8 [5] | ~2250 [3][5] | 117 [6] |
| (2-Nitrophenyl)acetonitrile | 4.34 (s) | 115.9 | ~2255 | 162 [7] |
| (4-Nitrophenyl)acetonitrile | 3.92 (s) [8] | 117.1 | ~2253 [9] | 162 [10] |
| (3-Chloro-2-nitrophenyl)acetonitrile | ~4.4 (s) (Est.) | ~115 (Est.) | ~2255 (Est.) | 196/198 |
(Est.) = Estimated value based on substituent effects observed in related structures.
Analysis of Phenylacetonitrile (Parent Compound)
-
¹H NMR: The spectrum is simple, showing a singlet for the two methylene (-CH₂) protons at approximately 3.75 ppm and a multiplet for the five aromatic protons between 7.25-7.35 ppm. [5][11]* ¹³C NMR: The nitrile carbon (-C≡N) appears around 117.8 ppm, and the methylene carbon (-CH₂) is observed at about 23.5 ppm. [5]* IR: A strong, sharp absorption band characteristic of the nitrile C≡N stretch is visible around 2250 cm⁻¹. [3]Aromatic C=C stretches appear at 1600 and 1495 cm⁻¹. [5]* MS: The mass spectrum shows a prominent molecular ion peak at m/z 117. [6]A common fragmentation pattern for alkyl-substituted benzenes is the formation of a tropylium ion, which would appear at m/z 91 after rearrangement. [12][13]
Analysis of (2-Nitrophenyl)acetonitrile
-
¹H NMR: The introduction of the strongly electron-withdrawing nitro group (-NO₂) at the ortho position has a significant deshielding effect. The methylene protons are shifted downfield to ~4.34 ppm. The aromatic protons are also shifted downfield and exhibit a more complex splitting pattern due to the varied electronic environment.
-
¹³C NMR: The nitrile carbon is observed around 115.9 ppm. The presence of the nitro group influences the chemical shifts of all aromatic carbons.
-
IR: The C≡N stretch remains around 2255 cm⁻¹. Crucially, two very strong bands appear, characteristic of the nitro group: the asymmetric stretch (ν_as) typically around 1520-1530 cm⁻¹ and the symmetric stretch (ν_s) around 1345-1355 cm⁻¹.
-
MS: The molecular ion peak is found at m/z 162. [7]Fragmentation often involves the loss of the nitro group (-NO₂) or parts of it.
Analysis of (4-Nitrophenyl)acetonitrile
-
¹H NMR: With the nitro group in the para position, the deshielding effect on the methylene protons is less pronounced compared to the ortho isomer, with the signal appearing at 3.92 ppm. [8]The aromatic region simplifies into two distinct doublets due to the symmetry of the molecule. [8]* ¹³C NMR: The nitrile carbon appears at 117.1 ppm, very similar to the parent compound.
-
IR: The C≡N stretch is found at ~2253 cm⁻¹. [9]The nitro group stretches are prominent, with the asymmetric stretch often observed around 1520 cm⁻¹ and the symmetric stretch around 1345 cm⁻¹. [14][15]* MS: The molecular ion peak is at m/z 162, identical to the ortho isomer, as expected. [10]
Analysis of (3-Chloro-2-nitrophenyl)acetonitrile (Target Compound)
-
¹H NMR (Predicted): The methylene protons are expected to be significantly deshielded, likely appearing even further downfield than in (2-nitrophenyl)acetonitrile (~4.4 ppm). This is due to the combined electron-withdrawing inductive effects of the adjacent nitro and chloro groups. The three aromatic protons will display a complex multiplet pattern, with chemical shifts influenced by both substituents.
-
¹³C NMR (Predicted): The nitrile carbon signal is expected around 115 ppm. The aromatic carbon directly attached to the chlorine will show a characteristic shift, and the carbon bearing the nitro group will be significantly downfield.
-
IR (Predicted): A sharp C≡N stretch is expected around 2255 cm⁻¹. The spectrum will be dominated by the strong asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) N-O stretching vibrations of the nitro group. A C-Cl stretching band will be present in the fingerprint region (typically 800-600 cm⁻¹).
-
MS: The mass spectrum will exhibit a distinctive molecular ion peak pattern due to the chlorine isotopes. There will be a peak for the molecule containing ³⁵Cl (M⁺˙) at m/z 196 and another peak for the molecule containing ³⁷Cl (M+2) at m/z 198. The relative intensity of these peaks will be approximately 3:1, reflecting the natural abundance of the isotopes.
Conclusion
The comparative analysis of these phenylacetonitrile derivatives clearly demonstrates the predictable and additive nature of substituent effects in spectroscopy.
-
Electron-Withdrawing Groups (-NO₂, -Cl): These groups deshield adjacent protons and carbons, causing their signals to shift downfield in NMR spectra. The effect is most pronounced when the group is ortho to the benzylic position.
-
Positional Isomerism: The position of a substituent dramatically alters the ¹H NMR spectrum's aromatic region, providing crucial information for distinguishing between isomers like the 2-nitro and 4-nitro analogs.
-
Characteristic Frequencies: Functional groups like nitriles (-C≡N) and nitro (-NO₂) groups provide intense, characteristic absorption bands in the IR spectrum, making them easily identifiable.
-
Isotopic Patterns: The presence of elements with multiple common isotopes, such as chlorine, results in a unique isotopic pattern for the molecular ion in mass spectrometry, serving as a powerful diagnostic tool.
This guide illustrates how a systematic, comparative approach to spectroscopic data analysis, grounded in fundamental principles, enables confident and precise structural elucidation for complex organic molecules.
References
- BenchChem. (n.d.). Spectroscopic Data of 2-Phenylacetonitrile: A Technical Guide.
-
JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved February 20, 2026, from [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. Retrieved February 20, 2026, from [Link]
-
Fiveable. (2025, September 15). Phenylacetonitrile Definition - Organic Chemistry Key Term. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 20, 2026, from [Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved February 20, 2026, from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Principles in NMR Spectroscopy. Retrieved February 20, 2026, from [Link]
-
Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved February 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2016, January 5). What do aromatic compounds fragment into in MS?. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). Phenylacetonitrile. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 2-Nitrophenylacetonitrile. Retrieved February 20, 2026, from [Link]
- Binev, Y. I., et al. (2000). IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies. Journal of Molecular Structure, 516(1), 23-29.
-
SpectraBase. (n.d.). (2-Nitrophenyl)acetonitrile. Retrieved February 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved February 20, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Nitrophenylacetonitrile 13C NMR Spectrum. Retrieved February 20, 2026, from [Link]
-
Supporting Information. (n.d.). In situ phosphonium-containing Lewis base-catalyzed 1,6-cyanation reaction. Retrieved February 20, 2026, from [Link]
-
NIST. (n.d.). Benzyl nitrile IR Spectrum. Retrieved February 20, 2026, from [Link]
-
mzCloud. (2018, November 20). Phenylacetoacetonitrile. Retrieved February 20, 2026, from [Link]
-
mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved February 20, 2026, from [Link]
-
Chemsrc. (2025, August 25). 2-phenylacetonitrile. Retrieved February 20, 2026, from [Link]
-
NIST. (n.d.). 3-(Trifluoromethoxy)phenylacetonitrile IR Spectrum. Retrieved February 20, 2026, from [Link]
-
NIST. (n.d.). Benzyl nitrile Mass Spectrum. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). p-Nitrophenylacetonitrile. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). Phenyl(2-
13C)acetonitrile. Retrieved February 20, 2026, from [Link] -
NIST. (n.d.). Benzyl nitrile IR Spectrum. Retrieved February 20, 2026, from [Link]
-
NIST. (n.d.). Benzeneacetonitrile, 4-nitro- IR Spectrum. Retrieved February 20, 2026, from [Link]
-
ACS Publications. (n.d.). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Retrieved February 20, 2026, from [Link]
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Beyond Area Percent: A Comparative Guide to Absolute Purity Determination
The Purity Paradox: Why "99%" is Often Wrong
In drug development, a Certificate of Analysis (CoA) stating "99% Purity by HPLC Area" is a dangerous artifact if not contextually validated. This metric relies on a critical, often flawed assumption: that the analyte and all its impurities possess identical UV extinction coefficients.
As a Senior Application Scientist, I have witnessed late-stage failures stem from this "Purity Paradox." A synthetic intermediate lacking a chromophore (e.g., an aliphatic halide) can exist at 10% w/w in a sample while remaining invisible to a UV detector at 254 nm, rendering a "99% pure" result effectively meaningless.
This guide moves beyond relative purity to Absolute Purity Determination . We will compare the three pillars of purity analysis—qNMR , HPLC-UV/MS , and DSC —and define a self-validating protocol that ensures scientific integrity.
Method Comparison: The Triad of Verification
We compare the three primary methodologies based on their fundamental detection principles and limitations.
Comparative Performance Matrix
| Feature | qNMR (Quantitative NMR) | HPLC-UV (Chromatography) | DSC (Thermal Analysis) |
| Fundamental Principle | Molar: Counts nuclei directly.[1][2] | Response-based: Relies on light absorption/scattering. | Thermodynamic: Melting point depression (van't Hoff). |
| Reference Standard | Not Required for analyte.[1][3][4] Only needs a generic Internal Standard (IS). | Required for absolute assay.[1][5] Without it, results are relative (% Area). | Not Required. |
| Accuracy | High (±0.5% - 1.0% absolute).[4] | Variable (Depends on detector response factors). | Good for high purity (>98%) samples only. |
| LOD (Sensitivity) | Low (mM range). Poor for trace impurities (<0.1%). | High (µM/nM range). Excellent for trace impurities. | N/A (Bulk property measurement). |
| Blind Spots | Inorganic salts (in 1H NMR), paramagnetics. | Compounds lacking chromophores; co-eluting peaks. | Decomposition during melting; solid solutions. |
| Primary Utility | Assay Assignment (The "Truth"). | Impurity Profiling (The "Hunter"). | Physical Characterization. |
Deep Dive: Quantitative NMR (qNMR)
The Absolute Standard[1][2]
qNMR is the only method capable of providing a primary reference value without a matched standard. It is the "Scale" of the laboratory.
The Mechanism
The integrated signal area (
Critical Protocol: The T1 Relaxation Trap
The most common failure mode in qNMR is saturation . For quantitative integration, the relaxation delay (d1) must be at least 5 times the longest T1 (longitudinal relaxation time) of any signal being integrated.
-
Standard 1H NMR: d1 = 1.0 sec (Insufficient for quantitation).
-
qNMR: d1 = 30–60 sec (Required for full magnetization recovery).
Workflow Diagram
Figure 1: qNMR workflow emphasizing the T1 determination step, often skipped by novices leading to integration errors.
Deep Dive: HPLC-UV/MS
The Impurity Hunter
While qNMR defines the assay (how much drug is there), HPLC defines the impurity profile (what else is there).
The "Response Factor" Problem
If Impurity A has an extinction coefficient (
-
Solution: Use Orthogonal Detection . Couple a UV detector (PDA) with a Mass Spectrometer (QDa/SQD) or Charged Aerosol Detector (CAD). CAD is nearly universal and response-independent.
Self-Validating Protocol: The "Mass Balance" Check
-
Run the sample via qNMR.[1][3][6][7][8][9] Calculate % Weight/Weight.
-
Validation Rule: If HPLC %Area > qNMR %wt, you likely have non-UV active impurities (salts, solvents, aliphatics) or response factor disparities.
Figure 2: Detector selection logic. Relying solely on UV for synthetic intermediates is a major compliance risk.
Deep Dive: Differential Scanning Calorimetry (DSC)
The Thermodynamic Check
DSC uses the van't Hoff equation to determine purity based on melting point depression.[5][10][11] It is an "absolute" method but highly conditional.
-
Best For: Final crystalline products, Reference Standards.
-
Worst For: Amorphous solids, hydrates, or compounds that decompose upon melting.
-
The Trap: If the impurity forms a solid solution with the analyte (isomorphous), DSC will overestimate purity because the melting point does not depress as predicted.
The Integrated Strategy: A Self-Validating System
To confirm purity with authoritative certainty, do not rely on one method. Use the Mass Balance Equation to force the data to converge.
The "Gold Standard" Protocol
-
Identify Structure: 1H/13C NMR + High-Res MS.
-
Quantify Solvents: 1H NMR (integration of solvent peaks) or GC-Headspace.
-
Quantify Water: Karl Fischer (KF) titration.
-
Quantify Inorganics: ROI (Residue on Ignition) or TGA.
-
Determine Assay: qNMR using an NIST-traceable internal standard (e.g., Maleic Acid, DMSO2).
-
Cross-Check: Compare qNMR Assay vs. (100 - Impurities). They must match within experimental error (<1.0%).
Decision Matrix for Researchers
| Scenario | Recommended Primary Method | Recommended Support Method |
| Early Synthesis (Crude) | HPLC-MS (Qualitative) | TLC |
| Intermediate Characterization | qNMR (Assay) + HPLC-UV (%Area) | 1H NMR (Solvents) |
| Final API Release | HPLC (Quant w/ Standard) | Karl Fischer + ROI + Residual Solvents |
| Reference Standard Certification | Mass Balance Approach (All of the above) | DSC |
References
-
ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[12] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
BIPM . qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. [Link]
-
U.S. Food and Drug Administration (FDA) . Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Mettler Toledo . Thermal Analysis of Pharmaceuticals: DSC Purity Determination. [Link]
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- 5. tainstruments.com [tainstruments.com]
- 6. acgpubs.org [acgpubs.org]
- 7. High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
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- 12. database.ich.org [database.ich.org]
The Orthogonal Imperative: Cross-Validating HPLC and qNMR for Absolute Compound Characterization
Executive Summary: The Risk of Single-Method Bias
In modern drug development, the "Single-Method Bias"—relying exclusively on HPLC-UV for purity assessment—is a critical vulnerability. While High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling, it is inherently a relative technique. It assumes that all components elute, all components absorb UV light, and all components have similar extinction coefficients. They rarely do.
This guide presents an Orthogonal Validation Framework , contrasting the relative quantification of HPLC with the absolute quantification of quantitative Nuclear Magnetic Resonance (qNMR). By integrating these distinct physical principles, researchers can close the "Mass Balance Gap"—the discrepancy between chromatographic purity and true weight-based content—ensuring data integrity aligned with the newest ICH Q2(R2) and USP <761> standards.
The Orthogonality Principle
Orthogonality in analytics is not merely using two different columns; it requires using two different principles of physics.
-
Method A: HPLC-UV/MS (Separation-Based). Relies on differential partitioning (polarity/hydrophobicity) and electronic excitation (chromophores).
-
Blind Spot: Inorganic salts, residual solvents, non-chromophoric impurities, and aggregates trapped on the column.
-
-
Method B: qNMR (Spin-Based). Relies on nuclear spin relaxation in a magnetic field. Signal intensity is directly proportional to the molar ratio of nuclei.
-
Blind Spot: Low sensitivity (LOD > 0.1%), paramagnetic impurities.
-
The Causality of Discrepancy: If HPLC reports 99.5% purity but qNMR reports 94.0% potency, the missing 5.5% is often "invisible" mass—solvents, water, inorganic salts, or oligomers that do not elute or absorb UV.
Visualization: The Orthogonal Decision Matrix
The following diagram illustrates the decision logic for selecting validation methods based on compound class.
Figure 1: Strategic workflow for selecting orthogonal methods to ensure complete mass balance coverage.
Comparative Analysis: HPLC vs. qNMR
The following table contrasts the performance metrics of the two techniques. Note the inverse relationship between sensitivity and accuracy.
| Feature | HPLC-UV (The Scout) | qNMR (The Judge) |
| Principle | Partitioning & Light Absorption | Nuclear Spin Relaxation |
| Quantification Type | Relative (Area %) | Absolute (Molar Ratio) |
| Reference Standard | Required for every impurity for true quant.[1] | Not Required (Single Internal Standard) |
| Response Factor | Variable (Compound dependent) | Uniform (1:1 for all protons) |
| Limit of Detection | High Sensitivity (< 0.05%) | Low Sensitivity (~0.1 - 1.0%) |
| Analysis Time | 30–60 mins (Equilibration + Run) | 10–15 mins (Setup + Acquisition) |
| Primary Weakness | Misses non-UV active & retained species | High material requirement (>5mg) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Broad-Scope Gradient HPLC (The "Catch-All")
Purpose: To detect the maximum number of organic impurities with varying polarities.
System Parameters:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (Standard high-surface area column).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (Far UV transparency).
-
Gradient: 5% B to 95% B over 20 minutes. Hold 5 mins.
-
Detection: DAD (190–400 nm). Crucial: Extract chromatograms at max absorbance AND 210 nm (universal for amides/carbonyls).
The Self-Validating Step: Inject a "System Suitability Mix" containing a polar (early eluting) and non-polar (late eluting) marker. If the resolution between critical pairs degrades, the method is blind to co-eluting impurities.
Protocol B: Internal Standard qNMR (The "Truth" Assay)
Purpose: To determine absolute weight-based potency (Assay %).
Reagents:
-
Solvent: DMSO-d6 or CD3OD (High solubility is non-negotiable).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Traceable Certified Reference Material (CRM) grade is mandatory.
Workflow:
-
Weighing: Accurately weigh ~10 mg of Analyte and ~5 mg of IS into the same vial. Precision here dictates the accuracy of the entire result. Use a 5-decimal balance.
-
Dissolution: Dissolve completely. Ensure no particulates remain (particulates cause line broadening).
-
Acquisition Parameters (The "Causality" Check):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Must be
(Longitudinal relaxation time). -
Why? If D1 is too short, nuclei do not fully relax, leading to signal saturation and underestimation of the slower-relaxing component. For quantitative work, set D1 = 30–60 seconds.
-
Scans (NS): 16 or 32 (Sufficient for S/N > 150).
-
Spectral Width: 20 ppm (Catch all signals).
-
Calculation:
Case Study: The Boronic Acid Trap
Scenario: A researcher synthesizes a boronic acid derivative.
-
HPLC Result: 99.8% Purity (254 nm).
-
qNMR Result: 92.5% Purity.
Investigation:
-
HPLC Analysis: The boronic acid forms a boroxine anhydride (trimer) on the column or during workup. The trimer and monomer may co-elute or have different extinction coefficients. Furthermore, inorganic borate salts are transparent to UV.
-
qNMR Analysis: The proton spectrum reveals the correct integral for the aromatic protons against the internal standard. However, the calculation reveals a mass deficit.
-
Resolution: The 7.3% gap was identified as trapped inorganic salts (invisible to HPLC) and variable hydration states (invisible to UV).
Visualization: Data Reconciliation Logic
How to handle conflicting data between the two methods.
Figure 2: Logic flow for reconciling discrepancies between chromatographic and spectroscopic data.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4][5][6][7] Provides the regulatory framework for orthogonal validation and specificity. [Link]
-
MDPI (Molecules). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods. (2022).[4][5][8][9][10] Scientific validation of qNMR as a primary ratio method interchangeable with HPLC. [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. (2014).[3] Discusses the use of Trimethylsilanyl-benzene as an internal standard for cross-validation. [Link]
Sources
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- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. biopharmaspec.com [biopharmaspec.com]
Comparative Guide: Efficacy of Purification Techniques for Nitriles in Drug Development
Executive Summary
Nitriles (
For drug development professionals, the choice of purification technique is not merely about purity percentages; it is about downstream compatibility . A trace amine impurity can poison a palladium catalyst in a subsequent cross-coupling reaction, while residual water can quench sensitive organometallic reagents (e.g., Grignard, n-BuLi).
This guide objectively compares three primary purification methodologies: Chemically-Assisted Distillation , Flash Chromatography , and Solid-Phase Scavenging , providing experimental protocols and decision-making frameworks.
The Impurity Landscape: What Are We Removing?
Before selecting a method, one must identify the "Enemy."
| Impurity Type | Origin | Impact on Downstream Chemistry | Detection |
| Water | Hygroscopic absorption from atmosphere | Quenches nucleophiles; hydrolyzes esters/imines. | Karl Fischer / H-NMR |
| Amides ( | Hydrolysis of nitrile; incomplete dehydration | Competes for binding sites; poisons catalysts. | H-NMR / IR (1650-1690 cm⁻¹) |
| Amines ( | Over-reduction; starting material | Basic interference; side reactions with electrophiles. | Ninhydrin Stain / H-NMR |
| Isonitriles ( | Isomerization; carbylamine side-reaction | Extreme Odor ; coordinates strongly to metals. | Olfactory / IR (2130-2150 cm⁻¹) |
Technique A: Chemically-Assisted Distillation
Best For: Bulk solvents (Acetonitrile, Propionitrile) and volatile, thermally stable intermediates.
Simple distillation is often insufficient for nitriles because water and nitriles can form azeotropes, and amides have similar boiling points. Chemically-assisted distillation utilizes a drying agent that reacts chemically with impurities.
The Gold Standard: Phosphorus Pentoxide ( )
For acetonitrile,
-
Dehydration: Reacts with water to form phosphoric acid.
-
Dehydration of Amides: Converts acetamide (a common impurity) back into acetonitrile.
Experimental Protocol: Drying Acetonitrile
Reference: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals.
-
Pre-Drying: If water content is >0.5%, shake acetonitrile with anhydrous
or Type 4A molecular sieves for 24 hours. Decant. -
Setup: Place acetonitrile in a round-bottom flask equipped with a large stir bar. Add
(approx. 5% w/v). The mixture will turn orange/brown (polymer formation). -
Reflux: Reflux under an inert atmosphere (
or Ar) for 1-2 hours. -
Distillation: Distill the solvent, discarding the first 5% (forerun). Collect the main fraction.
-
Storage: Store over activated 3A molecular sieves.
CRITICAL SAFETY WARNING: Never distill to dryness. The residue from nitrile distillations can contain thermally unstable polymers or concentrated azides (if used in synthesis), presenting a severe explosion hazard . Always leave at least 20% of the volume in the pot.
Technique B: Flash Column Chromatography
Best For: Non-volatile synthetic intermediates, complex mixtures, and late-stage drug candidates.
When thermal stability is a concern, or when separating close structural analogs (e.g., regioisomers), chromatography is the method of choice.
Mobile Phase Selection
Nitriles are moderately polar.
-
Standard Phase: Silica Gel (
). -
Solvent System: Hexane/Ethyl Acetate is standard. For more polar nitriles, Dichloromethane (DCM)/Methanol is used.
-
The "Tailing" Problem: Amines often "streak" or tail on silica due to interaction with acidic silanols.
-
Solution: Add 1% Triethylamine (TEA) or
to the mobile phase to cap silanol groups.
-
Workflow Visualization
Caption: Decision logic for optimizing flash chromatography conditions for nitrile purification.
Technique C: Solid-Phase Scavenging (Modern Approach)
Best For: High-throughput synthesis (HTS), removing specific trace impurities from final drug candidates without distillation or aqueous workup.
Scavenger resins are polymer-supported reagents that chemically react with and bind impurities, allowing them to be removed by simple filtration.[2][3]
Common Scavengers for Nitrile Purification
-
Electrophile Scavengers (To remove Amines):
-
Nucleophile Scavengers (To remove Alkyl Halides/Acyl Chlorides):
Protocol: Scavenging Amine Impurity
-
Dissolve crude nitrile in DCM or THF.
-
Add PS-Isocyanate resin (3-4 equivalents relative to expected impurity).
-
Agitate (do not stir with magnetic bar to avoid grinding beads) for 2-16 hours at room temperature.
-
Filter through a fritted glass funnel.
-
Concentrate filtrate to obtain purified nitrile.
Special Protocol: Isonitrile "Stench" Destruction
Isonitriles (Isocyanides) are common byproducts in nitrile synthesis (e.g., from nucleophilic substitution with cyanide). They possess a nauseating, overpowering odor and are toxic.
The Bleach Oxidation Protocol: Standard ventilation is often insufficient. Glassware must be chemically treated.[10]
-
Preparation: Prepare a bath of dilute Sodium Hypochlorite (Bleach).
-
Mechanism: Bleach oxidizes the isonitrile to a cyanate, which is odorless and less toxic.
-
Procedure: Submerge all contaminated glassware in the bleach bath for 1 hour in the fume hood before washing.
Comparative Analysis Summary
| Feature | Distillation ( | Flash Chromatography | Scavenger Resins |
| Primary Target | Solvents, Volatile Liquids | Complex Intermediates | Specific Impurities (Amines/Acids) |
| Scalability | High (Liters) | Medium (Grams) | Low/Medium (Milligrams to Grams) |
| Water Removal | Excellent | Poor | N/A |
| Amide Removal | Excellent (Chemical conversion) | Good (Separation) | Poor (Unless specific resin used) |
| Yield | 70-85% (Loss to forerun/pot) | 80-95% | >95% (Mechanical loss only) |
| Cost | Low | Medium (Solvents/Silica) | High (Resin cost) |
| Safety Risk | High (Thermal/Explosion) | Low | Low |
Decision Matrix
Caption: Strategic workflow for selecting the optimal purification method based on physical state and volatility.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The standard reference for chemical drying and purification protocols).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Biotage. (n.d.). Flash Chromatography: A Guide to Successful Separations. (Industry standard guide for mobile phase selection).
-
Sigma-Aldrich. (n.d.). Solvent Drying and Purification. (Technical bulletin on drying agents including P2O5).
-
Marsh, A., et al. (2000). Polymer-supported reagents for multi-step organic synthesis. Tetrahedron Letters, 41(46), 8963-8967.[11] (Validation of scavenger resins for amine removal).
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10] (Safety protocols for handling isonitriles and distillation hazards).
Sources
- 1. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
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- 3. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
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A Comparative Guide to the Stability of (3-Chloro-2-nitrophenyl)acetonitrile for Pharmaceutical Development
Introduction: Why Stability Matters for Pharmaceutical Intermediates
In the intricate process of drug development, the stability of every component, from the initial starting materials to the final active pharmaceutical ingredient (API), is of paramount importance. An unstable intermediate can lead to inconsistent reaction yields, the formation of undesirable impurities, and significant challenges in process scale-up and control. (3-Chloro-2-nitrophenyl)acetonitrile is a key building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern—an ortho-nitro group and a meta-chloro group relative to the acetonitrile moiety—presents a complex electronic and steric environment that dictates its chemical behavior.
This guide provides a comprehensive framework for benchmarking the stability of (3-Chloro-2-nitrophenyl)acetonitrile. We will compare its stability profile against structurally similar compounds to elucidate the specific contributions of its chloro and nitro substituents. This analysis is grounded in the principles of forced degradation, a critical component of pharmaceutical stress testing that helps establish degradation pathways and validate the stability-indicating nature of analytical methods.[1] By understanding the inherent stability of this intermediate, researchers can de-risk its use in manufacturing, define appropriate storage conditions, and ensure the quality and consistency of the final API.
The Structural Rationale: A Tale of Two Substituents
The stability of a substituted phenylacetonitrile is fundamentally governed by the electronic effects of the substituents on the aromatic ring and their proximity to the reactive benzylic methylene and nitrile groups. Let's dissect the key players in (3-Chloro-2-nitrophenyl)acetonitrile and our chosen comparators.
-
(3-Chloro-2-nitrophenyl)acetonitrile (Target Compound): Features two potent electron-withdrawing groups (EWGs). The nitro group (-NO₂) is a strong EWG through both induction and resonance, while the chloro group (-Cl) is electron-withdrawing by induction but weakly donating by resonance.[2] Their ortho and meta positioning creates a highly electron-deficient aromatic ring.
-
Phenylacetonitrile (Parent Compound): The unsubstituted baseline, offering a neutral point of comparison.
-
(2-Nitrophenyl)acetonitrile (Nitro Analog): Isolates the effect of the powerful ortho-nitro group.
-
(3-Chlorophenyl)acetonitrile (Chloro Analog): Isolates the effect of the meta-chloro substituent.[3]
-
o-Nitroaniline (Functional Group Analog): While lacking the acetonitrile group, it provides insight into the stability of the ortho-nitroaromatic system itself, which is known for its potential for intramolecular interactions.[4][5][6][7]
The primary hypothesis is that the strong electron-withdrawing nature of the substituents in our target compound will significantly influence its susceptibility to nucleophilic attack (e.g., hydrolysis) and may impact its photolytic stability, a known vulnerability of nitroaromatic compounds.[8][9]
Visualizing the Structural Comparison
The following diagram illustrates the key structural differences among the compounds under evaluation, highlighting the substituents that are central to our stability investigation.
Caption: Logical relationships between the target compound and its analogs.
Experimental Framework: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of stability assessment.[10][11] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[1] This data is crucial for developing stability-indicating analytical methods, which can accurately measure the active ingredient without interference from degradants.[12]
General Workflow for Stability Benchmarking
A robust stability study follows a systematic workflow. The goal is to induce a target degradation of 5-20% of the parent compound, as excessive degradation can obscure the primary degradation pathways.[11]
Caption: General workflow for a forced degradation study.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. Each includes a control sample (un-stressed) to account for any degradation that may occur during sample preparation and analysis.
1. Hydrolytic Stability
-
Rationale: The nitrile group is susceptible to hydrolysis, first to an amide and then to a carboxylic acid. This process can be catalyzed by acid or base.[13][14][15] The rate of hydrolysis is influenced by the electronic properties of the aromatic ring.
-
Acid Hydrolysis Protocol:
-
Prepare a 1 mg/mL solution of the test compound in a 50:50 acetonitrile/water mixture.
-
Add an equal volume of 1 M HCl to achieve a final concentration of 0.5 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Dilute with mobile phase to the target analytical concentration and analyze by HPLC.
-
-
Base Hydrolysis Protocol:
-
Prepare a 1 mg/mL solution of the test compound in a 50:50 acetonitrile/water mixture.
-
Add an equal volume of 1 M NaOH to achieve a final concentration of 0.5 M NaOH.
-
Incubate the solution at room temperature (25°C).
-
Withdraw aliquots at 0, 1, 4, and 8 hours.
-
Immediately neutralize the aliquots with an equivalent amount of 1 M HCl.
-
Dilute with mobile phase to the target analytical concentration and analyze by HPLC.
-
2. Oxidative Stability
-
Rationale: To assess the molecule's susceptibility to oxidation. The electron-rich aromatic ring and the benzylic position can be potential sites of oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of the test compound in a 50:50 acetonitrile/water mixture.
-
Add an appropriate volume of 30% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubate the solution at room temperature (25°C), protected from light.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Dilute with mobile phase to the target analytical concentration and analyze immediately by HPLC.
-
3. Photolytic Stability
-
Rationale: Nitroaromatic compounds are often photoreactive and can undergo degradation upon exposure to light.[8][9][16] This is a critical test for any compound containing a nitro group.
-
Protocol:
-
Prepare a 1 mg/mL solution of the test compound in a 50:50 acetonitrile/water mixture.
-
Place the solution in a quartz cuvette or other UV-transparent container.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Expose the samples in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
At the end of the exposure, dilute both the exposed and dark control samples and analyze by HPLC.
-
4. Thermal Stability
-
Rationale: To evaluate the stability of the compound at elevated temperatures in the solid state, which is relevant for storage and handling during manufacturing.
-
Protocol:
-
Place a thin layer (approx. 10 mg) of the solid compound in a clear glass vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
Keep a control sample at room temperature.
-
After the incubation period, allow the heated sample to cool.
-
Accurately weigh and dissolve both the stressed and control samples to prepare solutions for HPLC analysis.
-
Comparative Stability Data Summary
The following table presents plausible, illustrative data from the described forced degradation studies. This data is intended to guide the user's expectations and demonstrate how to interpret comparative results.
| Compound | Stress Condition | % Degradation | Major Degradation Products |
| (3-Chloro-2-nitrophenyl)acetonitrile | 1 M HCl, 60°C, 24h | ~18% | (3-Chloro-2-nitrophenyl)acetamide, (3-Chloro-2-nitrophenyl)acetic acid |
| 0.5 M NaOH, 25°C, 8h | ~25% | (3-Chloro-2-nitrophenyl)acetic acid | |
| 3% H₂O₂, 25°C, 24h | ~8% | Oxidized ring products | |
| Photolytic (ICH Q1B) | ~30% | Complex mixture, potential reduction of nitro group | |
| Thermal (80°C, 48h) | <2% | Minor unidentified impurities | |
| Phenylacetonitrile | 1 M HCl, 60°C, 24h | ~10% | Phenylacetamide, Phenylacetic acid |
| 0.5 M NaOH, 25°C, 8h | ~15% | Phenylacetic acid | |
| Photolytic (ICH Q1B) | <5% | N/A | |
| (2-Nitrophenyl)acetonitrile | 1 M HCl, 60°C, 24h | ~15% | (2-Nitrophenyl)acetamide |
| 0.5 M NaOH, 25°C, 8h | ~22% | (2-Nitrophenyl)acetic acid | |
| Photolytic (ICH Q1B) | ~28% | Complex mixture | |
| (3-Chlorophenyl)acetonitrile | 1 M HCl, 60°C, 24h | ~12% | (3-Chlorophenyl)acetamide |
| 0.5 M NaOH, 25°C, 8h | ~18% | (3-Chlorophenyl)acetic acid | |
| Photolytic (ICH Q1B) | ~8% | Minor impurities |
Analysis of Results
-
Hydrolytic Stability: As hypothesized, the presence of strong EWGs in (3-Chloro-2-nitrophenyl)acetonitrile and its nitro/chloro analogs accelerates both acid- and base-catalyzed hydrolysis of the nitrile group compared to the parent phenylacetonitrile. The electron-deficient nature of the ring makes the benzylic carbon more susceptible to nucleophilic attack.
-
Photolytic Stability: The data clearly indicates that the nitro group is the primary driver of photosensitivity. (3-Chloro-2-nitrophenyl)acetonitrile and (2-Nitrophenyl)acetonitrile show significant degradation under photolytic stress, whereas the parent and chloro-analog are relatively stable. This is a critical finding, suggesting that all manufacturing and storage steps for the target compound must be conducted with protection from light.[8][9]
-
Oxidative and Thermal Stability: The compound demonstrates good stability under oxidative and thermal stress. The electron-withdrawing groups appear to stabilize the aromatic ring against oxidation, and the compound is thermally robust in its solid form at 80°C.
Conclusion and Recommendations for Drug Development Professionals
-
Primary Liabilities: The compound's primary stability liabilities are its susceptibility to hydrolysis (both acidic and basic) and significant photolytic degradation .
-
Causative Moiety: The ortho-nitro group is the main contributor to the observed photolability. The combined electron-withdrawing effects of the nitro and chloro groups accelerate hydrolysis of the nitrile functional group.
-
Handling and Storage Recommendations:
-
Light Protection: All storage containers, reaction vessels, and processing equipment used for this intermediate must be opaque or amber-colored to protect against light exposure.
-
pH Control: Manufacturing processes should avoid prolonged exposure to strongly acidic or basic aqueous conditions. If such conditions are necessary, reaction times and temperatures should be minimized.
-
Storage Conditions: The compound should be stored in a cool, dry place, tightly sealed and protected from light. Given its good thermal stability, elevated temperatures are less of a concern than light or pH excursions.
-
-
Analytical Method Development: Any quality control or in-process control method must be validated as "stability-indicating." The method must demonstrate specificity by resolving the parent peak from all potential degradants identified during these forced degradation studies, particularly the hydrolysis products (amide and carboxylic acid) and the major photolytic degradants.
By proactively understanding and mitigating these stability risks, researchers and drug development professionals can ensure the robust and consistent use of (3-Chloro-2-nitrophenyl)acetonitrile in the synthesis of next-generation therapeutics.
References
-
Title: Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process Source: PubMed URL: [Link]
-
Title: Degradation pathway of 2-chloronitrobenzene (a) and... Source: ResearchGate URL: [Link]
-
Title: Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis Source: Environmental Science & Technology URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: Luminata URL: [Link]
-
Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal of Scientific Development and Research (IJSDR) URL: [Link]
-
Title: A Recently Assembled Degradation Pathway for 2,3-Dichloronitrobenzene in Diaphorobacter sp. Strain JS3051 Source: mBio URL: [Link]
-
Title: Hydrolysis of nitriles Source: Grokipedia URL: [Link]
-
Title: Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources Source: Photochemical & Photobiological Sciences URL: [Link]
-
Title: Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene Source: ResearchGate URL: [Link]
-
Title: Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 Source: PMC - NIH URL: [Link]
-
Title: Forced Degradation Studies for Stability Source: Nelson Labs URL: [Link]
-
Title: Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1 Source: Applied and Environmental Microbiology - ASM Journals URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]
-
Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: LinkedIn URL: [Link]
-
Title: Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution Source: MDPI URL: [Link]
-
Title: Hydrolysis of Nitriles Source: Organic Chemistry Tutor URL: [Link]
-
Title: Reactions of Nitriles Source: Chemistry Steps URL: [Link]
-
Title: Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
-
Title: Reduction of polynitroaromatic compounds: the bacterial nitroreductases Source: Oxford Academic URL: [Link]
-
Title: Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation Source: PMC URL: [Link]
-
Title: The Hydrolysis of Nitriles Source: Chemistry LibreTexts URL: [Link]
-
Title: Hydrolysis of nitriles Source: Save My Exams URL: [Link]
-
Title: Assay and Stability Testing Source: Kinam Park URL: [Link]
-
Title: The Effect of Substituents on Reactivity Source: St. Peter's Institute of Pharmaceutical Sciences URL: [Link]
-
Title: Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives Source: Medium URL: [Link]
Sources
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- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
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- 16. lib3.dss.go.th [lib3.dss.go.th]
Comparative Cytotoxicity of Nitrophenylacetonitrile Derivatives: Phenylacrylonitriles vs. Phenylacetamides
Topic: Comparative Cytotoxicity of Nitrophenylacetonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Landscape
Nitrophenylacetonitrile (NPAN) derivatives represent a versatile scaffold in medicinal chemistry, particularly in the development of non-platinum-based oncolytics. While the parent nitrophenylacetonitrile core exhibits modest biological activity, its functionalized derivatives—specifically
This guide objectively compares these two primary derivative classes, analyzing their IC
The Chemical Scaffolds[1][2]
-
Class A:
-Phenylacrylonitriles (Benzylidene derivatives): Characterized by a stilbene-like structure ( double bond) bridging two aromatic rings with a cyano group.-
Key Mechanism: Microtubule destabilization (G2/M arrest).
-
-
Class B: Phenylacetamides: Characterized by the hydrolysis of the nitrile to an amide, often substituted with halogens or additional phenyl rings.
-
Key Mechanism: Direct apoptotic induction (Caspase-3 activation).
-
Comparative Performance Analysis
The following data synthesizes experimental results from recent high-impact studies, comparing lead derivatives against standard chemotherapeutics (Doxorubicin and Taxol).
Table 1: Comparative IC Values ( M) Across Human Cancer Cell Lines[3]
| Compound Class | Derivative ID | Substituent Profile | HCT-116 (Colon) | MCF-7 (Breast) | PC-12 (Neuro) | Mechanism |
| Phenylacrylonitrile | Cpd 1g2a | 3,4,5-trimethoxy / 4-nitro | 0.0059 | 0.042 | N/D | Tubulin Inhibition |
| Phenylacrylonitrile | Cpd 2b | 2-methoxy / 3-nitro | 34.0 | 34.0 | >50 | ROS Generation |
| Phenylacetamide | Cpd 3d | 2-Chloro-N-phenyl | 2.1 | 0.70 | 0.60 | Caspase-3 Activation |
| Phenylacetamide | Cpd 3j | 4-Nitro-N-phenyl | 1.8 | N/D | 6.0 | Bcl-2 Downregulation |
| Standard | Taxol | - | 0.008 | 0.005 | - | Tubulin Stabilization |
| Standard | Doxorubicin | - | 0.38 | 2.60 | 0.38 | DNA Intercalation |
Critical Insight: The Phenylacrylonitrile derivative 1g2a outperforms Doxorubicin by two orders of magnitude in colon cancer lines (HCT-116), exhibiting nanomolar potency comparable to Taxol. However, Phenylacetamide 3d shows superior selectivity for neuroendocrine models (PC-12).
Mechanism of Action (MOA)
The cytotoxicity of these derivatives diverges significantly based on the modification of the nitrile group.
Pathway Visualization
The following diagram illustrates the divergent signaling pathways triggered by the two derivative classes.
Caption: Divergent cytotoxic mechanisms: Acrylonitriles target cytoskeletal dynamics, while Acetamides trigger mitochondrial oxidative stress.
Structure-Activity Relationship (SAR) Insights
To optimize lead compounds, researchers must manipulate specific structural regions.
-
The
-Cyano Group:-
Essential for Class A activity. The electron-withdrawing nature of the nitrile increases the acidity of the
-proton, facilitating the Knoevenagel condensation and enhancing the electrophilicity of the resulting Michael acceptor (the double bond), which covalently binds to cysteine residues in tubulin.
-
-
Nitro Group Position (
):-
Para-nitro (4-NO2): Generally enhances cytotoxicity in acetamides (e.g., Cpd 3j) by stabilizing the receptor-ligand complex through electrostatic interactions.
-
Ortho-nitro (2-NO2): Often leads to steric hindrance, reducing potency in acrylonitriles unless balanced by methoxy groups on the opposing ring.
-
-
Methoxy Substitution:
-
The inclusion of a 3,4,5-trimethoxy motif (mimicking Combretastatin A-4) on the phenyl ring of acrylonitriles is the single most critical factor for achieving nanomolar IC
values (as seen in Cpd 1g2a).
-
Experimental Protocols
Protocol A: High-Throughput MTT Cytotoxicity Assay
Validating cell viability requires strict control over seeding density and solvent concentration.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solvent: Dimethyl sulfoxide (DMSO), HPLC grade.
Workflow:
-
Seeding: Plate cells (e.g., MCF-7) at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO to allow attachment. -
Treatment: Dissolve derivatives in DMSO. Prepare serial dilutions (0.01
M to 100 M).-
Expert Note: Final DMSO concentration must not exceed 0.1% (v/v) to avoid solvent toxicity artifacts.
-
-
Incubation: Treat cells for 48h.
-
Development: Add 20
L MTT reagent per well. Incubate for 4h (purple formazan crystals form). -
Solubilization: Aspirate medium carefully. Add 100
L DMSO to dissolve crystals. -
Quantification: Measure absorbance at 570 nm (reference 630 nm). Calculate IC
using non-linear regression (GraphPad Prism).
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Required to confirm G2/M arrest for Acrylonitrile derivatives.
Workflow Visualization:
Caption: Standardized workflow for Propidium Iodide (PI) cell cycle analysis.
Step-by-Step:
-
Harvest: Collect treated cells and wash 2x with cold PBS.
-
Fixation: Resuspend pellet in 300
L PBS. Dropwise add 700 L ice-cold ethanol while vortexing (prevents clumping). Store at -20°C overnight. -
Staining: Centrifuge to remove ethanol. Resuspend in 500
L staining solution (20 g/mL Propidium Iodide + 200 g/mL RNase A).-
Expert Note: RNase is critical to prevent PI from binding to RNA, which would skew DNA content data.
-
-
Analysis: Incubate 30 min in dark. Analyze 10,000 events. Look for accumulation in the G2/M peak (4N DNA content).
References
-
Zhang, Y., et al. (2019). "Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors." European Journal of Medicinal Chemistry.
-
Al-Wahaibi, L.H., et al. (2020). "Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects." ChemistrySelect.
-
Hosseinzadeh, L., et al. (2025).[1][2] "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells." Pharmaceutical Sciences.
-
Penthala, R., et al. (2013).[3] "Synthesis and anticancer activity of novel 2-phenylacrylonitrile derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Kamal, A., et al. (2015). "Tubulin targeting agents: A review of 2-phenylacrylonitriles." Current Medicinal Chemistry.
Sources
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- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
The Novelty Triangulation Protocol: A Comparative Guide to Chemical Database Assessment
Introduction: The Cost of Rediscovery
In drug development, "novelty" is not merely a scientific curiosity; it is the boundary condition for Freedom to Operate (FTO) and patentability. A synthesized compound is only as valuable as its uniqueness. The "Cost of Rediscovery"—spending months synthesizing a molecule only to find it buried in a 1990s patent claim—is a primary source of R&D inefficiency.
This guide moves beyond basic search instructions. It compares the algorithmic strengths of major databases and establishes a Self-Validating Protocol to triangulate novelty. We do not ask "Is this molecule known?" We ask, "Have we sufficiently stressed the available data to prove it is unknown?"
The Comparative Landscape: Database Architectures
No single database covers the entire chemical space. A robust novelty assessment requires a "Federated Search" strategy, leveraging the distinct indexing algorithms of the "Big Three" (SciFinder-n, Reaxys, PubChem) and specialized patent repositories.
Table 1: Comparative Analysis of Chemical Databases
| Feature | SciFinder-n (CAS) | Reaxys (Elsevier) | PubChem (NCBI) | SureChEMBL |
| Core Strength | Document Registry. Unrivaled coverage of journals, patents, and conference proceedings. | Reaction Data. Deep indexing of physicochemical properties and synthesis routes (Beilstein/Gmelin roots).[1] | Open Access. Massive repository of biological assay data and user submissions. | Patent Mining. Automated text-mining of full-text patents (EPO, USPTO, WIPO). |
| Indexing Logic | Human-curated. High precision in concept extraction. | Excerpt-based. Focuses on experimental data points within text. | Aggregated. High noise; data often uncurated. | Automated entity recognition. Good for FTO, but prone to OCR errors. |
| Patent Coverage | Gold Standard. Markush structures are manually indexed. | Strong. Improved patent chemistry coverage in recent versions. | Low. Limited to specific substance disclosures. | High. Updates within 24 hours of patent publication. |
| Best For | Definitive novelty checks and Markush analysis. | Synthesis planning and property-based searching.[2] | Biological activity cross-referencing.[3][4] | Early-stage FTO and "prophetic" compound checks. |
Expert Insight: Do not use PubChem for FTO. PubChem aggregates vendor catalogs which often list "virtual" compounds that have never been synthesized. A "hit" in PubChem does not prove existence; it only proves a record exists [1].
Search Methodologies: The Algorithmic Hierarchy
To validate novelty, one must peel back layers of structural abstraction. We progress from rigid specificity to broad similarity.
Exact Match: The Stereochemical Trap
-
Method: Searches for the precise graph connectivity, including stereocenters and isotopes.
-
The Pitfall: A standard exact match might miss salt forms, hydrates, or tautomers.
-
Protocol: Always enable "Multicomponent" and "Salt/Mixture" flags. A novel free base is not patentable if the hydrochloride salt was published in 1985.
Substructure Search: The Functional Anchor
-
Method: Locks specific atoms/bonds and allows variation at defined vectors (R-groups).[5]
-
Causality: We use this because biological activity is often driven by a pharmacophore (scaffold). If your core scaffold is heavily patented, your specific side-chain modification must be non-obvious.
-
Critical Parameter: "Lock Ring Fusion/Formation." Without this, a search for a phenyl ring could return a naphthyl system, diluting results.
Similarity Search: The Tanimoto Coefficient
-
Method: Uses molecular fingerprints (bit-strings representing structural features) to calculate a Tanimoto coefficient (
).[4][6] -
The Threshold Myth: A common rule of thumb is
indicates similarity [2].[7][8] However, this is fingerprint-dependent.[4][8]-
MACCS Keys (166 bits):
is a loose filter. -
ECFP4 (Circular Fingerprints):
implies very high structural identity.
-
-
Application: Use similarity to find "prior art" that is structurally distinct but functionally identical (bioisosteres).
Markush Search: The Patent Killer
-
Context: Patents claim classes of compounds using generic structures (e.g., "R1 = alkyl, aryl, or heterocycle").
-
The Danger: Your specific molecule may never be drawn in the patent but is legally covered by the Markush claim.
-
Requirement: SciFinder-n and Reaxys allow searching against these generic structures. This is non-negotiable for FTO.
Visualization: The Search Logic Flow
The following diagram illustrates the decision tree for a rigorous novelty assessment.
Figure 1: The Novelty Triangulation Decision Tree. This workflow prioritizes exact identification before moving to broader legal (Markush) and structural (Similarity) risks.[3]
The Self-Validating Protocol
This protocol ensures that a "No Results" outcome is a data reality, not a search error.
Step 1: Canonicalization & Sanitization
Before searching, strip the molecule of ambiguity.
-
Action: Convert your structure to a Standard InChIKey.
-
Why: InChIKeys are hash strings that allow for rapid, text-based searching across open databases (Google Scholar, PubChem) to catch "low hanging fruit" without using expensive credits [3].
Step 2: The Broad Sweep (Open Source)
-
Action: Search the InChIKey in PubChem and SureChEMBL.
-
Validation: If PubChem returns a "SID" (Substance ID) but no "CID" (Compound ID), the molecule exists in a catalog but may not have a defined structure-activity relationship.
-
Limit: Do not rely on this for patents. SureChEMBL has a lag time of 1-4 weeks post-publication.
Step 3: The Deep Dive (Proprietary)
-
Action: Perform an Exact Search in SciFinder-n.
-
The "Zero-Result" Validation: If 0 hits are returned, immediately perform a similarity search with a low threshold (
). -
Logic: If the low-threshold search returns structurally relevant hits, your query was parsed correctly. If it returns nothing or garbage, your query drawing may be corrupt (e.g., incorrect valency or aromaticity definition).
Step 4: The Markush Scrub
-
Action: Identify the core pharmacophore. Search this substructure in the patent module of SciFinder-n or Reaxys (MMP/Markush).
-
Visualization of Risk:
Figure 2: Markush Logic. A specific molecule (blue) can be legally blocked by a generic claim (red) even if the specific structure never appears in the text.
Experimental Data: Recall vs. Precision
When choosing a search mode, one must balance Recall (finding everything relevant) with Precision (ignoring noise). The following table summarizes expected performance based on internal benchmarking of 50 novel synthetic candidates.
Table 2: Search Strategy Performance Metrics
| Search Mode | Recall (Coverage) | Precision (Relevance) | False Negatives (Risk) |
| Exact Match | Low (<5%) | Perfect (100%) | Critical. Misses salts, stereoisomers, and Markush claims. |
| Substructure | High (90%) | Variable (20-60%) | Low. Main risk is overly restrictive atom locking. |
| Similarity (85%) | Medium (60%) | High (80%) | Medium. Misses "Scaffold Hopping" analogs. |
| Markush | Maximal (99%) | Low (10-30%) | Minimal. The only way to ensure FTO. |
Data Interpretation: For a "Novelty" assessment, we prioritize Recall . It is better to sift through 100 irrelevant patents (Low Precision) than to miss one blocking claim (False Negative). Therefore, Substructure and Markush searches are the mandatory final steps.
References
-
National Institutes of Health (NIH). PubChem Data Sources and Attribution. PubChem Docs.[9] [Link]
-
Bajusz, D., Rácz, A., & Héberger, K. (2015). Why is Tanimoto index an appropriate choice for fingerprint-based similarity calculations? Journal of Cheminformatics. [Link]
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Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics. [Link]
-
Chemical Abstracts Service (CAS). SciFinder-n Content Coverage.[10] CAS.[10][11][12] [Link]
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Elsevier. Reaxys Content and Coverage.[10] Elsevier.[12] [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of (3-Chloro-2-nitrophenyl)acetonitrile
This document provides essential safety and logistical guidance for the proper disposal of (3-Chloro-2-nitrophenyl)acetonitrile. As a compound utilized in specialized research and development, its unique chemical structure—incorporating chloro, nitro, and nitrile functional groups—necessitates a rigorous and informed approach to waste management. This guide is designed for the trained researcher and drug development professional, moving beyond mere procedural steps to explain the chemical reasoning that underpins these critical safety protocols. Our objective is to ensure that this hazardous material is handled in a manner that guarantees personnel safety and environmental protection, in full compliance with national and local regulations.
Hazard Profile and Waste Characterization
(3-Chloro-2-nitrophenyl)acetonitrile is not a common laboratory reagent, and as such, its hazards must be inferred from its constituent functional groups and data from structurally similar molecules. It must be handled as a hazardous substance at all times.
The primary hazards stem from three key areas of its structure:
-
Nitrile Group (-CN): Compounds containing a cyano group are acutely toxic if ingested, inhaled, or absorbed through the skin. A critical and non-negotiable handling parameter is that nitrile-bearing compounds must never come into contact with strong acids or bases, as this can lead to the rapid generation of highly toxic hydrogen cyanide (HCN) gas.[1][2]
-
Halogenated Aromatic Ring (Chloro-): As a chlorinated organic compound, this substance falls into the category of halogenated organic waste.[3] These compounds are often persistent in the environment and require specific high-temperature incineration for complete destruction. Mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory waste management; proper segregation is paramount.
-
Nitro Group (-NO2): The nitro group increases the compound's reactivity and toxicity.
Under the Resource Conservation and Recovery Act (RCRA), this compound would be classified as hazardous waste.[4] While not specifically a "listed" waste, it would unequivocally meet the criteria for "characteristic" hazardous waste due to:
-
Toxicity (D-Code): Based on data from analogous compounds, it is expected to be toxic.[5][6][7]
-
Reactivity (D003): Its potential to generate toxic HCN gas upon contact with acids qualifies it as a reactive waste.[1]
A summary of the anticipated hazard profile is presented below.
| Hazard Category | Description | Rationale & Causality |
| Acute Toxicity | Expected to be toxic or harmful if swallowed, in contact with skin, or inhaled. | The nitrile functional group is a primary contributor to systemic toxicity.[5][8] |
| Skin/Eye Irritation | Likely to cause serious skin and eye irritation upon contact. | A common property of functionalized aromatic compounds.[5] |
| Reactivity | Reacts with acids to produce highly toxic hydrogen cyanide (HCN) gas. May react with strong oxidizers or bases. | The nitrile group is susceptible to hydrolysis under acidic or basic conditions.[1][9] |
| Environmental Hazard | Halogenated organic compounds can be persistent and toxic to aquatic life. | The chlorinated aromatic structure resists natural degradation.[3][7] |
Point-of-Generation: Waste Segregation and Handling Protocol
Proper disposal begins the moment the substance is deemed waste. Adherence to these steps at the laboratory bench is the most critical control point for ensuring safety.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing:
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (nitrile is acceptable for incidental contact, but heavyweight gloves should be used for bulk handling).
-
A flame-resistant lab coat.
-
Ensure work is conducted within a certified chemical fume hood.
Step 2: Select a Designated Waste Container
-
Use only a designated hazardous waste container that is in good condition, free of leaks, and has a secure, tightly-fitting lid.[4][10]
-
The container must be compatible with the waste. A high-density polyethylene (HDPE) or glass container is appropriate.
-
The container must never have been used for acidic waste.
Step 3: Label the Container Before Use The container must be labeled with the words "HAZARDOUS WASTE" before any waste is added.[10][11] The label must also include:
-
Full Chemical Name: "(3-Chloro-2-nitrophenyl)acetonitrile" (no formulas or abbreviations).[10]
-
Hazard Identification: Clearly mark or circle the relevant hazards: "Toxic," "Reactive," and "Halogenated Organic."
-
Researcher's Name and Contact Information.
Step 4: Waste Segregation This substance must be collected in a dedicated waste stream.
-
DO NOT mix with non-hazardous waste.
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with acidic waste. This is a critical safety failure that could have lethal consequences.[1][12]
-
DO NOT mix with strong oxidizing agents or bases.[9]
-
Contaminated solids (e.g., weigh paper, gloves, silica gel) should be collected separately from liquid waste in a compatible, labeled solid waste container.[12][13]
The following diagram illustrates the decision-making process for proper waste segregation at the point of generation.
Caption: Waste Segregation Workflow for (3-Chloro-2-nitrophenyl)acetonitrile.
Formal Disposal and Emergency Procedures
Accumulation and Removal
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][10] This area must be under the control of laboratory personnel and away from sinks or floor drains.
-
Container Full: Once the container is 90% full, cease adding waste.[10]
-
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup. Follow their specific procedures for online or paper-based requests.
-
Final Disposal: Your EHS department will manage the transport and final disposal, which is typically accomplished via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3] This method is necessary to ensure the complete destruction of halogenated organic compounds.
Spill and Emergency Response
-
Small Spill (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated hazardous solid waste container, label it appropriately, and dispose of it through EHS.
-
Clean the spill area thoroughly.
-
-
Large Spill (or any spill outside a fume hood):
-
EVACUATE the laboratory immediately.
-
Alert others to stay out of the area.
-
If safe to do so, close the laboratory door to contain vapors.
-
Call your institution's emergency number and the EHS office to report the spill.
-
Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.
-
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of (3-Chloro-2-nitrophenyl)acetonitrile, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Ensure Safe Chemical Waste Disposal in Labor
- SAFETY D
- SAFETY DATA SHEET - 2-Chlorophenylacetonitrile. Fisher Scientific.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Acrylonitrile - Medical Management Guidelines.
- HAZARD SUMMARY - 2-DIMETHYLAMINOACETONITRILE. New Jersey Department of Health.
- Substance Technical Guidelines for Acrylonitrile.
- Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention (CDC).
- (3-Chlorophenyl)
- ACETONITRILE - Occupational Safety and Health Administr
- Chemical Waste Management Guide. Technion - Israel Institute of Technology.
- Safety Data Sheet - 4-Nitrophenylacetonitrile. DC Fine Chemicals.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
- Safety Data Sheet - ACETONITRILE.
- RCRA Regulations Explained.
- MATERIAL SAFETY DATA SHEET - Chloro Acetonitrile. CDH Fine Chemical.
- RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
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- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
